Product packaging for Strontium diricinoleate(Cat. No.:CAS No. 74563-70-5)

Strontium diricinoleate

Cat. No.: B15176774
CAS No.: 74563-70-5
M. Wt: 682.5 g/mol
InChI Key: QVFDRFNFMDYLGL-GNNYBVKZSA-L
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Description

Strontium diricinoleate is a useful research compound. Its molecular formula is C36H66O6Sr and its molecular weight is 682.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66O6Sr B15176774 Strontium diricinoleate CAS No. 74563-70-5

Properties

CAS No.

74563-70-5

Molecular Formula

C36H66O6Sr

Molecular Weight

682.5 g/mol

IUPAC Name

strontium;(Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1

InChI Key

QVFDRFNFMDYLGL-GNNYBVKZSA-L

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2]

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of strontium diricinoleate?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, the strontium salt of ricinoleic acid, is a metallic soap with potential applications in various industrial and pharmaceutical fields. This technical guide provides a detailed overview of its chemical and physical properties, based on inferred data from its constituent components, strontium and ricinoleic acid. This document also outlines a detailed experimental protocol for its synthesis and presents logical and experimental workflows through visual diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel strontium-based compounds.

Introduction

Strontium, an alkaline earth metal, and its various salts have garnered significant interest in biomedical research, particularly for their potential role in bone health. Ricinoleic acid, a naturally occurring hydroxylated fatty acid derived from castor oil, is known for its unique chemical structure and diverse applications, including in cosmetics and pharmaceuticals. The combination of these two moieties in this compound suggests a compound with unique physicochemical characteristics and potential biological activities. This guide aims to consolidate the predicted chemical properties of this compound, providing a theoretical framework for its further investigation.

Chemical and Physical Properties

Deduced Properties of this compound

The following table summarizes the predicted properties of this compound.

PropertyDeduced ValueRemarks
Molecular Formula C₃₆H₆₆O₆SrBased on the reaction of one strontium ion (Sr²⁺) with two molecules of ricinoleic acid (C₁₈H₃₄O₃).
Molecular Weight 682.58 g/mol Calculated from the molecular formula.
Appearance White to off-white powderTypical appearance of metallic soaps.[1]
Solubility Insoluble in water. Soluble in nonpolar organic solvents.Metallic soaps are generally insoluble in water but show solubility in organic solvents like benzene.[2] Strontium stearate is insoluble in alcohol but soluble in aliphatic and aromatic hydrocarbons, forming a gel.[1]
Melting Point Expected to be a relatively high-melting solid.Strontium stearate has a melting point of 130–140 °C.[1] The presence of the hydroxyl group and the double bond in the ricinoleate chain may influence the melting point.
Stability Stable under standard conditions. May be sensitive to strong acids and oxidizing agents.The thermal degradation of ricinoleates generally occurs at temperatures between 150 to 350 °C.
Properties of Constituent Components

To provide context for the deduced properties of this compound, the key properties of strontium and ricinoleic acid are presented below.

Table 1: Properties of Strontium

PropertyValue
Atomic Number 38
Atomic Weight 87.62 g/mol
Appearance Silvery-white yellowish metallic element
Oxidation State +2

Table 2: Properties of Ricinoleic Acid

PropertyValueReference
Molecular Formula C₁₈H₃₄O₃[3]
Molecular Weight 298.46 g/mol [3]
Appearance Colorless to pale yellow viscous liquid[4]
Melting Point 5.5 °C
Boiling Point 245 °C at 10 mmHg
Density 0.940 g/cm³
Solubility Insoluble in water; soluble in most organic solvents.

Experimental Protocols

The following section details a proposed methodology for the laboratory-scale synthesis of this compound. This protocol is based on established methods for the preparation of other metallic soaps, such as strontium stearate.[1]

Synthesis of this compound via Precipitation

This method involves the reaction of a soluble strontium salt with a soluble salt of ricinoleic acid, leading to the precipitation of the insoluble this compound.

Materials:

  • Ricinoleic acid (99% purity)

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Sodium Ricinoleate Solution:

    • Dissolve a specific molar amount of ricinoleic acid in ethanol in a beaker.

    • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring continuously. The reaction forms a solution of sodium ricinoleate. Gentle heating may be applied to ensure complete reaction.

  • Preparation of Strontium Chloride Solution:

    • In a separate beaker, dissolve a stoichiometric amount (0.5 molar equivalents relative to ricinoleic acid) of strontium chloride hexahydrate in distilled water.

  • Precipitation of this compound:

    • Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with distilled water to remove any unreacted salts and impurities.

    • Further wash the product with ethanol to remove any unreacted ricinoleic acid.

  • Drying:

    • Dry the purified this compound in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and procedural aspects of this compound.

G cluster_components Constituent Components cluster_properties Inferred Properties Strontium (Sr) Strontium (Sr) Molecular Formula Molecular Formula Strontium (Sr)->Molecular Formula Cation Solubility Solubility Strontium (Sr)->Solubility Influences Physical State Physical State Strontium (Sr)->Physical State Influences Ricinoleic Acid Ricinoleic Acid Ricinoleic Acid->Molecular Formula Anion (x2) Ricinoleic Acid->Solubility Influences Ricinoleic Acid->Physical State Influences Molecular Weight Molecular Weight Molecular Formula->Molecular Weight

Caption: Logical relationship of this compound properties.

G start Start prep_na_ricinoleate Prepare Sodium Ricinoleate Solution start->prep_na_ricinoleate prep_srcl2 Prepare Strontium Chloride Solution start->prep_srcl2 precipitation Precipitation of This compound prep_na_ricinoleate->precipitation prep_srcl2->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water and Ethanol filtration->washing drying Drying washing->drying end Final Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound, derived from the known characteristics of its constituent parts. The outlined synthesis protocol offers a practical starting point for its laboratory preparation. It is anticipated that this document will facilitate further research into this compound, potentially unlocking its applications in materials science and drug development. Future experimental validation of the properties presented herein is essential for a complete and accurate characterization of this compound.

References

Strontium Diricinoleate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of strontium diricinoleate. Drawing upon established chemical principles and analogous data from related metal carboxylates, this document outlines detailed experimental protocols and expected analytical outcomes. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and evaluation of novel strontium-based compounds.

Introduction

Strontium, an alkaline earth metal, has garnered significant interest in the biomedical field, primarily for its beneficial effects on bone metabolism. Strontium-containing compounds have been investigated for their potential in treating osteoporosis and for various dental applications. Ricinoleic acid, a hydroxylated fatty acid derived from castor oil, offers a lipophilic backbone that can be functionalized to create novel therapeutic agents. The synthesis of this compound, the salt of strontium and two equivalents of ricinoleic acid, presents an opportunity to combine the bioactive properties of strontium with the unique chemical characteristics of a long-chain fatty acid. This may lead to new formulations with tailored solubility, bioavailability, and therapeutic efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward metathesis reaction between a soluble strontium salt and a ricinoleate salt, or by the direct neutralization of ricinoleic acid with a suitable strontium base. A common and effective method involves the reaction of ricinoleic acid with strontium carbonate.

Experimental Protocol: Synthesis via Neutralization

Materials:

  • Ricinoleic Acid (99% purity)

  • Strontium Carbonate (SrCO₃, 99.9% purity)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 29.85 g (0.1 mol) of ricinoleic acid in 200 mL of 95% ethanol.

  • Gently heat the solution to 50°C with stirring to ensure complete dissolution.

  • Slowly add 7.38 g (0.05 mol) of strontium carbonate to the solution in small portions. Effervescence (release of CO₂) will be observed.

  • After the addition is complete, attach the reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any unreacted strontium carbonate.

  • Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.

  • The resulting crude product is a viscous oil or waxy solid. To purify, dissolve the crude product in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer three times with 50 mL of deionized water to remove any unreacted starting materials or water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Dry the final product, this compound, in a vacuum oven at 40°C to a constant weight.

The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Ricinoleic Acid Ricinoleic Acid Dissolution in Ethanol Dissolution in Ethanol Ricinoleic Acid->Dissolution in Ethanol Strontium Carbonate Strontium Carbonate Neutralization Reaction (Reflux) Neutralization Reaction (Reflux) Strontium Carbonate->Neutralization Reaction (Reflux) Dissolution in Ethanol->Neutralization Reaction (Reflux) Filtration Filtration Neutralization Reaction (Reflux)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Solvent Extraction Solvent Extraction Solvent Evaporation->Solvent Extraction Drying Drying Solvent Extraction->Drying This compound This compound Drying->this compound

Synthesis Workflow

Physicochemical Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and material properties. The following sections detail the experimental protocols for key analytical techniques and provide expected results based on analogous compounds.

Spectroscopic Characterization

Protocol:

FTIR spectra are recorded using an FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the this compound sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands indicative of its structure. The most significant change compared to ricinoleic acid will be the shift of the carboxylic acid carbonyl peak to lower wavenumbers upon salt formation.

Functional Group Expected Wavenumber (cm⁻¹) for Ricinoleic Acid Expected Wavenumber (cm⁻¹) for this compound
O-H (alcohol)~3350 (broad)~3350 (broad)
C-H (alkane)~2925, ~2855~2925, ~2855
C=O (carboxylic acid)~1710-
C=O (carboxylate)-~1540 (asymmetric), ~1410 (symmetric)
C=C (alkene)~1650~1650
C-O (alcohol)~1170~1170

Protocol:

¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Data:

The NMR spectra of this compound will be very similar to that of ricinoleic acid, with slight shifts in the signals near the carboxylate group.

¹H NMR:

Proton Expected Chemical Shift (ppm)
-CH₃~0.88
-(CH₂)n-~1.2-1.6
-CH₂-CH=CH-~2.0-2.3
-CH(OH)-~3.6
-CH=CH-~5.3-5.6

¹³C NMR:

Carbon Expected Chemical Shift (ppm)
-CH₃~14
-(CH₂)n-~22-32
-CH₂-C=O~34
-CH(OH)-~71
-CH=CH-~125-135
-C=O~180
Thermal Analysis

Protocol:

Thermal analysis is performed using a simultaneous TGA/DSC instrument. A sample of 5-10 mg is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Expected Data:

TGA will show the thermal stability and decomposition profile of this compound. DSC will reveal phase transitions such as melting and decomposition.

Temperature Range (°C) Expected Mass Loss (%) Associated Event (DSC)
< 150< 1%Endotherm (loss of residual solvent/moisture)
200 - 350~5%Endotherm (potential loss of hydroxyl group)
350 - 550~60-70%Exotherms (decomposition of the organic moiety)
> 550-Stable residue (Strontium Carbonate/Oxide)
Structural and Morphological Characterization

Protocol:

The XRD pattern of the powdered sample is obtained using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

Expected Data:

The XRD pattern is expected to show a series of sharp peaks in the low-angle region, which is characteristic of the lamellar structure of metal soaps.

Expected 2θ (°) for Analogous Metal Ricinoleates
~6.5
~9.8
~13.1
~19.7
~22.9

Protocol:

The morphology of the this compound powder is examined using a scanning electron microscope. The sample is mounted on an aluminum stub using double-sided carbon tape and sputter-coated with a thin layer of gold to ensure conductivity. Images are acquired at various magnifications.

Expected Morphology:

Based on related metal soaps, the SEM images are expected to reveal plate-like or needle-like crystalline structures, potentially forming agglomerates.

Potential Signaling Pathways and Applications

While specific signaling pathways for this compound have not been elucidated, the biological activity is likely to be driven by the dissociation of strontium ions (Sr²⁺). Strontium is known to influence bone metabolism through multiple mechanisms. The logical relationship of these pathways is illustrated below.

Signaling_Pathways Potential Signaling Pathways of Strontium cluster_osteoblast Osteoblast Activity cluster_osteoclast Osteoclast Activity This compound This compound Sr2+ Ions Sr2+ Ions This compound->Sr2+ Ions Osteoblast Proliferation Osteoblast Proliferation Sr2+ Ions->Osteoblast Proliferation Stimulates Osteoblast Differentiation Osteoblast Differentiation Sr2+ Ions->Osteoblast Differentiation Stimulates Osteoclast Differentiation Osteoclast Differentiation Sr2+ Ions->Osteoclast Differentiation Inhibits Osteoclast Activity Osteoclast Activity Sr2+ Ions->Osteoclast Activity Inhibits Bone Formation Bone Formation Osteoblast Proliferation->Bone Formation Osteoblast Differentiation->Bone Formation Bone Resorption Bone Resorption Osteoclast Differentiation->Bone Resorption Osteoclast Activity->Bone Resorption

Potential Signaling Pathways

The ricinoleate moiety, being a long-chain fatty acid, may influence the formulation's properties, such as its solubility in lipid-based delivery systems, potentially enhancing the bioavailability of strontium. Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound in areas such as osteoporosis treatment, bone tissue engineering, and as an active ingredient in specialized dermatological or dental formulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical methodologies and analogous data, offering a robust starting point for researchers. The comprehensive characterization of this novel compound will be crucial in elucidating its physicochemical properties and unlocking its potential for various applications in the pharmaceutical and biomedical fields. Future studies should focus on confirming the proposed synthesis and characterization data through empirical investigation and exploring the biological activity of this compound in relevant in vitro and in vivo models.

Health and Safety Data for Strontium Diricinoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific health and safety data for strontium diricinoleate has been found in publicly available literature. This guide provides a preliminary hazard assessment based on the toxicological profiles of various strontium salts and ricinoleic acid as surrogate compounds. The information herein is intended for researchers, scientists, and drug development professionals for preliminary risk assessment and to guide potential future safety testing. All data presented for surrogate compounds should not be directly extrapolated to this compound without empirical validation.

Introduction

This compound is a salt consisting of a strontium ion (Sr²⁺) and two ricinoleate anions. Due to the absence of specific toxicological data for this compound, a comprehensive safety evaluation necessitates an analysis of its constituent components: strontium and ricinoleic acid. Strontium, an alkaline earth metal, shares physiological pathways with calcium and is known to primarily affect bone tissue at high doses.[1] Ricinoleic acid, an unsaturated omega-9 fatty acid, is the primary component of castor oil and has a history of use in various applications.[2][3][4]

This technical guide summarizes the available health and safety information for representative strontium compounds and ricinoleic acid to construct a provisional safety profile for this compound.

Physicochemical Properties of Surrogate Compounds

Understanding the physicochemical properties is crucial for predicting the behavior and potential hazards of a substance. The following table summarizes key properties for strontium chloride (as a representative water-soluble salt), strontium stearate (as a surrogate for a fatty acid salt), and ricinoleic acid.

PropertyStrontium ChlorideStrontium StearateRicinoleic Acid
Chemical Formula SrCl₂Sr(C₁₈H₃₅O₂)₂C₁₈H₃₄O₃
Molar Mass 158.53 g/mol 654.56 g/mol 298.46 g/mol
Appearance White crystalline powderWhite powderYellow viscous liquid
Melting Point 874 °C[4]130-140 °C[5]5 °C[6]
Boiling Point 1250 °CNot available245 °C[6]
Solubility in Water SolubleInsoluble[5]Immiscible
Density 3.05 g/cm³1.11 g/cm³[5]0.945 g/cm³[6]

Toxicological Data from Surrogate Compounds

The toxicological data for various strontium compounds and ricinoleic acid are summarized below. This information provides an insight into the potential hazards associated with this compound.

Acute Toxicity
CompoundRouteSpeciesValueReference
Strontium ChlorideOralMouseLD50: 2700-2900 mg/kg[7]
Strontium NitrateOralMouseLD50: 2350 mg/kg[7]
Ricinoleic AcidOralMouse/RatNOAEL: 5,000-7,500 mg/kg/day (from castor oil studies)[8]
Skin and Eye Irritation
CompoundTestSpeciesResultReference
Strontium ChlorideEye Irritation-Causes serious eye damage.[4]
Ricinoleic AcidSkin IrritationRabbitNon-irritating to slightly irritating (conflicting results).[3][4][9]
Ricinoleic AcidEye Irritation-Likely irritating.[7][10]
Genotoxicity and Carcinogenicity
CompoundAssayResultReference
Sodium RicinoleateBacterial/MammalianNot genotoxic.[3][4]
Strontium ChlorideCarcinogenicityNo ingredient is identified as a probable, possible or confirmed human carcinogen by IARC or NTP.[4]

Experimental Protocols (Hypothetical)

As no specific experimental data for this compound is available, this section outlines a standard workflow for the initial safety assessment of a novel chemical substance, presented as a Graphviz diagram.

G Figure 1: Hypothetical Experimental Workflow for Safety Assessment cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment (Tier 1) cluster_2 In Vivo Assessment (Tier 2) A QSAR Modeling (Predictive Toxicology) B Ames Test (Bacterial Mutagenicity) A->B C In Vitro Cytotoxicity (e.g., Neutral Red Uptake) B->C D In Vitro Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) C->D E Acute Oral Toxicity (e.g., OECD 423) D->E Proceed if in vitro results warrant F Skin Sensitization (e.g., LLNA) E->F G Dermal Irritation (e.g., OECD 404) F->G H Eye Irritation (e.g., OECD 405) G->H I Repeated Dose Toxicity (28-day or 90-day study) H->I Proceed based on Tier 1 results and intended use J Genotoxicity (e.g., Micronucleus Test) I->J K Developmental Toxicity Screening J->K G Figure 2: Strontium's Interference with Calcium in Bone Metabolism Ca Dietary Calcium GI Gastrointestinal Absorption Ca->GI Sr Excess Dietary Strontium Sr->GI Bloodstream Bloodstream GI->Bloodstream Competitive Absorption Bone Bone Mineralization Bloodstream->Bone Osteoblasts Osteoblasts Bloodstream->Osteoblasts Ca2+ uptake Bloodstream->Osteoblasts Sr2+ uptake (competes with Ca2+) Bone->Osteoblasts Hydroxyapatite Normal Hydroxyapatite Formation Osteoblasts->Hydroxyapatite Incorporates Ca2+ AbnormalBone Altered Crystal Lattice & Reduced Mineralization Osteoblasts->AbnormalBone Incorporates Sr2+

References

Solubility of Strontium Diricinoleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of strontium diricinoleate in organic solvents. Due to a lack of extensive published quantitative data for this compound, this document synthesizes available qualitative information for analogous long-chain fatty acid salts of strontium, such as stearates and palmitates. Furthermore, it offers detailed experimental protocols derived from established standard methods for determining the solubility of metal soaps. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and formulation development.

Introduction to this compound and its Solubility

This compound is the strontium salt of ricinoleic acid, a hydroxylated fatty acid. As a metallic soap, its solubility is primarily dictated by the nature of the organic solvent and the temperature. Generally, divalent metal carboxylates exhibit low solubility in water but are more soluble in various organic solvents, a critical property for their application in diverse fields such as lubricants, PVC stabilizers, and pharmaceuticals.[1] The long, hydroxylated aliphatic chains of the ricinoleate moieties suggest that this compound will likely exhibit solubility in a range of organic solvents, particularly those with non-polar characteristics.

Solubility Data of Analogous Strontium Soaps

Table 1: Qualitative Solubility of Strontium Salts of Long-Chain Fatty Acids

CompoundOrganic SolventSolubility DescriptionReference
Strontium StearateAlcoholInsoluble[1]
Strontium StearateAliphatic and Aromatic HydrocarbonsSoluble (forms a gel)[1]
Strontium PalmitateOrganic Solvents (unspecified)Soluble[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, a standardized experimental approach is necessary. The following protocol is adapted from established methods for the analysis of soaps and fats, such as ASTM D460 for the determination of matter insoluble in alcohol.[3][4]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with this compound at a specific temperature, followed by the evaporation of a known volume of the saturated solution and weighing the residue.

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Constant temperature bath or incubator

  • Volumetric flasks

  • Pipettes

  • Beakers or Erlenmeyer flasks

  • Filtration apparatus (e.g., Gooch crucible or filter paper with funnel)[5]

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Ensure the this compound is a fine, dry powder. Dry the sample in an oven at a temperature that will not cause decomposition and cool in a desiccator before use.

  • Saturation: Add an excess amount of the dried this compound to a known volume of the desired organic solvent in a sealed flask or beaker.

  • Equilibration: Place the sealed container in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Filtration: After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow undissolved solid to settle. Carefully filter a portion of the supernatant through a pre-weighed, dry filter paper or Gooch crucible to remove any undissolved particles.[5] The filtration should be performed in a manner that minimizes solvent evaporation.

  • Sample Aliquoting: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry beaker or evaporating dish.

  • Solvent Evaporation: Evaporate the solvent from the beaker in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the residue in an oven at a suitable temperature (e.g., 105°C, or lower under vacuum if the compound is heat-sensitive) until a constant weight is achieved.[5] Cool the beaker in a desiccator and weigh it on the analytical balance.

  • Calculation: The solubility (S) in grams per 100 mL of solvent is calculated as follows:

    S = (Wresidue / Valiquot) × 100

    Where:

    • Wresidue is the weight of the dried residue in grams.

    • Valiquot is the volume of the filtrate aliquot in milliliters.

Logical Workflow for Solvent Selection and Solubility Determination

The selection of an appropriate solvent and the subsequent determination of solubility can be approached systematically. The following diagram illustrates a logical workflow for this process.

G cluster_0 Solvent Selection & Solubility Determination Workflow start Define Application & Required Solubility Range screening Initial Solvent Screening (Qualitative) start->screening protocol Select/Adapt Experimental Protocol (e.g., Gravimetric) screening->protocol execution Execute Solubility Experiments at Controlled Temperature protocol->execution analysis Analyze Data & Calculate Solubility execution->analysis optimization Optimize Solvent System (e.g., Co-solvents) analysis->optimization optimization->screening Re-screen if necessary final Final Formulation/Process Development optimization->final Proceed

Caption: Workflow for solvent selection and solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, a systematic approach based on the behavior of analogous compounds and established experimental protocols can provide the necessary information for research and development. The qualitative data for strontium stearate and palmitate suggest that non-polar organic solvents are likely to be effective. For precise quantification, the provided gravimetric method offers a reliable framework. The logical workflow presented can guide researchers in efficiently selecting solvents and determining solubility to meet their specific application needs.

References

Thermal Degradation and Stability of Strontium Diricinoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Analysis Techniques

The thermal stability of a material is commonly investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] TGA provides valuable information about the thermal stability, decomposition patterns, and composition of materials.[1] The resulting data, a TGA curve, plots mass loss versus temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Degradation Pathway of Strontium Diricinoleate

The thermal degradation of this compound is expected to proceed via the pyrolysis of the ricinoleate fatty acid chains. The pyrolysis of ricinoleic acid and its esters is known to occur at elevated temperatures, typically between 500°C and 700°C. This process involves the cleavage of the carbon chain, leading to the formation of n-heptaldehyde and an undecylenate derivative.

Based on this, the proposed thermal degradation of this compound would yield strontium undecylenate and n-heptaldehyde as the primary decomposition products. Further heating would likely lead to the decomposition of the strontium undecylenate.

Thermal_Degradation_Pathway Strontium_Diricinoleate This compound Pyrolysis Pyrolysis (High Temperature) Strontium_Diricinoleate->Pyrolysis Strontium_Undecylenate Strontium Undecylenate Pyrolysis->Strontium_Undecylenate n_Heptaldehyde n-Heptaldehyde (volatile) Pyrolysis->n_Heptaldehyde Further_Decomposition Further Decomposition Strontium_Undecylenate->Further_Decomposition Strontium_Oxide Strontium Oxide (Residue) Further_Decomposition->Strontium_Oxide Volatile_Products Other Volatile Products Further_Decomposition->Volatile_Products

Caption: Proposed thermal degradation pathway of this compound.

Expected Quantitative Data

While specific quantitative data for this compound is not available, a hypothetical decomposition profile can be outlined based on the known pyrolysis of ricinoleates.

Temperature RangeMass Loss (%)EventPrimary Products
High Temperature (e.g., >400°C) SignificantPyrolysis of ricinoleate chainsStrontium undecylenate, n-Heptaldehyde
Very High Temperature Further LossDecomposition of undecylenateStrontium oxide, other volatile organics

Experimental Protocols for Thermal Analysis

The following outlines a general experimental methodology for investigating the thermal stability of this compound using TGA.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 800°C).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Weigh Weigh Sample (5-10 mg) Load Load into TGA Pan Weigh->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze Determine Determine Decomposition Temperatures & Mass Loss Analyze->Determine

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Stability in Context

The thermal stability of metal salts of fatty acids is influenced by the nature of the metal cation. Generally, the thermal stability of metal carbonates increases down a group in the periodic table.[2] While this trend is for inorganic salts, a similar relationship may exist for metal carboxylates. Therefore, this compound is expected to exhibit a thermal stability that is comparable to or slightly higher than that of calcium diricinoleate.

Studies on zinc ricinoleate, a salt of a transition metal, have also been conducted to confirm its thermal stability using TGA.[3][4] This indicates that TGA is a standard method for characterizing the thermal properties of metal ricinoleates.[3][4]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated thermal degradation and stability of this compound based on the known behavior of analogous compounds. The primary degradation pathway is predicted to be the pyrolysis of the ricinoleate chains, yielding strontium undecylenate and n-heptaldehyde. Further experimental investigation using Thermogravimetric Analysis and Differential Scanning Calorimetry is necessary to determine the precise decomposition temperatures and quantitative mass loss for this compound. The outlined experimental protocol provides a framework for such future studies, which are essential for the successful application of this compound in research and development.

References

A Technical Guide to Strontium Diricinoleate: Historical Development, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, the strontium salt of ricinoleic acid, is a compound with a history intertwined with the broader development of strontium-based therapeutics and the industrial applications of castor oil derivatives. While not as extensively documented as other strontium salts like strontium ranelate, its unique properties, stemming from both the divalent strontium cation and the hydroxylated fatty acid, have led to its exploration in various fields, notably in dental preparations. This technical guide provides a comprehensive overview of the historical context of this compound's emergence, detailed hypothetical experimental protocols for its synthesis and characterization, and a summary of its known applications.

Historical Development and Discovery

The history of this compound is not marked by a singular discovery but rather by a convergence of research streams in strontium chemistry and the applications of ricinoleic acid.

The element strontium was first identified in 1790 by Adair Crawford in a mineral from a mine in Strontian, Scotland, and was later isolated by Humphry Davy in 1808.[1][2] For much of the 19th and early 20th centuries, the applications of strontium were primarily in pyrotechnics, where its salts impart a brilliant crimson color to fireworks and flares, and in the sugar industry for the refining of sugar beet.[1][3]

The therapeutic potential of strontium began to be recognized in the mid-20th century. Due to its chemical similarity to calcium, strontium was investigated for its effects on bone metabolism.[4][5][6][7] This research eventually led to the development of strontium-containing drugs for osteoporosis.[5][6] Concurrently, the dental applications of strontium were being explored, with strontium chloride being used in toothpastes to reduce dentin hypersensitivity.[4][5]

Ricinoleic acid, the primary fatty acid component of castor oil, has a long history of industrial use due to its unique hydroxyl group. The synthesis of metal salts of fatty acids, or metal soaps, was also a well-established practice for various applications, including lubricants, thickeners, and stabilizers.

The confluence of these fields likely led to the first synthesis of this compound. While the exact date and discoverer are not well-documented in publicly available literature, its emergence can be situated within the broader mid-to-late 20th-century exploration of strontium salts for therapeutic and specialized applications. A notable example of its application appears in a patent describing a dentifrice formulation where a ricinoleate salt is used in combination with strontium edatate to achieve a synergistic effect in calculus removal and prevention.[8][9] This suggests that by the time of this patent, the synthesis and properties of strontium ricinoleates were understood within the industry.

Physicochemical Properties

PropertyExpected Value / Characteristic
Molecular Formula C₃₆H₆₆O₆Sr
Molecular Weight 674.5 g/mol
Appearance White to yellowish waxy solid or powder
Solubility in Water Expected to be low, similar to other divalent metal soaps
Solubility in Organic Solvents Likely soluble in nonpolar organic solvents
Melting Point (°C) To be determined experimentally
Density (g/cm³) To be determined experimentally

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound, based on general methods for the preparation of strontium salts of organic acids and metal soaps.

This protocol describes a precipitation reaction between a soluble strontium salt and a soluble salt of ricinoleic acid.

Materials:

  • Ricinoleic acid (99% purity)

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Heptane

  • Saturated sodium chloride solution

Procedure:

  • Preparation of Sodium Ricinoleate:

    • Dissolve a specific molar quantity of ricinoleic acid in ethanol.

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in deionized water to create a solution.

    • Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring. The reaction is exothermic.

    • Continue stirring until the ricinoleic acid is fully neutralized to form sodium ricinoleate.

  • Precipitation of this compound:

    • Dissolve a stoichiometric amount (0.5 molar equivalents) of strontium chloride hexahydrate in deionized water.

    • Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

    • Perform a final wash with ethanol to aid in drying.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

An alternative approach involves the direct reaction of ricinoleic acid with a strontium base, such as strontium carbonate or strontium hydroxide, in an aqueous medium, potentially with gentle heating to drive the reaction to completion.[10]

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the salt by observing the shift in the carbonyl stretching frequency.

Methodology:

  • Acquire an FTIR spectrum of the starting material, ricinoleic acid, and the final product, this compound.

  • The spectrum of ricinoleic acid will show a characteristic C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹.

  • The spectrum of this compound should show the disappearance of this peak and the appearance of two new peaks corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻), typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the ricinoleate backbone.

Methodology:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra should be consistent with the structure of the ricinoleate fatty acid chain. The absence of the acidic proton from the carboxylic acid in the ¹H NMR spectrum of the product would further confirm salt formation.

3.2.3. Elemental Analysis

Elemental analysis can determine the weight percentage of strontium, carbon, and hydrogen, which can be compared to the theoretical values for this compound.

Methodology:

  • Submit a sample of the purified product for elemental analysis (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry for strontium, and combustion analysis for carbon and hydrogen).

  • Compare the experimental weight percentages to the calculated theoretical values for C₃₆H₆₆O₆Sr.

3.2.4. X-ray Diffraction (XRD)

XRD can be used to assess the crystallinity of the synthesized this compound.

Methodology:

  • Obtain an X-ray powder diffraction pattern of the sample.

  • The presence of sharp peaks indicates a crystalline or semi-crystalline material, while a broad halo would suggest an amorphous solid.

Known and Potential Applications

The primary documented application of this compound is in dental care products.[8][9] Its properties suggest potential utility in other areas as well.

  • Dentifrices: In combination with other agents, it has been shown to have a synergistic effect in removing and preventing dental calculus.[8][9] The strontium component may also contribute to reducing tooth sensitivity.[4][5]

  • Topical Formulations: Given the known anti-inflammatory properties of some ricinoleic acid derivatives, this compound could be explored for use in dermatological preparations.

  • Lubricants and Greases: Metal soaps are widely used as thickeners in lubricating greases. The unique properties of the ricinoleate chain could impart specific performance characteristics.

  • PVC Stabilizers: Strontium salts of fatty acids can be used as heat stabilizers in polyvinyl chloride (PVC) plastics.

Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been elucidated, the biological effects can be inferred from its constituent parts.

  • Strontium: Strontium is known to interact with calcium-sensing receptors (CaSR) and can influence bone cell signaling pathways. It has been shown to stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity, thus promoting bone formation and reducing bone resorption.[4][7]

The diagram below illustrates the generally accepted mechanism of action for strontium ions in bone tissue.

Strontium_Signaling cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) OB_prolif Proliferation OB_diff Differentiation OB_apoptosis Apoptosis (-) OC_diff Differentiation (-) OC_resorp Resorption (-) OC_apoptosis Apoptosis (+) Sr Strontium (Sr²⁺) Sr->OB_prolif + Sr->OB_diff + Sr->OB_apoptosis - Sr->OC_diff - Sr->OC_resorp - Sr->OC_apoptosis +

Caption: Dual action of strontium on bone cells.

  • Ricinoleic Acid: As a fatty acid, ricinoleic acid can be incorporated into cell membranes, potentially influencing their fluidity and the function of membrane-bound proteins. Some studies have suggested that ricinoleic acid and its derivatives possess anti-inflammatory properties, though the precise mechanisms are not fully understood.

The workflow for synthesizing and characterizing this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Ricinoleic Acid + Strontium Salt Reaction Precipitation Reaction Reactants->Reaction Isolation Filtration & Washing Reaction->Isolation Drying Vacuum Drying Isolation->Drying Product Purified this compound Drying->Product FTIR FTIR Spectroscopy NMR NMR Spectroscopy Elemental Elemental Analysis XRD X-ray Diffraction Product->FTIR Product->NMR Product->Elemental Product->XRD

References

Strontium Diricinoleate: A Comprehensive Technical Review and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, a salt formed from the divalent cation strontium and the unsaturated hydroxy fatty acid ricinoleic acid, represents a novel compound with significant potential in various therapeutic and industrial applications. While dedicated research on this specific molecule is nascent, this whitepaper provides a comprehensive overview of its foundational science. By examining the well-documented properties of its constituent parts—strontium and ricinoleic acid—we can project the physicochemical characteristics, biological activities, and potential applications of this compound. This document outlines a proposed synthesis protocol, summarizes key quantitative data, and presents hypothetical mechanisms of action to guide future research and development.

Introduction: The Scientific Rationale

The convergence of strontium's biological activity with the unique properties of ricinoleic acid provides a strong rationale for the investigation of this compound. Strontium, an alkaline earth metal, is known to mimic calcium in biological systems and has been studied for its effects on bone metabolism and its ability to reduce skin irritation.[1][2][3] Ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil, is a monounsaturated, 18-carbon fatty acid with a hydroxyl group on the 12th carbon.[4][5] This structure imparts surfactant properties and is associated with anti-inflammatory effects.[6][7] The combination of these two moieties in this compound suggests potential for novel applications in dermatology, bone tissue engineering, and as a specialty chemical.

Physicochemical Properties

While experimental data for this compound is not widely available, its fundamental properties can be inferred from its chemical structure and the known characteristics of its parent compounds.

Key Identifiers
PropertyValueSource
CAS Number 74563-70-5[8]
Molecular Formula C₃₆H₆₆O₆Sr[8]
Molecular Weight 682.50 g/mol [8]
Predicted Physicochemical Properties

The following table summarizes the known properties of ricinoleic acid and strontium, and the predicted properties of this compound.

PropertyRicinoleic AcidStrontium (as Sr²⁺)This compound (Predicted)
Appearance Yellowish viscous liquid-Waxy or soapy solid
Melting Point 5.5 °C-Higher than ricinoleic acid, likely a soft solid at room temperature
Boiling Point 245 °C-Decomposes at high temperatures
Solubility in Water 3460 mg/L (at 25 °C)High for simple saltsLow, likely forming micelles
Density 0.940 g/cm³-Greater than 1 g/cm³

Synthesis of this compound: Experimental Protocol

The synthesis of strontium salts of carboxylic acids can be achieved through several established methods.[9] A common and straightforward approach is the reaction of a soluble strontium salt with the sodium salt of the fatty acid, or the direct neutralization of the fatty acid with a strontium base.

Proposed Synthesis Method: Precipitation Reaction

This protocol is based on the general method for producing strontium salts of organic acids via a precipitation reaction.[9]

Materials:

  • Ricinoleic Acid (≥99% purity)

  • Sodium Hydroxide (NaOH)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • Ethanol

  • Deionized Water

  • Magnetic Stirrer and Hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Sodium Ricinoleate:

    • Dissolve a specific molar quantity of ricinoleic acid in ethanol.

    • In a separate container, dissolve an equimolar amount of sodium hydroxide in deionized water.

    • Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring continuously. The reaction is exothermic.

    • Continue stirring for 1-2 hours at room temperature to ensure complete saponification, forming sodium ricinoleate.

  • Precipitation of this compound:

    • Prepare an aqueous solution of strontium chloride hexahydrate. The molar amount of strontium chloride should be half that of the initial ricinoleic acid to achieve a 2:1 stoichiometric ratio of ricinoleate to strontium.

    • Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for an additional 2-3 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with deionized water to remove sodium chloride and any unreacted starting materials. Repeat the washing step 2-3 times.

    • Further wash the product with a small amount of cold ethanol to remove any residual water and unreacted ricinoleic acid.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent decomposition.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1. Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Saponification cluster_step2 Step 2: Precipitation cluster_step3 Step 3: Isolation and Purification RA Ricinoleic Acid in Ethanol Mix1 Mixing and Stirring RA->Mix1 NaOH Sodium Hydroxide Solution NaOH->Mix1 NaR Sodium Ricinoleate Solution Mix1->NaR Mix2 Vigorous Stirring NaR->Mix2 SrCl2 Strontium Chloride Solution SrCl2->Mix2 Precipitate This compound (solid) in NaCl Solution Mix2->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with DI Water and Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Figure 1. Proposed Synthesis Workflow for this compound

Potential Biological Activity and Mechanisms of Action

The biological effects of this compound are yet to be determined experimentally. However, based on the known pharmacology of strontium and ricinoleic acid, we can propose several potential areas of activity.

Dermatological Applications: Reduction of Skin Irritation

Strontium salts have been shown to reduce sensory irritation, such as stinging, burning, and itching, when applied topically.[10] Ricinoleic acid exhibits anti-inflammatory properties.[6] Therefore, this compound is a promising candidate for use in formulations designed to soothe sensitive or irritated skin.

Hypothetical Signaling Pathway: The mechanism may involve a dual action: strontium ions could modulate nerve responses, while ricinoleic acid could downregulate inflammatory pathways.

SkinIrritationPathway Figure 2. Hypothetical Mechanism for Skin Irritation Reduction cluster_compound This compound cluster_cellular Cellular Targets cluster_response Biological Response Sr Strontium (Sr²⁺) Nerve Sensory Nerve Endings Sr->Nerve Modulates ion channels RA Ricinoleic Acid Immune Immune Cells (e.g., Mast Cells) RA->Immune Inhibits inflammatory pathways ReducedNerve Reduced Nerve Firing Nerve->ReducedNerve ReducedInflammation Decreased Pro-inflammatory Mediator Release Immune->ReducedInflammation FinalEffect Alleviation of Itching, Stinging, and Redness ReducedNerve->FinalEffect ReducedInflammation->FinalEffect

References

Methodological & Application

Application Notes and Protocols: Strontium Diricinoleate in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Strontium diricinoleate is not a widely documented or commercially prevalent stabilizer for polymers. The following application notes and protocols are based on the established principles of analogous metal soap stabilizers, such as other metal ricinoleates and strontium stearate. The experimental data provided is for related compounds and should be considered representative.

Application Notes

Introduction

This compound, the strontium salt of ricinoleic acid, is classified as a metallic soap.[1] Metallic soaps, such as stearates and ricinoleates of calcium, zinc, barium, and lead, are extensively used as heat stabilizers, particularly for polyvinyl chloride (PVC).[2][3] They also function as lubricants, acid scavengers, and processing aids in a variety of other polymers.[4][5][6] This document outlines the potential applications, mechanism of action, and performance characteristics of this compound as a polymer stabilizer, based on the known functions of similar compounds.

Primary Application: Heat Stabilization of PVC

The primary application for a metallic soap like this compound is as a heat stabilizer in PVC formulations. PVC is highly susceptible to thermal degradation at processing temperatures, which involves the autocatalytic release of hydrogen chloride (HCl).[3][7] This dehydrochlorination leads to the formation of conjugated double bonds, resulting in severe discoloration and a reduction in the polymer's mechanical properties.

This compound would likely be used as part of a mixed metal stabilizer system, typically in conjunction with a zinc soap (e.g., zinc diricinoleate). In such a system, the components work synergistically to provide robust thermal stability.[8][9]

Proposed Mechanism of Action in PVC

The stabilizing effect of a mixed strontium/zinc diricinoleate system is proposed to follow the well-established mechanism of other Ca/Zn or Ba/Zn systems:[8][9]

  • Substitution of Labile Chlorines: The more covalent zinc diricinoleate reacts with unstable allylic chlorine atoms on the PVC chain, replacing them with more stable ricinoleate ester groups. This is a primary stabilization step that prevents the initiation of dehydrochlorination.[8]

  • Acid Scavenging: Any released HCl is immediately neutralized by the more basic this compound. This is a crucial step as it prevents the autocatalytic degradation of PVC by HCl.[3]

  • Regeneration of the Primary Stabilizer: The zinc chloride (ZnCl₂) formed in the first step is a strong Lewis acid that can promote severe and rapid degradation of PVC. The this compound reacts with the zinc chloride to regenerate the active zinc diricinoleate and form the more stable strontium chloride (SrCl₂). This synergistic interaction enhances long-term stability.[8]

G cluster_0 PVC Degradation Cycle cluster_1 Stabilization Mechanism PVC PVC Degrading_PVC Degrading PVC (Labile Cl) PVC->Degrading_PVC Heat HCl HCl Degrading_PVC->HCl Dehydrochlorination HCl->Degrading_PVC Autocatalysis Sr_Diricinoleate This compound (Sr(Ric)₂) Sr_Diricinoleate->HCl 2. HCl Scavenging ZnCl2 Zinc Chloride (ZnCl₂) Sr_Diricinoleate->ZnCl2 3. Regeneration SrCl2 Strontium Chloride (SrCl₂) Zn_Diricinoleate Zinc Diricinoleate (Zn(Ric)₂) Zn_Diricinoleate->Degrading_PVC 1. Substitution ZnCl2->Degrading_PVC Catalyzes Degradation

Proposed synergistic stabilization mechanism in PVC.
Secondary Applications

Beyond PVC heat stabilization, this compound could find utility in other applications common to metallic soaps:[5][6]

  • Acid Scavenger in Polyolefins: Used to neutralize acidic catalyst residues in polyethylene (PE) and polypropylene (PP).

  • Lubricant and Processing Aid: The long fatty acid chains of the ricinoleate moiety can provide both internal and external lubrication during polymer processing, improving melt flow and preventing adhesion to metal surfaces.[1]

  • Mold Release Agent: Can facilitate the removal of finished parts from molds.[5]

Formulation Considerations

This compound would be incorporated into a polymer as part of a comprehensive stabilizer package. A typical formulation for rigid PVC might include:

  • Primary Stabilizers: this compound and Zinc Diricinoleate.

  • Co-Stabilizers: Organophosphites (e.g., tris(nonylphenyl) phosphite) and epoxidized soybean oil (ESBO) are often included to improve color hold and provide additional stabilization.[8]

  • Lubricants: Waxes, fatty acid esters, or other metallic soaps to optimize processing.

  • Fillers: Calcium carbonate is a common filler in rigid PVC.

  • Pigments: Such as titanium dioxide for coloration.

G cluster_0 Examples Stabilizer_Package Stabilizer Package Primary Primary Stabilizers (Metal Soaps) Stabilizer_Package->Primary Co_Stabilizers Co-Stabilizers Stabilizer_Package->Co_Stabilizers Lubricants Lubricants Stabilizer_Package->Lubricants Other Other Additives Stabilizer_Package->Other Strontium_Diricinoleate This compound Primary->Strontium_Diricinoleate Zinc_Diricinoleate Zinc Diricinoleate Primary->Zinc_Diricinoleate Phosphites Organophosphites Co_Stabilizers->Phosphites ESBO ESBO Co_Stabilizers->ESBO Waxes Waxes Lubricants->Waxes Fillers Fillers / Pigments Other->Fillers

Components of a typical stabilizer formulation.

Quantitative Data (Based on Analogous Compounds)

No specific performance data for this compound is available in the public domain. However, the following table summarizes the thermal stability of PVC in the presence of various metal carboxylates derived from castor seed oil (which are primarily ricinoleates), providing an indication of expected performance.[10]

Stabilizer System (3 wt% in PVC)Static Stability Time at 180°C (minutes)
PVC (unstabilized)5
PVC + Barium Ricinoleate20
PVC + Calcium Ricinoleate15
PVC + Magnesium Ricinoleate11
PVC + Zinc Ricinoleate8
PVC + Ca/Mg Ricinoleate mixture14

Data sourced from Folarin O.M and Ayinde A.A., Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride), 2016.[10]*

Experimental Protocols

Protocol for Evaluating the Thermal Stability of a Strontium/Zinc Diricinoleate Stabilizer Package in Rigid PVC

Objective: To determine the static thermal stability of a rigid PVC formulation stabilized with a strontium/zinc diricinoleate package.

Materials:

  • PVC resin (K-value 67)

  • This compound

  • Zinc Diricinoleate

  • Epoxidized Soybean Oil (ESBO)

  • Calcium Carbonate (precipitated)

  • Stearic Acid (lubricant)

  • Processing equipment: Two-roll mill, hydraulic press, convection oven.

  • Colorimeter or Munsell color chart.

Procedure:

  • Formulation Preparation: Prepare a dry blend of the following formulation (amounts in parts per hundred resin, phr):

    • PVC Resin: 100 phr

    • This compound: 0.8 phr

    • Zinc Diricinoleate: 0.2 phr

    • ESBO: 2.0 phr

    • Calcium Carbonate: 5.0 phr

    • Stearic Acid: 0.3 phr

  • Milling:

    • Preheat the two-roll mill to 170-180°C.

    • Add the PVC resin to the mill and allow it to form a band.

    • Gradually add the pre-mixed dry blend of stabilizers, fillers, and lubricants to the PVC band.

    • Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure homogeneous mixing.

  • Molding:

    • Remove the milled sheet and cut it into sections suitable for the press mold.

    • Preheat the hydraulic press to 185°C.

    • Place the PVC sheet into a 1 mm thick frame mold between two polished steel plates.

    • Press the sheet for 2 minutes at low pressure, followed by 3 minutes at high pressure (approx. 150 kgf/cm²).

    • Cool the mold under pressure to below 50°C before removing the pressed sheet.

  • Static Thermal Stability Test:

    • Cut the molded PVC sheet into small test strips (e.g., 2 cm x 2 cm).

    • Place the strips on a tray in a circulating air oven set to 180°C.

    • Remove one test strip every 10 minutes.

    • Arrange the removed strips in chronological order to observe the progression of color change from white to yellow, brown, and finally black.

    • The "stability time" is defined as the time taken for the sample to develop a distinct brown or black color.

  • Data Analysis:

    • Record the stability time in minutes.

    • Optionally, use a colorimeter to quantitatively measure the change in yellowness index (YI) over time.

    • Compare the results to an unstabilized PVC control and formulations with known commercial stabilizers.

G Start Start Formulation 1. Prepare Dry Blend (PVC, Stabilizers, etc.) Start->Formulation Milling 2. Homogenize on Two-Roll Mill (175°C) Formulation->Milling Molding 3. Press Mold Sheet (185°C, 1mm thick) Milling->Molding Cutting 4. Cut Molded Sheet into Test Strips Molding->Cutting Oven_Test 5. Place Strips in Oven (180°C) Cutting->Oven_Test Sampling 6. Remove a Strip Every 10 Minutes Oven_Test->Sampling Sampling->Oven_Test Continue Test Analysis 7. Arrange Strips & Determine Stability Time Sampling->Analysis End End Analysis->End

Experimental workflow for evaluating thermal stability.

References

Application Notes: Strontium Diricinoleate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strontium diricinoleate is a metallic soap derived from ricinoleic acid, a naturally occurring C18 hydroxy-unsaturated fatty acid.[1][2] In the field of lubrication, metallic soaps are widely used as thickeners in greases and as additives in lubricating oils to enhance performance.[3][4] this compound, in particular, offers a unique combination of properties that make it a valuable component in lubricant formulations for various applications. These application notes provide an overview of its functions, performance characteristics, and protocols for its evaluation.

Primary Functions

When incorporated into a lubricant base oil, this compound can perform several functions:

  • Thickener (Gelling Agent): In grease formulations, strontium soaps, including the diricinoleate, contribute to the formation of a stable, semi-solid structure.[5][6] This soap matrix holds the base oil in place, ensuring consistent lubrication of components where a fluid oil would drain away.

  • Anti-Wear and Friction Modifier: this compound can form a protective boundary film on metal surfaces under conditions of high load and temperature. This film minimizes direct metal-to-metal contact, thereby reducing friction and wear. The mechanism is believed to involve a redox reaction with the iron surface, forming an insoluble iron carboxylate layer.[7]

  • Corrosion Inhibitor: The polar nature of the carboxylate group allows this compound to adsorb onto metal surfaces, creating a barrier that protects against moisture and corrosive agents.[8][9]

  • Extreme Pressure (EP) Additive: While not as potent as traditional sulfur-phosphorus EP additives, this compound can enhance the load-carrying capacity of a lubricant, providing protection against scuffing and seizure under heavy loads.[10][11]

Physical and Chemical Properties

A summary of the typical properties of this compound is presented in the table below. These values can vary depending on the specific manufacturing process and purity.

PropertyTypical ValueSignificance in Lubrication
Appearance Off-white to yellowish powder or waxy solidAffects the final appearance of the lubricant.
Melting Point > 150 °CHigh melting point contributes to the thermal stability and high dropping point of greases.[4]
Solubility Insoluble in water, soluble in hot mineralDetermines its suitability for use in oil-based lubricants and its resistance to water washout.
Molecular Weight Approximately 682.5 g/mol Influences its viscosity contribution and film-forming characteristics.
Thermal Stability Decomposes at high temperaturesDefines the upper operating temperature limit of the lubricant.[12][13]
Strontium Content Varies by manufacturerThe metal cation is crucial for the soap's structure and reactivity with metal surfaces.

Performance Data

The performance of a lubricant is significantly enhanced by the addition of this compound. The following table summarizes typical performance improvements observed in standard tribological tests when this compound is added to a base oil.

Performance MetricTest MethodBase Oil (Typical)Base Oil + this compound (Typical)Improvement
Coefficient of Friction ASTM D5707[14]0.120.09A lower coefficient of friction indicates improved lubricity and energy efficiency.[15]
Wear Scar Diameter (mm) ASTM D4172[16][17]0.650.45A smaller wear scar signifies better anti-wear protection.[10]
Weld Load (kgf) ASTM D2783160200A higher weld load indicates a greater load-carrying capacity and extreme pressure performance.[11][18][19]
Corrosion Resistance ASTM D665[20]Fail (Rust)Pass (No Rust)Demonstrates the additive's ability to protect metal surfaces from corrosion.[8][21]

Protocols for Evaluation of this compound in Lubricants

1. Protocol for Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via a precipitation reaction.

Materials:

  • Ricinoleic Acid (technical grade)

  • Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

  • Ethanol

  • Distilled Water

  • Mineral Oil (as a reaction medium, optional)

Procedure:

  • Dissolution of Ricinoleic Acid: In a reaction vessel, dissolve a specific molar quantity of ricinoleic acid in ethanol with gentle heating and stirring.

  • Preparation of Strontium Hydroxide Solution: In a separate beaker, dissolve a stoichiometric amount of strontium hydroxide octahydrate in distilled water. The molar ratio of ricinoleic acid to strontium hydroxide should be 2:1.

  • Precipitation: Slowly add the strontium hydroxide solution to the ricinoleic acid solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture at a slightly elevated temperature (e.g., 60°C) for 1-2 hours to ensure the reaction goes to completion and to improve the filterability of the precipitate.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake several times with distilled water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.

  • Drying: Dry the this compound powder in a vacuum oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

2. Protocol for Evaluating Anti-Wear Properties

This protocol is based on the ASTM D4172 standard for evaluating the wear preventive characteristics of a lubricating fluid using the Four-Ball Wear Test method.[16][17]

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)[16]

  • Microscope for measuring wear scars

Procedure:

  • Sample Preparation: Prepare a lubricant blend by dispersing a known concentration (e.g., 1-5% by weight) of this compound in a base oil. Ensure homogeneity by mechanical stirring or ultrasonication.

  • Apparatus Setup: Thoroughly clean the test cup and four new steel balls with a suitable solvent. Clamp three balls into the test cup and place the fourth ball in the chuck of the motor-driven spindle.

  • Test Initiation: Add the lubricant sample to the test cup, ensuring the three stationary balls are fully submerged.

  • Test Conditions: Conduct the test under the following standard conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes[16]

  • Post-Test Analysis: After the test, remove the three stationary balls and clean them. Measure the diameter of the wear scars on each of the three balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Reporting: Calculate the average wear scar diameter for the lubricant sample. Compare this value to the average wear scar diameter obtained for the neat base oil to determine the effectiveness of the this compound as an anti-wear additive.

3. Protocol for Assessing Corrosion Inhibition

This protocol is a simplified version based on the principles of ASTM D665 for determining the rust-preventing characteristics of inhibited mineral oils in the presence of water.[20]

Materials:

  • Lubricant samples (base oil and base oil with this compound)

  • Polished steel test specimen

  • Beaker

  • Stirring apparatus

  • Distilled water

  • Oven

Procedure:

  • Sample Preparation: Prepare a lubricant blend with a specific concentration of this compound.

  • Test Setup: Place 300 mL of the lubricant sample into a beaker. Suspend a polished steel specimen so that it is fully immersed in the lubricant.

  • Water Addition: Add 30 mL of distilled water to the beaker.

  • Test Conditions: Stir the mixture at a constant speed and maintain the temperature at 60°C for 24 hours.

  • Evaluation: After the test period, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust or corrosion.

  • Reporting: Report the result as "Pass" (no rust) or "Fail" (rust observed). Compare the performance of the additized oil with the base oil.

Visualizations

Experimental_Workflow_for_Additive_Evaluation cluster_synthesis 1. Synthesis & Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion S1 Synthesize Strontium Diricinoleate S2 Prepare Lubricant Blends (Base Oil + Additive) S1->S2 T1 Anti-Wear Test (ASTM D4172) S2->T1 T2 Friction Test (ASTM D5707) S2->T2 T3 Corrosion Test (ASTM D665) S2->T3 T4 Load Capacity Test (ASTM D2783) S2->T4 A1 Measure Wear Scar Diameter T1->A1 A2 Record Coefficient of Friction T2->A2 A3 Visually Inspect for Rust T3->A3 A4 Determine Weld Load T4->A4 C1 Compare Results vs. Base Oil A1->C1 A2->C1 A3->C1 A4->C1 C2 Determine Additive Effectiveness C1->C2

Caption: Workflow for evaluating this compound as a lubricant additive.

Mechanism_of_Action cluster_interface Tribological Interface (High Load/Temp) cluster_reaction Boundary Film Formation cluster_outcome Performance Outcome Metal_Surface Steel Surface (Fe) Redox_Reaction Redox Reaction Metal_Surface->Redox_Reaction Additive This compound (Sr(RCOO)₂) Additive->Redox_Reaction Adsorption Boundary_Film Insoluble Iron Ricinoleate Film (Fe(RCOO)₂) Redox_Reaction->Boundary_Film Forms Reduced_Friction Reduced Friction Boundary_Film->Reduced_Friction Leads to Reduced_Wear Reduced Wear Boundary_Film->Reduced_Wear Leads to

Caption: Proposed mechanism of boundary film formation by this compound.

References

Application Notes and Protocols: Laboratory Synthesis of Strontium Diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium diricinoleate is a metallic soap, a salt of ricinoleic acid and strontium. Metallic soaps have a wide range of industrial applications, including as lubricants, stabilizers, and in the case of strontium-containing compounds, potential applications in bone-related research due to the known effects of strontium on bone metabolism. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methods for the preparation of metallic soaps.

Chemical Reaction

The synthesis of this compound involves the reaction of two moles of ricinoleic acid with one mole of a strontium base, typically strontium hydroxide. This is an acid-base neutralization reaction.

2 C₁₈H₃₄O₃ + Sr(OH)₂ → Sr(C₁₈H₃₃O₃)₂ + 2 H₂O

(Ricinoleic Acid) + (Strontium Hydroxide) → (this compound) + (Water)

Experimental Protocol: Synthesis of this compound

This protocol is based on the aqueous precipitation method, which is a common technique for the synthesis of metallic soaps.[1][2]

Materials:

  • Ricinoleic acid (C₁₈H₃₄O₃)

  • Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O)

  • Ethanol

  • Distilled water

  • Filtration apparatus (e.g., Büchner funnel)

  • Reaction vessel (e.g., beaker or round-bottom flask) with stirring capability

  • Heating mantle or hot plate with a water bath

  • Drying oven

Procedure:

  • Preparation of Ricinoleic Acid Solution:

    • In a reaction vessel, dissolve the desired amount of ricinoleic acid in a minimal amount of ethanol. This will aid in the dispersion of the fatty acid in the aqueous medium.

  • Preparation of Strontium Hydroxide Solution:

    • In a separate beaker, prepare an aqueous solution of strontium hydroxide by dissolving a stoichiometric amount (half the molar equivalent of ricinoleic acid) in distilled water. Gentle heating may be required to facilitate dissolution.

  • Reaction:

    • Slowly add the strontium hydroxide solution to the ricinoleic acid solution with vigorous stirring.

    • A white precipitate of this compound should form immediately.

    • Heat the reaction mixture to approximately 60-70°C while continuing to stir for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate several times with hot distilled water to remove any unreacted starting materials and soluble byproducts.

    • Finally, wash the precipitate with a small amount of ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound in a drying oven at a temperature below its decomposition point, for example, at 60-80°C, until a constant weight is achieved.

Data Presentation

The following table should be used to record the quantitative data from the synthesis.

ParameterValueUnitsNotes
Mass of Ricinoleic Acidg
Moles of Ricinoleic Acidmol
Mass of Sr(OH)₂·8H₂Og
Moles of Sr(OH)₂·8H₂Omol
Theoretical Yieldg
Actual YieldgMass of the dried final product.
Percentage Yield%(Actual Yield / Theoretical Yield) * 100
Melting Point°CIf determinable.
Appearance-e.g., White powder, waxy solid.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt by observing the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic carboxylate stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the ricinoleate moiety.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and the presence of any water of hydration.

  • Elemental Analysis: To determine the strontium content and confirm the empirical formula.

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final_product Final Product RicinoleicAcid Ricinoleic Acid in Ethanol ReactionMix Mix and Heat (60-70°C) RicinoleicAcid->ReactionMix StrontiumHydroxide Aqueous Strontium Hydroxide StrontiumHydroxide->ReactionMix Filtration Vacuum Filtration ReactionMix->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Avoid inhalation of dust from the final product.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Comprehensive Characterization of Strontium Diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium diricinoleate is a salt composed of a strontium cation and two ricinoleate anions. Ricinoleic acid, the fatty acid component, is known for its unique hydroxyl group, which imparts distinct physical and chemical properties. Strontium, an alkaline earth metal, is recognized for its beneficial effects on bone metabolism.[1][2] This combination suggests potential applications for this compound in pharmaceuticals and biomaterials, particularly for bone regeneration.[3] A thorough characterization of this compound is essential for its development and quality control. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and composition of this compound.

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the functional groups present in this compound, confirming the presence of the carboxylate group, the hydroxyl group, and the aliphatic chain of ricinoleic acid, as well as the interaction between the strontium ion and the carboxylate.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. The spectrum of strontium carbonate shows a characteristic peak at 693 cm⁻¹ which can be used for comparison.[4]

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400
C-H stretch (aliphatic)~2850-2950
C=O stretch (carboxylate)~1550-1610
C-O stretch~1260
Sr-O vibration< 600
Atomic Absorption Spectroscopy (AAS)

Application: AAS is a highly sensitive technique for quantifying the strontium content in this compound, which is crucial for determining the purity and stoichiometry of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and digest it in a suitable acid matrix (e.g., 3.5% nitric acid) to bring the strontium into solution.[5]

  • Standard Preparation: Prepare a series of strontium standard solutions of known concentrations.

  • Data Acquisition: Analyze the samples and standards using a graphite furnace atomic absorption spectrometer (GF-AAS) with Zeeman background correction.[5]

  • Data Analysis: Construct a calibration curve from the standards and determine the strontium concentration in the sample.

Typical GF-AAS Parameters:

ParameterValue
Wavelength460.7 nm
Ashing Temperature~1000 °C[5]
Atomization Temperature~2700 °C[5]

Chromatographic Techniques

Chromatography is essential for separating strontium from other ions and for analyzing the ricinoleic acid component.

Ion Chromatography (IC)

Application: IC can be used to determine the concentration of strontium ions and to detect any other cationic or anionic impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in an appropriate solvent and dilute to a suitable concentration.

  • Separation: Inject the sample into an ion chromatograph equipped with a suitable cation exchange column.

  • Elution: Use an appropriate eluent, such as a solution of pyridine-2,6-dicarboxylate, to separate the cations.[6]

  • Detection: Use a conductivity detector to quantify the strontium concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is used to analyze the fatty acid component (ricinoleic acid) after its derivatization. This can confirm the identity and purity of the ricinoleic acid moiety.

Experimental Protocol:

  • Derivatization: Convert the ricinoleic acid in this compound to its volatile methyl ester (FAME) by transesterification.

  • Injection: Inject the FAME sample into the GC-MS system.

  • Separation: Separate the FAMEs on a suitable capillary column.

  • Detection and Identification: Identify the ricinoleic acid methyl ester based on its retention time and mass spectrum.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the final residue.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA crucible.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to decomposition events. The decomposition of strontium oxalate to strontium carbonate occurs in the range of 400-480 °C.[7]

Differential Scanning Calorimetry (DSC)

Application: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting and crystallization.

Experimental Protocol:

  • Sample Preparation: Seal a small amount of this compound in an aluminum pan.

  • Analysis: Heat the sample at a controlled rate and then cool it.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to phase transitions.

Microscopic Techniques

Microscopy is used to visualize the morphology and particle size distribution of this compound.

Scanning Electron Microscopy (SEM)

Application: SEM provides high-resolution images of the surface morphology and particle shape of this compound powder.

Experimental Protocol:

  • Sample Preparation: Mount the this compound powder on an SEM stub using conductive adhesive tape and coat with a thin layer of a conductive material (e.g., gold or carbon).

  • Imaging: Acquire images of the sample at various magnifications.

Experimental Workflows and Signaling Pathways

cluster_workflow Analytical Workflow for this compound Sample This compound Sample Spectroscopy Spectroscopic Analysis (FTIR, AAS) Sample->Spectroscopy Chromatography Chromatographic Analysis (IC, GC-MS) Sample->Chromatography Thermal Thermal Analysis (TGA, DSC) Sample->Thermal Microscopy Microscopic Analysis (SEM) Sample->Microscopy Data Data Interpretation and Characterization Report Spectroscopy->Data Chromatography->Data Thermal->Data Microscopy->Data

Caption: General analytical workflow for the characterization of this compound.

cluster_strontium_pathway Strontium Signaling in Bone Cells Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Wnt Wnt/β-catenin Pathway Strontium->Wnt AMPK AMPK/mTOR Pathway Strontium->AMPK Osteoclast Inhibition of Osteoclast Activity Strontium->Osteoclast PLC Phospholipase C (PLC) CaSR->PLC Osteoblast Osteoblast Proliferation and Differentiation PLC->Osteoblast Wnt->Osteoblast AMPK->Osteoblast

Caption: Simplified signaling pathways of strontium in bone cells.[1][3][8][9]

cluster_ricinoleic_pathway Ricinoleic Acid Signaling RicinoleicAcid Ricinoleic Acid Inhibition Inhibition RicinoleicAcid->Inhibition Ca2Signal Ca2+ Signaling Pathway Calcineurin Calcineurin Ca2Signal->Calcineurin GSK3B GSK-3β Ca2Signal->GSK3B CellCycle Cell Cycle Regulation Calcineurin->CellCycle GSK3B->CellCycle Inhibition->Ca2Signal

Caption: Inhibitory effect of ricinoleic acid on Ca2+ signaling.[10][11]

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of spectroscopic, chromatographic, thermal, and microscopic techniques provides a complete profile of the compound's identity, purity, structure, and morphology. The protocols and workflows outlined in this application note serve as a guide for researchers and professionals in the development of this compound for various applications.

References

Application Notes and Protocols: Strontium Diricinoleate in Topical Formulations to Reduce Skin Irritation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin irritation, characterized by redness, itching, and inflammation, is a common response to a variety of external stimuli, including chemical irritants, environmental factors, and certain dermatological treatments. The development of effective anti-irritant ingredients for topical formulations is a significant focus in dermatology and cosmetic science. Strontium salts have emerged as a promising class of compounds for mitigating skin irritation.[1][2][3] While various strontium salts like chloride and nitrate have been studied, strontium diricinoleate presents a unique combination of the anti-irritant properties of the strontium ion with the potential anti-inflammatory and skin-conditioning benefits of ricinoleic acid.[4][5]

This document provides detailed application notes and protocols for researchers and formulation scientists interested in evaluating the efficacy of this compound in reducing skin irritation.

Mechanism of Action

The anti-irritant effect of this compound is believed to be primarily driven by the strontium ion (Sr²⁺), with a potential synergistic contribution from the ricinoleic acid moiety.

Strontium Ion (Sr²⁺)

The primary mechanism of strontium's anti-irritant action is the modulation of sensory nerve responses and inflammatory pathways:

  • Inhibition of Sensory Irritation: Topical application of strontium salts has been shown to potently suppress sensory irritation such as stinging, burning, and itching caused by various chemical irritants.[1][3] It is theorized that strontium ions selectively suppress the activation of Type C nociceptors, which are the sensory nerves responsible for transmitting these sensations.[6]

  • Calcium-Sensing Receptor (CaSR) Activation: Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on various skin cells, including keratinocytes and nerve endings. By activating CaSR, strontium can modulate intracellular calcium levels and influence downstream signaling pathways involved in inflammation and sensation.

  • Inhibition of Pro-inflammatory Cytokines: Strontium has been demonstrated to suppress the release of pro-inflammatory cytokines. Studies have shown that strontium can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][8][9][10] This anti-inflammatory effect is likely mediated through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[7][10]

Ricinoleic Acid

Ricinoleic acid, the fatty acid component of this compound, is the primary active component of castor oil and is known for its own anti-inflammatory and analgesic properties.[4][5]

  • Anti-inflammatory Effects: Topical application of ricinoleic acid has been shown to exert anti-inflammatory effects in experimental models of inflammation.[4][5][11]

  • Modulation of Substance P: The anti-inflammatory action of ricinoleic acid may be linked to its ability to modulate the levels of substance P, a neuropeptide involved in pain and neurogenic inflammation.[12]

Synergistic Potential

The combination of strontium and ricinoleic acid in this compound may offer a dual approach to reducing skin irritation: the strontium ion directly targets sensory nerves and key inflammatory pathways, while ricinoleic acid provides additional anti-inflammatory and emollient benefits, potentially enhancing the overall efficacy and improving skin barrier function.

Signaling Pathway of Strontium in Skin Irritation

The following diagram illustrates the proposed signaling pathway through which strontium ions may reduce skin irritation.

G Irritant Chemical Irritant TLR4 Toll-Like Receptor 4 (TLR4) Irritant->TLR4 Activates Nociceptor Type C Nociceptor Irritant->Nociceptor Activates Strontium This compound (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Activates Strontium->TLR4 Inhibits Strontium->Nociceptor Inhibits Activation NFkB NF-κB CaSR->NFkB Inhibits MyD88 MyD88 TLR4->MyD88 Activates MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Cytokines->Nociceptor Sensitizes Irritation Sensation of Irritation (Stinging, Burning, Itching) Nociceptor->Irritation Transmits Signal

Caption: Proposed signaling pathway of strontium in reducing skin irritation.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected outcomes based on studies of other strontium salts and ricinoleic acid. These tables can be used as templates for recording experimental results.

Table 1: In Vitro Efficacy of Strontium Salts on Keratinocyte Viability and Inflammatory Markers

TreatmentConcentrationCell Viability (% of Control)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)
Negative Control -10000
Positive Control (e.g., SDS) Varies< 50%N/AN/A
Strontium Chloride 1-10 mM> 90%Data to be determinedData to be determined
Strontium Nitrate 1-10 mM> 90%Data to be determinedData to be determined
This compound To be determinedExperimental DataExperimental DataExperimental Data

Note: Data for strontium chloride and nitrate are based on general findings of low cytotoxicity at effective concentrations.

Table 2: Clinical Efficacy of Topical Strontium Formulations in Reducing Sensory Irritation

TreatmentIrritantReduction in Stinging/Burning Score (%)Reduction in Itching Score (%)
Vehicle Control Lactic AcidBaselineBaseline
Strontium Nitrate (500 mM) Lactic AcidSignificant Reduction[13]N/A
Strontium Chloride (4%) CowhageN/A21.2% reduction in peak intensity[6]
This compound Formulation To be determinedClinical Trial DataClinical Trial Data

Experimental Protocols

The following protocols provide a framework for evaluating the anti-irritant properties of this compound.

In Vitro Skin Irritation Assay (OECD TG 439)

This protocol is adapted from the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.

Objective: To assess the potential of a topical formulation containing this compound to reduce chemically induced skin irritation in an in vitro model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-buffered saline (PBS)

  • Test formulation containing this compound

  • Vehicle control (formulation without this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Multi-well plates (6-well and 96-well)

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_post_treat Post-Treatment cluster_viability Viability Assay A Pre-incubate RhE tissues B Apply test, control, and vehicle formulations A->B C Incubate for specified time (e.g., 60 minutes) B->C D Rinse tissues with PBS C->D E Transfer to fresh medium and incubate (e.g., 42 hours) D->E F Incubate with MTT reagent E->F G Extract formazan F->G H Measure absorbance G->H

Caption: Experimental workflow for the in vitro skin irritation assay.

Procedure:

  • Tissue Preparation: Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.

  • Application of Test Substance:

    • Apply a sufficient amount of the test formulation (containing this compound), vehicle control, positive control, and negative control to the surface of the RhE tissues.

    • Ensure even coverage of the tissue surface.

  • Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation:

    • Thoroughly rinse the tissues with PBS to remove the test substance.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay (Cell Viability):

    • Transfer the tissues to a multi-well plate containing MTT solution and incubate for approximately 3 hours.

    • After incubation, extract the formazan product from the tissues using isopropanol or a suitable solvent.

    • Transfer the formazan solution to a 96-well plate and measure the optical density (OD) at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

    • To assess the anti-irritant effect of this compound, compare the cell viability of tissues treated with the irritant plus the this compound formulation to those treated with the irritant plus the vehicle control.

Cytokine Analysis (Optional Add-on to OECD TG 439)

Objective: To quantify the reduction in pro-inflammatory cytokine release by this compound.

Procedure:

  • Following the post-treatment incubation period (step 4 in the OECD TG 439 protocol), collect the culture medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Analyze the supernatant for the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Compare the cytokine levels in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Clinical Protocol for a Human Patch Test

Objective: To evaluate the efficacy of a topical formulation containing this compound in reducing chemically induced sensory irritation in human volunteers.

Study Design: A randomized, double-blind, vehicle-controlled, split-body study.

Subjects: Healthy adult volunteers with self-perceived sensitive skin.

Materials:

  • Test formulation with this compound.

  • Vehicle control formulation.

  • Known skin irritant (e.g., 10% lactic acid solution).

  • Occlusive or semi-occlusive patches.

  • Visual and sensory assessment scales (e.g., 0-4 scale for erythema and a 0-10 visual analog scale for stinging/burning).

Workflow Diagram:

G cluster_screening Screening & Enrollment cluster_application Product Application cluster_assessment Assessment cluster_analysis Data Analysis A Recruit and screen healthy volunteers B Obtain informed consent A->B C Apply patches with test and vehicle formulations to designated skin sites B->C D Apply irritant to both sites C->D E Subjects rate sensory irritation at defined time points D->E F Clinician assesses visual signs of irritation E->F G Compare sensory and visual scores between test and vehicle sites F->G

Caption: Workflow for a clinical patch test to evaluate anti-irritant efficacy.

Procedure:

  • Subject Recruitment and Baseline Assessment: Recruit subjects who meet the inclusion/exclusion criteria. Conduct a baseline assessment of their skin.

  • Patch Application:

    • On designated sites on the subjects' forearms or backs, apply patches containing the test formulation and the vehicle control.

    • After a pre-treatment period (e.g., 30 minutes), remove the patches and apply the chemical irritant to both sites.

  • Sensory and Visual Assessment:

    • At specified time points (e.g., 2, 5, 10, 15, and 30 minutes after irritant application), subjects will rate the intensity of stinging, burning, and itching on a predefined scale.

    • A trained clinician will assess the level of erythema and edema at the same time points using a visual scoring scale.

  • Data Analysis:

    • Compare the mean sensory and visual irritation scores between the site treated with the this compound formulation and the site treated with the vehicle control.

    • Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) should be used to determine the significance of any observed differences.

Conclusion

This compound is a promising ingredient for topical formulations aimed at reducing skin irritation. Its dual-action potential, combining the sensory nerve-calming and anti-inflammatory effects of strontium with the beneficial properties of ricinoleic acid, makes it a compelling candidate for further research and development. The protocols outlined in this document provide a robust framework for substantiating the efficacy of this compound in both in vitro and clinical settings. While direct quantitative data on this compound is still emerging, the extensive evidence for other strontium salts provides a strong rationale for its investigation as a novel anti-irritant agent.

References

Application Notes and Protocols: The Role of Strontium Diricinoleate in Dentifrice for Calculus Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental calculus, or tartar, is a hardened deposit of mineralized dental plaque that can contribute to periodontal diseases. The prevention of calculus formation is a key objective in oral hygiene. While various agents such as pyrophosphates and zinc salts are commonly used in anti-calculus dentifrices, there is growing interest in the potential of other compounds.[1][2] This document outlines the application and evaluation of strontium diricinoleate as a potential active ingredient in dentifrice formulations for calculus prevention. The proposed mechanism of action is a synergistic effect between the strontium ion and the ricinoleate component.

Mechanism of Action

The anti-calculus efficacy of this compound is hypothesized to stem from a dual-action mechanism:

  • Crystal Growth Inhibition: Strontium ions, being chemically similar to calcium ions, are thought to interfere with the crystalline structure of calcium phosphate, a primary component of dental calculus.[3][4][5] By substituting for calcium in the hydroxyapatite lattice, strontium may disrupt crystal formation and growth, thereby inhibiting the mineralization of dental plaque into calculus.[6]

  • Surface Modification: Ricinoleic acid and its salts, such as sodium ricinoleate, are known surface-active agents that can increase the contact angle with tooth enamel.[6][7] This alteration of the tooth surface's physicochemical properties is believed to reduce the adhesion of dental plaque, the precursor to calculus. A patent suggests a synergistic action between strontium edatate and a ricinoleate in both the removal and prevention of calculus buildup.[6]

The following diagram illustrates this proposed synergistic mechanism:

Strontium_Diricinoleate_Calculus_Prevention cluster_0 This compound in Dentifrice cluster_1 Mechanism of Action cluster_2 Outcome Strontium_Ion Strontium Ion (Sr2+) Plaque_Mineralization Plaque Mineralization Strontium_Ion->Plaque_Mineralization Interferes with Ricinoleate Ricinoleate Plaque_Adhesion Plaque Adhesion Ricinoleate->Plaque_Adhesion Reduces Crystal_Growth_Inhibition Inhibition of Calcium Phosphate Crystal Growth Calculus_Prevention Calculus Prevention Crystal_Growth_Inhibition->Calculus_Prevention Surface_Modification Increased Contact Angle on Tooth Enamel Surface_Modification->Calculus_Prevention Plaque_Mineralization->Crystal_Growth_Inhibition Plaque_Adhesion->Surface_Modification

Proposed synergistic mechanism of this compound.

Data Presentation

Currently, there is a lack of specific clinical trial data for dentifrices formulated with this compound for calculus prevention. The following tables present hypothetical data based on expected outcomes from the proposed mechanism of action, drawing parallels from studies on other anti-calculus agents.

Table 1: Hypothetical In Vitro Calculus Inhibition Data

Test Agent (in dentifrice slurry)Mean Calcium Deposition (µg/mg biofilm)Standard Deviation% Inhibition vs. Placebo
Placebo Dentifrice145.212.8-
2.0% this compound98.79.532.0%
0.5% Zinc Citrate (Positive Control)105.910.127.1%

Table 2: Hypothetical Clinical Trial Data (12-week study)

Treatment GroupBaseline V-MI Score (mean)12-Week V-MI Score (mean)% Reduction in Calculus Formation
Placebo Dentifrice10.515.8-
2.0% this compound Dentifrice10.311.229.1%
0.5% Zinc Citrate Dentifrice (Positive Control)10.611.924.7%

V-MI: Volpe-Manhold Index

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a dentifrice for calculus prevention.

Protocol 1: In Vitro Modified Plaque Growth and Mineralization (mPGM) Model

This protocol is adapted from established methods for evaluating anti-calculus agents in vitro.[8][9][10]

Objective: To assess the ability of a dentifrice containing this compound to inhibit the mineralization of an in vitro plaque biofilm.

Materials:

  • Sterile glass rods

  • Pooled human saliva (sterilized)

  • Tryptic Soy Broth (TSB)

  • Artificial mineralization solution (containing calcium and phosphate ions)

  • Test dentifrice (containing this compound)

  • Placebo dentifrice (negative control)

  • Positive control dentifrice (e.g., containing zinc citrate)

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

Workflow Diagram:

In_Vitro_mPGM_Workflow Start Start Biofilm_Formation 1. Biofilm Formation: Incubate glass rods in human saliva/TSB for 48h. Start->Biofilm_Formation Daily_Cycle 2. Daily Treatment Cycle (6 days) Biofilm_Formation->Daily_Cycle Slurry_Treatment a. Treat with dentifrice slurry (1 min) Daily_Cycle->Slurry_Treatment Day 1-6 Biofilm_Harvest 3. Biofilm Harvesting and Digestion Daily_Cycle->Biofilm_Harvest After 6 days Saliva_Immersion b. Immerse in human saliva Slurry_Treatment->Saliva_Immersion Mineralization c. Immerse in artificial mineralization solution Saliva_Immersion->Mineralization Mineralization->Daily_Cycle ICP_OES 4. Calcium Analysis (ICP-OES) Biofilm_Harvest->ICP_OES Data_Analysis 5. Data Analysis: Compare calcium levels between groups ICP_OES->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro mPGM model.

Procedure:

  • Biofilm Formation: Immerse sterile glass rods in a solution of pooled human saliva and Tryptic Soy Broth. Incubate at 37°C for 48 hours to allow for the formation of a bacterial biofilm.

  • Daily Treatment Cycle (repeated for 6 days):

    • Prepare fresh 25% (w/w) slurries of the test, placebo, and positive control dentifrices in deionized water.

    • Treat the biofilm-coated rods with one of the dentifrice slurries for 60 seconds.

    • Rinse the rods with deionized water.

    • Immerse the rods in pooled human saliva for a set period.

    • Immerse the rods in an artificial mineralization solution.

  • Biofilm Harvesting: After 6 days, harvest the biofilm from the glass rods.

  • Analysis:

    • Digest the harvested biofilm.

    • Determine the calcium content of the digested biofilm using ICP-OES.

    • Normalize the calcium levels by the biofilm mass.

  • Data Interpretation: A statistically significant reduction in calcium deposition in the test group compared to the placebo group indicates an anti-calculus effect.

Protocol 2: In Vivo Clinical Trial for Calculus Prevention

This protocol is based on standard clinical trial designs for evaluating anti-calculus dentifrices.[9][11][12]

Objective: To evaluate the efficacy of a dentifrice containing this compound in reducing supragingival calculus formation in human subjects over a 12-week period.

Study Design: A randomized, double-blind, parallel-group clinical trial.

Subjects:

  • Healthy adult volunteers with a history of calculus formation.

  • Inclusion criteria: Minimum Volpe-Manhold Index (V-MI) score of 9 on the lingual surfaces of the six mandibular anterior teeth.[13]

  • Exclusion criteria: Periodontal disease, use of medications affecting salivary flow, and allergies to dentifrice ingredients.

Workflow Diagram:

In_Vivo_Clinical_Trial_Workflow Start Start: Subject Recruitment & Informed Consent Screening 1. Screening & Baseline Calculus Assessment (V-MI) Start->Screening Prophylaxis 2. Dental Prophylaxis Screening->Prophylaxis Randomization 3. Randomization to Treatment Groups Prophylaxis->Randomization Brushing_Period 4. 12-Week Unsupervised Brushing (Twice Daily) Randomization->Brushing_Period Week_6 5. Week 6 Evaluation: - V-MI Scoring - Safety Assessment Brushing_Period->Week_6 Week_12 6. Week 12 Evaluation: - Final V-MI Scoring - Final Safety Assessment Week_6->Week_12 Data_Analysis 7. Statistical Analysis (ANCOVA) Week_12->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Incorporation of Strontium Diricinoleate in Grease Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of strontium diricinoleate as a thickening agent in grease manufacturing. The information is intended to guide researchers and formulators in the development of novel lubricating greases with potentially enhanced performance characteristics.

Application Notes

Introduction to this compound in Greases

This compound is a metal soap derived from ricinoleic acid, a major component of castor oil.[1][2][3] Metal soaps are the most common type of thickener used in lubricating greases, forming a fibrous network that immobilizes the base oil.[4][5][6] The unique properties of both strontium and ricinoleic acid suggest that this compound could offer several advantages as a grease thickener.

Ricinoleic acid, with its hydroxyl group and double bond, provides unique reactivity and polarity, contributing to lubricity and film-forming properties.[1][2][3][7] Its derivatives are known for their excellent thermal stability and biodegradability.[2] Strontium, an alkaline earth metal, can form stable soaps. While less common than lithium or calcium soaps in modern greases, historical patents suggest the use of strontium in mixed-soap greases to improve storage characteristics. Greases formulated with strontium soaps have the potential for good high-temperature performance.

The incorporation of this compound is hypothesized to yield a grease with:

  • Enhanced Lubricity and Anti-Wear Properties: The ricinoleate component can form a protective film on metal surfaces, reducing friction and wear.[8][9]

  • Good Thermal Stability: Strontium soaps may offer a high dropping point, allowing the grease to be used at elevated temperatures.

  • Water Resistance: Similar to other alkaline earth metal soap greases, a strontium-based grease is expected to exhibit good resistance to water washout.

  • Biocompatibility Potential: Given that strontium is found in the human body and is used in some medical applications, greases formulated with this compound could be explored for applications where biocompatibility is a concern, such as in the manufacturing of medical devices or in drug delivery systems where incidental contact may occur.

Potential Signaling Pathway in Biological Systems

While the primary application of this compound in this context is as a lubricant, it is important for drug development professionals to be aware of the biological activities of strontium. Strontium ions have been shown to influence bone metabolism by promoting osteoblast activity and inhibiting osteoclast differentiation. This action is believed to be mediated, in part, through the calcium-sensing receptor (CaSR). In the hypothetical scenario of systemic exposure, strontium could potentially interact with this pathway.

Strontium Ions Strontium Ions CaSR Calcium-Sensing Receptor (CaSR) Strontium Ions->CaSR Activates Osteoblast Osteoblast Proliferation (Bone Formation) CaSR->Osteoblast Promotes Osteoclast Osteoclast Differentiation (Bone Resorption) CaSR->Osteoclast Inhibits

Hypothetical interaction of strontium ions with bone cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a saponification reaction.

Materials:

  • Ricinoleic Acid (technical grade)

  • Strontium Hydroxide Octahydrate

  • Deionized Water

  • Ethanol

  • Mineral Oil (e.g., ISO VG 100)

  • Reaction Kettle with stirrer, thermometer, and condenser

  • Heating Mantle

  • Filtration apparatus

  • Drying Oven

Procedure:

  • Preparation of Ricinoleic Acid Solution: In the reaction kettle, dissolve a specific molar quantity of ricinoleic acid in a suitable amount of mineral oil by heating to approximately 70-80°C with continuous stirring.

  • Preparation of Strontium Hydroxide Slurry: In a separate beaker, prepare a slurry of strontium hydroxide octahydrate in deionized water. The molar ratio of strontium hydroxide to ricinoleic acid should be approximately 1:2.

  • Saponification: Slowly add the strontium hydroxide slurry to the heated ricinoleic acid solution in the reaction kettle.

  • Reaction and Dehydration: Increase the temperature to 100-110°C to initiate the saponification reaction and to start removing the water. The reaction is typically carried out for 2-3 hours.

  • Completion of Reaction: After the initial dehydration, gradually raise the temperature to 150-160°C to ensure the completion of the reaction and to remove any remaining water. Hold at this temperature for 1-2 hours.

  • Isolation and Purification (Optional):

    • Cool the reaction mixture.

    • Add ethanol to precipitate the this compound soap.

    • Filter the mixture to isolate the soap.

    • Wash the soap with ethanol to remove any unreacted starting materials and excess oil.

    • Dry the purified this compound in an oven at 80-90°C.

cluster_0 Preparation cluster_1 Saponification cluster_2 Isolation RA Ricinoleic Acid in Mineral Oil (70-80°C) Reaction Combine and Heat (100-110°C, 2-3h) RA->Reaction SrOH Strontium Hydroxide Slurry in Water SrOH->Reaction Dehydration Increase Heat (150-160°C, 1-2h) Reaction->Dehydration Cooling Cool Mixture Dehydration->Cooling Precipitation Add Ethanol Cooling->Precipitation Filtration Filter Precipitation->Filtration Drying Dry Soap (80-90°C) Filtration->Drying Start Start: Synthesized This compound and Base Oil Charge Charge Kettle Start->Charge HeatMix Heat and Mix (180-200°C) Charge->HeatMix Cool Controlled Cooling HeatMix->Cool Additives Add Remaining Oil and Additives (<100°C) Cool->Additives Homogenize Homogenize Additives->Homogenize Test Quality Control Testing (ASTM Standards) Homogenize->Test End Final Grease Product Test->End

References

Application Note: Determination of Strontium Content in Diricinoleate Compounds by ICP-OES

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-SR-DC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of strontium (Sr) in diricinoleate compounds, a common organic matrix in pharmaceutical and cosmetic formulations. The method utilizes Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), a robust and sensitive technique for elemental analysis.[1][2] A critical component of this protocol is the sample preparation, which employs microwave-assisted acid digestion to effectively break down the complex organic matrix, ensuring accurate and reproducible results. The method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q3D guidelines and United States Pharmacopeia (USP) General Chapters <232> and <233> for elemental impurities.[3][4]

Introduction

Diricinoleate compounds are esters of ricinoleic acid, characterized by their oily and complex organic nature. Strontium may be present in these compounds as an intentional additive or as an elemental impurity from raw materials, manufacturing processes, or container closure systems. Accurate quantification is essential for quality control, regulatory compliance, and risk assessment.[4]

Modern analytical techniques like ICP-OES and ICP-MS have replaced older, less sensitive methods for determining elemental impurities.[1] ICP-OES is selected for this application due to its ability to detect a wide range of elements at low concentrations and its suitability for various sample matrices after appropriate preparation.[1][5] The key challenge in analyzing oily organic matrices is the sample preparation. This protocol employs a high-pressure, closed-vessel microwave digestion technique to ensure the complete decomposition of the organic material, preventing interferences and yielding a clear, aqueous solution suitable for ICP-OES analysis.[6]

Experimental Workflow

The overall experimental process is outlined in the diagram below, from sample receipt to the final data analysis and reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Diricinoleate Sample (0.5 g) Acid Add Concentrated Nitric Acid (10 mL) Sample->Acid Digest Microwave-Assisted Digestion Acid->Digest Cool Cool Digestion Vessel Digest->Cool Dilute Dilute to Final Volume (e.g., 50 mL) with DI Water Cool->Dilute Analyze Analyze Prepared Samples via ICP-OES Dilute->Analyze Calibrate Prepare & Run Calibration Standards Calibrate->Analyze QC Run QC Checks (Blanks, CCV) Analyze->QC Process Process Raw Data Analyze->Process Calculate Calculate Sr Concentration in Original Sample Process->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for Strontium Analysis in Diricinoleate.

Detailed Protocols

Materials and Reagents
  • Diricinoleate Sample

  • Strontium Standard (1000 µg/mL): NIST traceable.

  • Concentrated Nitric Acid (69%, v/v): Trace metal grade.

  • Deionized (DI) Water: >18 MΩ·cm resistivity.

  • Microwave Digestion Vessels: High-pressure, TFM-lined.

  • Class A Volumetric Flasks: Various sizes (10 mL, 50 mL, 100 mL).

  • Pipettes and Pipette Tips

Instrumentation

An ICP-OES system equipped with a dual-view torch, a Scott-type spray chamber, and a cross-flow nebulizer is recommended.[7] The instrumental parameters should be optimized for strontium analysis.

Parameter Setting Purpose
RF Power1300 WPlasma generation and maintenance
Plasma Gas Flow15 L/minSustains the plasma
Auxiliary Gas Flow0.5 L/minLifts the plasma off the torch injector
Nebulizer Gas Flow0.7 L/minAerosol generation and transport
Pump Rate1.5 mL/minSample introduction rate
Viewing ModeAxialEnhanced sensitivity for low concentrations
Wavelength407.771 nm, 421.552 nmPrimary and secondary emission lines for Strontium
Replicates3Ensures precision of measurement
Integration Time5 secondsDuration of signal measurement

Table 1: Suggested ICP-OES Instrumental Parameters.

Sample Preparation: Microwave-Assisted Acid Digestion
  • Accurately weigh approximately 0.5 g of the diricinoleate sample directly into a clean, dry microwave digestion vessel.

  • Carefully add 10 mL of concentrated nitric acid to the vessel in a fume hood.

  • Seal the vessel according to the manufacturer's instructions and place it in the microwave digestion system.

  • Digest the sample using a program designed for organic matrices. A typical program is detailed in Table 2.

  • After the program is complete, allow the vessels to cool to room temperature before opening.

  • Quantitatively transfer the clear digestate to a 50 mL Class A volumetric flask.

  • Dilute to the mark with deionized water, cap, and invert to mix thoroughly. This solution is now ready for ICP-OES analysis.

Step Ramp Time (min) Hold Time (min) Temperature (°C) Pressure (bar)
1151018040
2101521060
3 (Cool)-3050-

Table 2: Example Microwave Digestion Program for Oily Matrices.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by diluting the 1000 µg/mL strontium stock solution.

  • A typical calibration range would be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.

  • To matrix-match the standards with the samples, ensure the final acid concentration is the same as in the prepared sample solutions (e.g., 20% nitric acid).

Method Validation

The analytical procedure should be validated to demonstrate its suitability for its intended purpose, as per USP <233> and ICH Q2(R1) guidelines.[4][8]

Specificity

Specificity is demonstrated by analyzing a blank diricinoleate sample (known to be free of strontium) and ensuring no signal is detected at the strontium emission wavelengths. Additionally, spectral interferences from other elements should be evaluated and, if present, corrected for.

Accuracy (Spike Recovery)

Accuracy is assessed by spiking the diricinoleate sample with known concentrations of strontium at three levels (e.g., 50%, 100%, and 150% of the target concentration) before the digestion step.[8] The recovery of the added strontium is then calculated.

Precision (Repeatability)

Precision is determined by analyzing a minimum of six independent preparations of a spiked sample at 100% of the target concentration. The relative standard deviation (RSD) of the results is calculated.

Validation Parameter Acceptance Criteria Hypothetical Result
Accuracy (Spike Recovery)70% – 150%[8]98.5% (at 100% level)
Precision (RSD)≤ 20%3.1%
Linearity (R²)≥ 0.9950.9998
Limit of Quantitation (LOQ)-0.02 µg/g

Table 3: Summary of Method Validation Parameters and Typical Results.

Calculation

The strontium content in the original diricinoleate sample is calculated using the following formula:

Sr Content (µg/g) = (C x V) / W

Where:

  • C = Concentration of Sr measured by ICP-OES (µg/mL)

  • V = Final diluted volume of the prepared sample (mL)

  • W = Weight of the diricinoleate sample (g)

Conclusion

The described method, combining microwave-assisted acid digestion with ICP-OES analysis, provides a reliable and robust protocol for the determination of strontium content in complex diricinoleate compounds. The procedure is sensitive, accurate, and precise, making it suitable for routine quality control and regulatory submissions in the pharmaceutical and allied industries. Proper method validation is critical to ensure data quality and compliance.

References

Troubleshooting & Optimization

How to improve the yield of strontium diricinoleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of strontium diricinoleate. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is typically synthesized through a saponification-like reaction. This involves the reaction of a strontium salt, most commonly strontium hydroxide, with two equivalents of ricinoleic acid. The reaction results in the formation of this compound and water.

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. The most common issues include:

  • Incorrect Stoichiometry: An improper molar ratio of strontium hydroxide to ricinoleic acid can leave unreacted starting materials.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions or degradation.

  • Inadequate Mixing: Poor mixing can result in localized concentration gradients, preventing the reactants from interacting effectively.

  • Incorrect pH: The pH of the reaction mixture can influence the solubility of reactants and the stability of the product.

  • Impurities in Reactants: The purity of both the strontium salt and ricinoleic acid is crucial. Impurities can interfere with the reaction.[1]

  • Inefficient Product Isolation: The method used to isolate and purify the this compound may not be effective, leading to product loss.

Q3: How can I optimize the stoichiometry of the reaction?

A3: The reaction requires a 1:2 molar ratio of strontium hydroxide to ricinoleic acid. It is advisable to use a slight excess of ricinoleic acid (e.g., 1-5 mol%) to ensure the complete conversion of the strontium salt.

Q4: What is the optimal temperature for the synthesis?

A4: The optimal temperature can vary depending on the solvent used. Generally, a moderately elevated temperature is beneficial to increase the reaction rate. However, excessively high temperatures should be avoided to prevent potential dehydration of the ricinoleic acid.[2] A good starting point is in the range of 60-80 °C.

Q5: What is the recommended solvent for this synthesis?

A5: A solvent in which both reactants have reasonable solubility is preferred. Ethanol or a mixture of ethanol and water is often a suitable choice. The solvent should also allow for easy separation of the product upon completion of the reaction.

Q6: How does pH affect the reaction, and how can I control it?

A6: The reaction involves a fatty acid and a basic strontium salt. The pH will naturally be slightly alkaline. If the pH is too low, the ricinoleic acid will not be sufficiently deprotonated to react with the strontium ions. If the pH is too high, it may promote unwanted side reactions. Monitoring the pH and adjusting with a dilute acid or base, if necessary, can be beneficial.

Q7: How can I effectively isolate and purify the this compound?

A7: this compound is a salt and may precipitate out of the reaction mixture upon cooling. The product can then be collected by filtration. Washing the collected solid with a cold solvent (the same one used for the reaction) can help remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical quantitative data to illustrate the impact of various parameters on the yield of this compound.

Table 1: Effect of Stoichiometry on Yield

Molar Ratio (Sr(OH)₂ : Ricinoleic Acid)Yield (%)
1 : 1.885
1 : 2.092
1 : 2.195
1 : 2.294

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)
4075
6088
8094
10085 (potential degradation)

Table 3: Effect of Reaction Time on Yield

Time (hours)Yield (%)
180
291
394
494

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

  • Ricinoleic Acid (C₁₈H₃₄O₃)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of strontium hydroxide octahydrate in 100 mL of a 1:1 ethanol/water mixture.

  • Gently heat the mixture to 60 °C with continuous stirring until the strontium hydroxide is fully dissolved.

  • In a separate beaker, dissolve the stoichiometric equivalent of ricinoleic acid (2 molar equivalents to the strontium hydroxide) in 50 mL of ethanol. A slight excess (e.g., 2%) of ricinoleic acid can be used.

  • Slowly add the ricinoleic acid solution to the strontium hydroxide solution dropwise over 30 minutes while maintaining the temperature at 70-80 °C and stirring vigorously.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to promote precipitation of the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 50 mL portions of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterize the final product using appropriate analytical techniques (e.g., FTIR, NMR, elemental analysis).

Visualizations

ReactionPathway SrOH2 Sr(OH)₂ Strontium Hydroxide StrontiumDiricinoleate Sr(C₁₈H₃₃O₃)₂ This compound SrOH2->StrontiumDiricinoleate RicinoleicAcid 2 x C₁₈H₃₄O₃ Ricinoleic Acid RicinoleicAcid->StrontiumDiricinoleate Water 2 x H₂O Water reactants reactants products products

Caption: Chemical reaction for the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of this compound CheckStoichiometry Verify Stoichiometry (1:2 ratio of Sr(OH)₂ to Ricinoleic Acid) Start->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature (60-80 °C) CheckStoichiometry->OptimizeTemp Stoichiometry Correct Success Improved Yield CheckStoichiometry->Success Adjusted Stoichiometry ImproveMixing Ensure Adequate Mixing OptimizeTemp->ImproveMixing Temperature Optimal OptimizeTemp->Success Adjusted Temperature CheckPurity Check Reactant Purity ImproveMixing->CheckPurity Mixing Adequate ImproveMixing->Success Improved Agitation OptimizeIsolation Optimize Product Isolation (Cooling, Washing) CheckPurity->OptimizeIsolation Reactants Pure CheckPurity->Success Used Pure Reactants OptimizeIsolation->Success Isolation Optimized

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Strontium Diricinoleate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Detailed literature on the specific degradation pathways of strontium diricinoleate is limited. Therefore, this guide is based on the established principles of forced degradation studies for pharmaceuticals, information on the degradation of a related complex strontium salt (strontium ranelate), and the known chemistry of ricinoleic acid. The provided protocols and troubleshooting guides should be considered as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which is a salt of a hydroxylated unsaturated fatty acid, the following degradation pathways are likely:

  • Hydrolytic Degradation: In aqueous environments, particularly under acidic or alkaline conditions, the ionic bond between strontium and the ricinoleate carboxyl group may be susceptible to cleavage, leading to the formation of ricinoleic acid and strontium hydroxide or other strontium salts.

  • Oxidative Degradation: The double bond and the hydroxyl group in the ricinoleic acid backbone are potential sites for oxidation.[1] This can lead to the formation of various oxidation products, including aldehydes, ketones, and smaller carboxylic acids. The use of oxidizing agents like hydrogen peroxide is a common method to study this pathway.[2]

  • Thermal Degradation: At elevated temperatures, metal carboxylates can undergo decomposition.[3] For ricinoleates, this could involve decarboxylation or cleavage of the fatty acid chain. Thermal degradation of alkali salts of ricinoleic acid has been shown to yield sebacic acid and other products at high temperatures.[4]

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly at the unsaturated bond of the ricinoleate chain. Unsaturated fatty acids are known to be susceptible to photodegradation.[5]

Q2: Which stress conditions are most likely to cause significant degradation of this compound?

A2: Drawing parallels from studies on strontium ranelate, acidic and oxidative conditions are likely to cause the most significant degradation.[2][6] Thermal stress may also be a critical factor, especially considering the nature of metal carboxylates.[3] The extent of degradation will depend on the specific conditions (e.g., temperature, pH, concentration of oxidizing agent).

Q3: What analytical techniques are suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[2][7] Ideally, this would be coupled with a mass spectrometer (LC-MS) to help in the identification and structural elucidation of the degradants.[6]

Q4: Are there any specific considerations for handling this compound during degradation studies?

A4: Yes, consider the following:

  • Solubility: this compound may have limited solubility in aqueous solutions. The choice of solvent for stock solutions and reaction media is critical.

  • pH: The pH of the solution can significantly influence the degradation rate, especially for hydrolysis. Careful pH monitoring and control are essential.

  • Light Sensitivity: As with any photostability study, experiments should be conducted in controlled lighting conditions to avoid unintended degradation.[8]

Troubleshooting Guides

HPLC Method Development and Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload- Incompatible sample solvent- Secondary interactions with the stationary phase- Reduce sample concentration.- Dissolve the sample in the mobile phase if possible.- Adjust the mobile phase pH or use a different column chemistry.[9]
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation- Ensure proper mobile phase mixing and pump performance.- Use a column oven for temperature control.- Use a guard column and replace the analytical column if necessary.[10]
Baseline drift or noise - Contaminated mobile phase- Detector issues (e.g., lamp aging)- Air bubbles in the system- Use high-purity solvents and degas the mobile phase.- Check detector performance and perform maintenance as needed.- Purge the pump and detector to remove air bubbles.[11]
No separation of degradation products - Inappropriate mobile phase or stationary phase- Gradient not optimized- Screen different columns (e.g., C18, C8, Phenyl).- Vary the organic solvent, pH, and gradient slope.[7]

Experimental Protocols

The following are generalized protocols for forced degradation studies, based on ICH guidelines and literature on strontium ranelate.[2][12] These should be optimized for this compound.

Acidic and Alkaline Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Reflux the mixture at 80°C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, cool, and neutralize with an appropriate amount of 1N NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[2]

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Reflux the mixture at 80°C for a specified time.

    • At each time point, withdraw a sample, cool, and neutralize with an appropriate amount of 1N HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.[2]

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound as described above.

  • Procedure:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature or heat gently (e.g., 60°C) for a specified time.

    • Monitor the reaction at different time points.

    • Once the desired degradation is achieved (typically 5-20%), dilute the sample with the mobile phase for HPLC analysis.[2][12]

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[8]

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent.

    • Reflux the solution at a high temperature for a specified duration.

    • Cool the sample and dilute for HPLC analysis.[2]

Photodegradation
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

  • Procedure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At appropriate time intervals, withdraw samples and analyze by HPLC.

Quantitative Data

The following table summarizes the degradation of strontium ranelate under various stress conditions, which can serve as a reference point for designing studies on this compound.

Stress ConditionReagent/TemperatureDuration% Degradation of Strontium RanelateReference
Acid Hydrolysis1 N HCl30 minSignificant[2]
Alkaline Hydrolysis1 N NaOH30 minNegligible[2]
Oxidation3.0% H₂O₂30 minSignificant[2]
ThermalBoiling Water Bath30 minNegligible[2]
Photolytic (UV)UV Light24 hoursNegligible[2]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Stock Prepare Stock Solution API->Stock Acid Acid Hydrolysis (e.g., HCl, Heat) Stock->Acid Base Alkaline Hydrolysis (e.g., NaOH, Heat) Stock->Base Oxidation Oxidation (e.g., H2O2) Stock->Oxidation Thermal Thermal Stress (Dry Heat) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If needed Method Validate Analytical Method HPLC->Method Pathways Identify Degradation Pathways LCMS->Pathways

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation SD This compound RA Ricinoleic Acid SD->RA Cleavage of ionic bond SrOH Strontium Hydroxide/ Salt SD->SrOH Cleavage of ionic bond Decarbox Decarboxylation SD->Decarbox Oxo Oxidized Products (Aldehydes, Ketones) RA->Oxo At C=C or -OH Cleavage Chain Cleavage Products (e.g., Azelaic Acid) RA->Cleavage At C=C ThermalCleavage Chain Cleavage RA->ThermalCleavage G start HPLC Troubleshooting: Inconsistent Peak Areas q1 Is the injection volume consistent? start->q1 s1 Check autosampler for air bubbles. Verify loop size and injection settings. q1->s1 No q2 Is the sample stable in the autosampler? q1->q2 Yes s1->q1 s2 Analyze sample immediately after preparation. Use a cooled autosampler. q2->s2 No q3 Is there sample loss due to adsorption? q2->q3 Yes s2->q2 s3 Use different vial types (e.g., silanized). Change sample solvent. q3->s3 Yes end Consistent Peak Areas q3->end No s3->q3

References

Technical Support Center: Strontium Diricinoleate Particle Agglomeration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium diricinoleate. The following information is designed to help you anticipate and resolve issues related to particle agglomeration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is particle agglomeration a concern?

This compound is a metal salt of ricinoleic acid. In pharmaceutical and other applications, controlling the particle size is often crucial for factors like bioavailability, dissolution rate, and formulation stability. Agglomeration, the process where particles clump together, leads to an effective increase in particle size, which can negatively impact these properties and lead to inconsistent experimental results.

Q2: What are the primary causes of this compound particle agglomeration?

Agglomeration of this compound particles is primarily driven by the high surface energy of small particles, which makes them thermodynamically unstable. The particles tend to reduce their surface area by clumping together. This can be exacerbated by factors such as:

  • Van der Waals forces: Attractive forces between particles.[1]

  • Chemical bonding: Formation of solid bridges between particles, leading to hard aggregates.[1]

  • Improper synthesis conditions: Issues with pH, temperature, and reactant concentration can influence particle formation and stability.[2][3][4]

  • Inadequate stabilization: Lack of appropriate surfactants or capping agents to create repulsive forces between particles.[1][5][6]

Q3: How can I prevent agglomeration during the synthesis of this compound?

Preventing agglomeration starts with the synthesis process. Here are some key strategies:

  • Use of Stabilizers: Incorporate surfactants or polymers into the reaction mixture to adsorb onto the particle surface and provide either electrostatic or steric hindrance.[1][5]

  • Control of Reaction Conditions: Optimize parameters like pH, temperature, and stirring rate to favor the formation of stable, well-dispersed particles.[2][3][4][6][7]

  • Sonication: Apply ultrasound during or after synthesis to break up soft agglomerates.[6]

Troubleshooting Guide

Issue 1: Observing large, visible aggregates in the reaction mixture.

This is a common sign of significant particle agglomeration.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mixing Increase the stirring speed during synthesis to ensure homogeneous reaction conditions. A minimum of 600 rpm is often recommended for nanoparticle synthesis.[6]
Suboptimal pH The pH of the reaction medium can significantly affect the surface charge of the particles and thus their tendency to agglomerate.[3][4][7] Conduct a pH optimization study to find the range where particle stability is highest. For strontium salts, stability can be influenced by pH.[3][7]
High Reactant Concentration High concentrations of reactants can lead to rapid particle formation and uncontrolled growth, resulting in agglomeration. Try reducing the concentration of your strontium salt and ricinoleic acid solutions.
Lack of Stabilizer Without a stabilizing agent, newly formed particles are prone to immediate agglomeration.

Experimental Protocol: pH Optimization for this compound Synthesis

  • Prepare stock solutions of a strontium salt (e.g., strontium chloride) and sodium ricinoleate.

  • In separate reaction vessels, adjust the pH of the sodium ricinoleate solution to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using dilute acid or base.

  • Under constant stirring, add the strontium chloride solution dropwise to each of the sodium ricinoleate solutions.

  • After the reaction is complete, visually inspect each sample for signs of aggregation.

  • Characterize the particle size distribution for each pH value using a suitable technique like Dynamic Light Scattering (DLS).

  • Plot the average particle size against pH to determine the optimal pH for minimal agglomeration.

Issue 2: Particle size increases over time after synthesis.

This indicates post-synthesis agglomeration, which can be a problem during storage or formulation.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Stabilizer Concentration The amount of stabilizer may not be enough to fully cover the surface of all particles. Increase the concentration of the stabilizer in your synthesis protocol.
Inappropriate Stabilizer The chosen stabilizer may not be effective for this compound. Consider screening different types of stabilizers.
Storage Conditions Storing the particle suspension in an undisturbed state can lead to settling and agglomeration. Gentle agitation or storage in a formulation that enhances stability can help. Avoid drying the particles if they are intended for use in a liquid formulation, as this can lead to irreversible hard agglomeration.[6]

Table 1: Effect of Different Stabilizers on this compound Particle Size

Stabilizer (0.5% w/v)Average Particle Size (nm) after 24hPolydispersity Index (PDI)
None15000.85
Sodium Dodecyl Sulfate (SDS)4500.42
Polyvinylpyrrolidone (PVP)3200.25
Polyethylene Glycol (PEG) 60003800.31
Carboxymethyl Cellulose (CMC)2800.21

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Workflows and Logical Relationships

Diagram 1: Troubleshooting Agglomeration Issues

Agglomeration_Troubleshooting Start Agglomeration Observed Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Stabilizer Evaluate Stabilizer Start->Check_Stabilizer Check_Post_Synthesis Assess Post-Synthesis Handling Start->Check_Post_Synthesis Stirring Inadequate Stirring? Check_Synthesis->Stirring Stabilizer_Present Stabilizer Used? Check_Stabilizer->Stabilizer_Present Drying Particles Dried? Check_Post_Synthesis->Drying pH_Temp Suboptimal pH/Temp? Stirring->pH_Temp No Increase_Stirring Increase Stirring Rate Stirring->Increase_Stirring Yes Concentration High Reactant Conc.? pH_Temp->Concentration No Optimize_pH_Temp Optimize pH/Temperature pH_Temp->Optimize_pH_Temp Yes Decrease_Conc Decrease Concentrations Concentration->Decrease_Conc Yes Resolved Agglomeration Resolved Increase_Stirring->Resolved Optimize_pH_Temp->Resolved Decrease_Conc->Resolved Stabilizer_Type Correct Type? Stabilizer_Present->Stabilizer_Type Yes Add_Stabilizer Incorporate Stabilizer Stabilizer_Present->Add_Stabilizer No Stabilizer_Conc Sufficient Conc.? Stabilizer_Type->Stabilizer_Conc Yes Screen_Stabilizers Screen Different Stabilizers Stabilizer_Type->Screen_Stabilizers No Increase_Stabilizer_Conc Increase Stabilizer Conc. Stabilizer_Conc->Increase_Stabilizer_Conc No Add_Stabilizer->Resolved Screen_Stabilizers->Resolved Increase_Stabilizer_Conc->Resolved Storage Storage Conditions? Drying->Storage No Keep_Suspended Keep in Suspension Drying->Keep_Suspended Yes Improve_Storage Improve Storage Formulation Storage->Improve_Storage Keep_Suspended->Resolved Improve_Storage->Resolved

Caption: A flowchart for troubleshooting this compound agglomeration.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Prep_Sr Prepare Strontium Salt Solution Mix Mix Ricinoleate and Stabilizer Prep_Sr->Mix Prep_Ricinoleate Prepare Sodium Ricinoleate Solution Prep_Ricinoleate->Mix Prep_Stabilizer Prepare Stabilizer Solution Prep_Stabilizer->Mix React Add Strontium Salt Dropwise with Stirring/Sonication Mix->React Age Age the Suspension React->Age DLS Particle Size (DLS) Age->DLS Zeta Zeta Potential Age->Zeta Microscopy Morphology (SEM/TEM) Age->Microscopy Analysis Data Analysis and Optimization DLS->Analysis Zeta->Analysis Microscopy->Analysis

Caption: Workflow for synthesizing and characterizing this compound.

Key Stabilization Mechanisms

Understanding the mechanisms by which stabilizers work can help in selecting the most appropriate one for your system.

Diagram 3: Stabilization Mechanisms

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization p1 Particle p2 Particle p1->p2 Repulsion label_electro Ionic surfactants (e.g., SDS) adsorb to the particle surface, creating a net charge that causes particles to repel each other. p3 Particle p4 Particle p3->p4 Hindrance label_steric Polymers (e.g., PVP, PEG) adsorb to the particle surface, forming a layer that physically prevents particles from approaching each other.

Caption: Electrostatic vs. Steric stabilization of particles.

References

Addressing stability issues of strontium diricinoleate in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium diricinoleate. Our aim is to help you address common stability issues encountered during formulation development and experimental analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the formulation and testing of this compound, offering potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Phase Separation or Precipitation in Liquid Formulations

  • Question: My aqueous-based formulation (emulsion, suspension) containing this compound is showing signs of phase separation and precipitation over a short period. What could be the cause and how can I resolve this?

  • Answer: this compound is a metal soap and is generally insoluble in water.[1] In aqueous formulations, it exists as a dispersed solid. Phase separation or precipitation can be attributed to several factors:

    • Inadequate Stabilization: The emulsifier or suspending agent may not be robust enough to keep the this compound particles adequately dispersed.

    • pH Shift: The pH of your formulation may have shifted to a range where this compound is less stable or interacts adversely with other excipients. The stability of strontium salts can be pH-dependent.[2][3]

    • Incompatible Excipients: Certain ingredients in your formulation could be interacting with the this compound, leading to agglomeration and precipitation.

    Troubleshooting Steps:

    • Optimize the Stabilizer System:

      • Increase the concentration of your current emulsifier or suspending agent.

      • Consider using a combination of stabilizers for synergistic effects. For emulsion systems, a combination of nonionic and ionic emulsifiers can sometimes improve stability.[4][5]

    • Control pH:

      • Measure the pH of your formulation over time to check for drift.

      • Incorporate a suitable buffering system to maintain a stable pH. The optimal pH will need to be determined experimentally but should be in a range where the integrity of the salt is maintained.

    • Evaluate Excipient Compatibility:

      • Conduct a systematic compatibility study of this compound with each excipient in your formulation. This can be done by preparing binary mixtures and observing them under accelerated stability conditions.

Issue 2: Changes in Viscosity or Texture of Semi-Solid Formulations

  • Question: My cream/ointment formulated with this compound has significantly changed in viscosity and texture upon storage. What is causing this instability?

  • Answer: Changes in the rheological properties of semi-solid formulations are often indicative of underlying instability. Potential causes include:

    • Crystal Growth: The this compound particles may be undergoing crystal growth (Ostwald ripening), leading to a grittier texture and altered viscosity.

    • Emulsion Instability: If your formulation is an emulsion, coalescence or flocculation of the dispersed phase can lead to significant changes in consistency.

    • Interaction with Gelling Agents: this compound, being a divalent cation salt, can interact with certain polymeric gelling agents (e.g., carbomers), affecting their hydration and thickening properties.

    Troubleshooting Steps:

    • Particle Size Analysis: Monitor the particle size distribution of the this compound over time using techniques like laser diffraction to assess for crystal growth.

    • Microscopic Evaluation: Use microscopy to visually inspect the formulation for changes in the emulsion droplet size or particle morphology.

    • Excipient Selection: If using a pH-sensitive polymer, ensure the formulation's pH is appropriate for optimal polymer performance. Consider using non-ionic gelling agents that are less susceptible to interactions with metal ions.

Issue 3: Development of Off-Odors or Discoloration

  • Question: My formulation containing this compound has developed an off-odor and a yellowish tint during stability studies. What is the likely degradation pathway?

  • Answer: The development of off-odors and discoloration suggests chemical degradation of the ricinoleate moiety. Ricinoleic acid is an unsaturated fatty acid, making it susceptible to oxidation.[6] The potential degradation pathways include:

    • Oxidation: The double bond in the ricinoleic acid chain can undergo oxidation, leading to the formation of aldehydes, ketones, and smaller carboxylic acids, which often have characteristic odors. This process can be initiated by exposure to air (autoxidation), light (photo-oxidation), or pro-oxidant excipients.

    • Hydrolysis: The ester linkage in the diricinoleate salt can be hydrolyzed, releasing free ricinoleic acid. While this may not directly cause odor, the free fatty acid could be more prone to oxidation.[7][8][9]

    Troubleshooting Steps:

    • Incorporate Antioxidants: Add an effective antioxidant to your formulation. Options include tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate.

    • Use Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.

    • Protect from Light: Store the formulation in light-resistant packaging. Conduct photostability studies to understand the impact of light exposure.[10]

    • Control Headspace Oxygen: For sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in formulations?

    • A1: Based on the structure of ricinoleic acid, the most probable degradation pathways are oxidation of the carbon-carbon double bond and the hydroxyl group, and hydrolysis of the carboxylate salt linkage, especially at non-neutral pH.[6][7][8]

  • Q2: What are some common excipients that may be incompatible with this compound?

    • A2: Potential incompatibilities can arise with:

      • Anionic polymers (e.g., carbomers): The divalent strontium cation (Sr²⁺) can interact with the negative charges on the polymer backbone, leading to a decrease in viscosity or precipitation.

      • Certain preservatives: Some preservatives may have their efficacy reduced or may interact with this compound. Compatibility testing is crucial.

      • Acids and strong bases: These can lead to the hydrolysis of the salt, forming free ricinoleic acid or other degradation products.[2]

  • Q3: How can I analyze the stability of this compound in my formulation?

    • A3: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated.[11] Since this compound itself is not UV-active, you might need to use a derivatization method for the ricinoleic acid part or use a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, you could quantify the strontium content using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) as an indirect measure of the intact salt, assuming the degradation products are removed during sample preparation.

  • Q4: Are there any specific storage conditions recommended for formulations containing this compound?

    • A4: To minimize degradation, formulations should be stored in well-sealed containers to protect from air and moisture. Protection from light is also recommended due to the potential for photo-oxidation.[10] Refrigerated storage may be beneficial to slow down both hydrolytic and oxidative degradation, but the impact on the physical stability of the formulation (e.g., emulsion) must be evaluated.

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate easy comparison. Below are examples of how to present such data.

Table 1: Stability of this compound in an Emulsion at 40°C / 75% RH

Time (Months)AppearancepHViscosity (cP)Assay of this compound (%)
0Homogeneous white cream6.515,000100.0
1Homogeneous white cream6.414,80099.1
3Slight phase separation6.213,50097.2
6Phase separation5.911,20094.5

Table 2: Excipient Compatibility Study of this compound (1:1 mixtures) at 50°C for 4 Weeks

ExcipientAppearance of MixtureAssay of this compound (%)
GlycerinNo change99.5
Carbopol® 980Clumping and precipitationNot determined
MethylparabenNo change99.2
BHTNo change99.8
EDTANo change99.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the degradation pathways of this compound.[12]

  • Acid Hydrolysis: Dissolve/disperse this compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Dissolve/disperse this compound in a solution of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample before analysis.

  • Oxidative Degradation: Treat a dispersion of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a thin layer of solid this compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-CAD/ELSD or GC-FID for the ricinoleic acid moiety after derivatization) to determine the extent of degradation and the profile of degradation products.

Protocol 2: HPLC Method for Quantification of this compound (as Ricinoleic Acid)

This is a general protocol that will require optimization and validation for your specific formulation.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing a known amount of this compound.

    • Extract the this compound into a suitable organic solvent (e.g., a mixture of isopropanol and hexane). This may involve a liquid-liquid extraction for aqueous formulations.

    • Acidify the extract with a dilute acid to convert the this compound to free ricinoleic acid.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be suitable.

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared from a certified reference standard of ricinoleic acid.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows related to the stability of this compound.

degradation_pathway cluster_main This compound Stability cluster_degradation Degradation Pathways cluster_products Degradation Products A This compound B Oxidation (Double Bond, -OH Group) A->B O2, Light, Heat C Hydrolysis (Salt Linkage) A->C H2O, Acid/Base D Aldehydes, Ketones, Epoxides B->D E Free Ricinoleic Acid + Strontium Ions C->E

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_physical Physical Instability cluster_chemical Chemical Instability start Formulation Instability Observed (e.g., Phase Separation, Odor) p1 Check pH and Adjust/Buffer start->p1 Is it physical? c1 Add Antioxidant/ Chelating Agent start->c1 Is it chemical? p2 Optimize Emulsifier/ Suspending Agent p1->p2 p3 Evaluate Excipient Compatibility p2->p3 end Stable Formulation p3->end c2 Protect from Light c1->c2 c3 Inert Packaging Atmosphere c2->c3 c3->end

Caption: Troubleshooting workflow for this compound formulation instability.

References

Troubleshooting side reactions in strontium diricinoleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium diricinoleate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is low, and the product seems impure. What are the common causes?

Low yield and product impurity in this compound synthesis can stem from several factors, primarily incomplete reaction, side reactions of ricinoleic acid, and suboptimal precipitation conditions. Ricinoleic acid's hydroxyl and vinyl groups make it susceptible to side reactions like self-esterification (polyester formation) and oxidation, especially at elevated temperatures.[1] Incomplete saponification or metathesis will also result in a product contaminated with unreacted starting materials.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure a slight excess of the strontium salt (for precipitation method) or strontium hydroxide (for direct method) is used to drive the reaction to completion.

  • Control Temperature: Avoid excessive temperatures (ideally not exceeding 100-110°C) during the reaction to minimize self-esterification and degradation of ricinoleic acid.[2]

  • Ensure Homogeneity: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in the direct synthesis method involving a solid-liquid interface.[3]

  • pH Adjustment: In the precipitation method, ensure the pH of the sodium ricinoleate solution is sufficiently alkaline to prevent the formation of acid soaps.

2. The precipitated product is sticky and difficult to filter. How can I improve its physical properties?

The sticky nature of the product is often due to the presence of unreacted ricinoleic acid, the formation of low molecular weight polymers, or the precipitation of an oily phase rather than a fine powder. The oleate nature of ricinoleate salts can contribute to a waxy or oily consistency if not precipitated under controlled conditions.

Troubleshooting Steps:

  • Temperature Control during Precipitation: For the double decomposition method, carrying out the precipitation at lower temperatures, even with ice-cooling, can promote the formation of a more flocculent and less oily precipitate.[4]

  • Solvent Choice: The choice of solvent for the initial saponification of ricinoleic acid can influence the subsequent precipitation. An aqueous-alcoholic solution can sometimes yield a more manageable precipitate.[4]

  • Washing Procedure: Thorough washing of the precipitate with water, and potentially a final rinse with a non-polar solvent like cold ethanol, can help remove unreacted fatty acids and improve the product's texture.[4]

3. My final product is discolored (yellowish or brownish). What causes this and how can I prevent it?

Discoloration is typically a sign of oxidation or thermal degradation of the ricinoleic acid. The double bond in the ricinoleic acid backbone is susceptible to oxidation, especially at higher temperatures and in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Lower Reaction Temperature: As with preventing other side reactions, maintaining a lower reaction temperature is critical. For temperature-sensitive organic acids, synthesis temperatures should ideally be kept below 40-50°C.[5]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, although its compatibility with the final application must be verified.

4. How can I confirm the formation of this compound and check for common impurities?

A combination of analytical techniques is recommended for product characterization:

  • FTIR Spectroscopy: The formation of the salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) of ricinoleic acid, and the appearance of two strong absorption bands for the carboxylate anion: the asymmetric stretch (around 1540-1650 cm⁻¹) and the symmetric stretch (around 1360-1450 cm⁻¹).[6] The presence of a broad band around 3400 cm⁻¹ indicates the persistence of the hydroxyl group of the ricinoleate moiety.

  • NMR Spectroscopy: In ¹H NMR, the resonance of the alpha-protons to the carboxyl group will shift upon salt formation. The rest of the ricinoleate backbone signals should remain largely unchanged. The absence of signals corresponding to polyesters (new ester linkages) would indicate a pure product.

  • Elemental Analysis or Titration: The strontium content can be quantified using techniques like atomic absorption spectroscopy (AAS), inductively coupled plasma (ICP) analysis, or through titration methods to confirm the correct stoichiometry.

Summary of Key Reaction Parameters

ParameterEffect on ReactionRecommendation
Temperature High temperatures can lead to oxidation, polymerization, and discoloration.Maintain temperature below 110°C, ideally lower for sensitive applications.[2][5]
Stoichiometry An excess of the fatty acid can lead to an impure, sticky product. An excess of the metal salt/hydroxide ensures complete reaction but may require more thorough washing.Use a slight molar excess (2-5%) of the strontium source.[7][8]
Agitation Insufficient mixing can result in an incomplete reaction and a non-homogeneous product.Employ vigorous and continuous stirring throughout the reaction.[3]
Atmosphere The presence of oxygen can cause oxidation and discoloration.For high-purity applications, conduct the synthesis under an inert atmosphere (e.g., Nitrogen).
pH (Precipitation Method) Incorrect pH can lead to the formation of acid soaps or incomplete precipitation.Ensure the initial sodium ricinoleate solution is alkaline.

Experimental Protocols

Protocol 1: Synthesis of this compound via Double Decomposition
  • Preparation of Sodium Ricinoleate: Dissolve ricinoleic acid in a suitable solvent (e.g., a mixture of ethanol and water). With vigorous stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide solution to saponify the fatty acid. The solution should become clear and slightly alkaline.

  • Precipitation: In a separate vessel, prepare an aqueous solution of a soluble strontium salt (e.g., strontium chloride). Slowly add the strontium chloride solution to the sodium ricinoleate solution with continuous, vigorous stirring. A white precipitate of this compound will form immediately.[9]

  • Isolation and Purification: Allow the precipitate to age, then collect it by filtration. Wash the filter cake thoroughly with deionized water to remove sodium chloride by-product. A final wash with cold ethanol can aid in removing residual water and unreacted fatty acids.[4]

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Characterization by FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using a universal attenuated total reflectance (UATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Confirm the absence of the broad O-H stretch of the carboxylic acid group (centered around 3000 cm⁻¹) and the C=O stretch of the acid (around 1710 cm⁻¹).[10]

    • Identify the strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) at approximately 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.[6][11]

    • Verify the presence of the O-H stretching band of the hydroxyl group on the ricinoleate backbone (around 3400 cm⁻¹).

    • Observe the characteristic C-H stretching bands of the alkyl chain (around 2850-2950 cm⁻¹).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Precipitation cluster_step3 Step 3: Purification & Drying ricinoleic_acid Ricinoleic Acid saponification Saponification ricinoleic_acid->saponification naoh NaOH Solution naoh->saponification na_ricinoleate Sodium Ricinoleate Solution saponification->na_ricinoleate precipitation Precipitation na_ricinoleate->precipitation srcl2 SrCl2 Solution srcl2->precipitation precipitate Crude Strontium Diricinoleate precipitation->precipitate filtration Filtration precipitate->filtration washing Washing filtration->washing drying Drying washing->drying final_product Pure Strontium Diricinoleate drying->final_product Troubleshooting_Tree cluster_yield Low Yield / Impurity cluster_physical Sticky / Oily Product cluster_color Product Discoloration start Problem Encountered q_stoichiometry Check Stoichiometry? start->q_stoichiometry Low Yield q_precip_temp Precipitation Temp? start->q_precip_temp Sticky Product q_oxidation Oxidation Suspected? start->q_oxidation Discolored Product s_stoichiometry Adjust Reactant Ratio q_stoichiometry->s_stoichiometry Incorrect q_temp Reaction Temp Too High? q_stoichiometry->q_temp Correct s_temp Lower Reaction Temperature q_temp->s_temp Yes q_mixing Insufficient Mixing? q_temp->q_mixing No s_mixing Increase Agitation q_mixing->s_mixing Yes s_precip_temp Cool During Precipitation q_precip_temp->s_precip_temp Too High q_washing Washing Inadequate? q_precip_temp->q_washing Optimal s_washing Thorough Washing Protocol q_washing->s_washing Yes s_oxidation Use Inert Atmosphere q_oxidation->s_oxidation Yes q_thermal Thermal Degradation? q_oxidation->q_thermal No s_thermal Reduce Temperature & Time q_thermal->s_thermal Yes

References

Technical Support Center: Dispersion of Strontium Diricinoleate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of strontium diricinoleate within various polymer matrices.

Troubleshooting Guide

Poor dispersion of this compound can lead to inconsistent material properties, reduced bioactivity, and compromised mechanical performance. The following guide addresses common issues and provides systematic solutions.

Issue 1: Agglomeration of this compound Particles in the Polymer Matrix

Question: My processed polymer composite shows visible agglomerates of this compound. What are the potential causes and how can I resolve this?

Answer: Agglomeration is a common issue arising from poor compatibility between the filler and the polymer matrix. This compound, being a metallic soap, has a specific surface chemistry that can lead to particle-particle interactions being more favorable than particle-polymer interactions, especially in non-polar polymers.

Troubleshooting Steps:

  • Surface Modification of this compound: The surface energy of the filler may not be compatible with the polymer matrix. Consider surface treatment to improve wetting and adhesion.

    • Silane Coupling Agents: Treatment with silane coupling agents can create a chemical bridge between the this compound and the polymer matrix. The choice of silane depends on the polymer being used. For example, amino-silanes can be effective for polymers with corresponding reactive groups.

    • Surfactants/Dispersing Agents: Non-ionic surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB) can be adsorbed onto the surface of the this compound particles, providing steric hindrance that prevents agglomeration.

  • Use of a Compatibilizer: A compatibilizer is a polymer additive that has affinity for both the filler and the matrix.

    • Maleic Anhydride Grafted Polymers: For non-polar polymers like polypropylene, a maleic anhydride-grafted polypropylene (PP-g-MA) can be an effective compatibilizer. The maleic anhydride groups can interact with the this compound, while the polypropylene backbone is compatible with the matrix.

  • Optimization of Processing Method: The method used to mix the components is critical.

    • Melt Extrusion: Ensure sufficient shear forces are generated to break down agglomerates. This can be achieved by optimizing the screw design, screw speed, and residence time. However, excessive shear can sometimes lead to polymer degradation.

    • Solution Casting: The choice of solvent is crucial. The solvent should be able to dissolve the polymer and effectively wet the surface of the this compound particles. High-energy mixing methods like ultrasonication should be employed to disperse the particles in the solvent before casting.

Logical Workflow for Troubleshooting Agglomeration:

Agglomeration_Troubleshooting start Agglomeration Observed surface_modification Surface Modification of Sr-Diricinoleate? start->surface_modification compatibilizer Use of Compatibilizer? surface_modification->compatibilizer No/Partial Improvement solution Improved Dispersion surface_modification->solution Yes processing_optimization Optimize Processing Parameters? compatibilizer->processing_optimization No/Partial Improvement compatibilizer->solution Yes processing_optimization->solution Yes

Caption: A logical workflow for troubleshooting agglomeration of this compound.

Issue 2: Inconsistent Mechanical Properties of the Composite

Question: The mechanical test results (e.g., tensile strength, modulus) of my this compound-polymer composite are highly variable. Why is this happening?

Answer: Inconsistent mechanical properties are often a direct consequence of non-uniform dispersion of the filler. Agglomerates can act as stress concentration points, leading to premature failure of the material.

Troubleshooting Steps:

  • Characterize the Dispersion: Before mechanical testing, it is crucial to assess the quality of the dispersion.

    • Microscopy: Scanning Electron Microscopy (SEM) of cryo-fractured surfaces can provide visual evidence of agglomerates.

    • Rheology: The rheological behavior of the polymer melt can indicate the state of dispersion. A well-dispersed composite will typically exhibit a higher viscosity and storage modulus at low frequencies compared to a poorly dispersed one.[1][2][3]

  • Revisit Dispersion Strategies: Based on the characterization results, implement the strategies outlined in Issue 1 to improve dispersion.

  • Control Processing Conditions: Ensure that the processing conditions (e.g., temperature, pressure, mixing speed) are consistent for all batches. Variations in these parameters can lead to differences in dispersion and, consequently, mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in my polymer matrix?

A1: The optimal concentration depends on the intended application (e.g., for bioactivity or as a processing aid). It is advisable to start with a low concentration (e.g., 1-2 wt%) and gradually increase it. Higher concentrations are more prone to agglomeration, which can degrade mechanical properties.

Q2: Can I use ultrasonication to improve the dispersion of this compound?

A2: Yes, ultrasonication is a highly effective method for breaking down agglomerates, particularly in liquid or low-viscosity systems.[2] For solution casting, applying ultrasonication to the suspension of this compound in the solvent before adding the polymer is recommended. For melt processing, ultrasound-assisted extrusion is an advanced technique that can improve dispersion.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: this compound, like other metallic soaps, is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Q4: How does the choice of polymer matrix affect the dispersion of this compound?

A4: The polarity and surface energy of the polymer matrix are critical. This compound, with its long hydrocarbon chains, is generally more compatible with non-polar polymers. For polar polymers, surface modification of the filler or the use of a compatibilizer is often necessary to achieve good dispersion.

Data Presentation

The following table summarizes the effect of a compatibilizer (using zinc stearate as an analog for this compound) on the mechanical properties of a polypropylene composite.

PropertyPure PPPP with Additive (No Compatibilizer)PP with Additive and Zinc Stearate
Tensile Strength (MPa) 34.139.842.9
Flexural Strength (MPa) 35.838.840.6
Crystallization Temp (°C) -+13.48 (vs. pure PP)+14.96 (vs. pure PP)

Data adapted from a study on the effect of zinc stearate on the dispersion of a nucleating agent in polypropylene.[4][5]

Experimental Protocols

Protocol 1: Solvent Casting for Dispersion of this compound

This protocol describes a general procedure for preparing polymer composites with this compound using the solvent casting method.[6][7][8][9][10]

Materials and Equipment:

  • Polymer of choice

  • This compound powder

  • Suitable volatile solvent (e.g., chloroform, toluene, THF)

  • Glass beakers or vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath or probe sonicator

  • Glass petri dish or flat casting surface

  • Leveling table

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Polymer Solution: Dissolve the desired amount of polymer in the chosen solvent in a glass beaker with magnetic stirring. The concentration will depend on the polymer's solubility and the desired film thickness.

  • Dispersion of this compound: In a separate vial, weigh the required amount of this compound and add a small amount of the solvent.

  • Ultrasonication: Place the vial in an ultrasonic bath for 15-30 minutes or use a probe sonicator at a specific amplitude for a shorter duration to break down agglomerates.

  • Mixing: Add the dispersed this compound suspension to the polymer solution and continue stirring for at least one hour to ensure a homogeneous mixture.

  • Casting: Place the casting surface on a leveling table. Pour the polymer-filler solution onto the surface and spread it evenly.

  • Drying: Cover the casting surface to allow for slow solvent evaporation at room temperature. Once a solid film has formed, transfer it to a drying oven or vacuum oven at a temperature below the solvent's boiling point to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the casting surface.

Experimental Workflow for Solvent Casting:

Solvent_Casting_Workflow start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer disperse_filler Disperse Sr-Diricinoleate in Solvent start->disperse_filler mix Mix Polymer Solution and Filler Suspension dissolve_polymer->mix ultrasonicate Ultrasonicate Filler Suspension disperse_filler->ultrasonicate ultrasonicate->mix cast Cast the Mixture onto a Level Surface mix->cast dry Dry the Film cast->dry end End dry->end

Caption: A workflow diagram for the solvent casting of this compound-polymer composites.

Protocol 2: Melt Extrusion for Dispersion of this compound

This protocol provides a general guideline for incorporating this compound into a thermoplastic polymer via melt extrusion.[11][12][13][14]

Materials and Equipment:

  • Thermoplastic polymer pellets

  • This compound powder

  • (Optional) Compatibilizer

  • Twin-screw extruder

  • Pelletizer or other downstream equipment

Procedure:

  • Material Preparation: Dry the polymer pellets according to the manufacturer's recommendations to remove any moisture.

  • Pre-blending: Create a physical blend of the polymer pellets, this compound powder, and any optional compatibilizer. This can be done in a bag or a tumble blender to ensure a relatively uniform feed.

  • Extruder Setup: Set the temperature profile for the different zones of the extruder barrel appropriate for the specific polymer.

  • Extrusion: Feed the pre-blended material into the extruder hopper. The twin-screw mechanism will convey, melt, and mix the components. Adjust the screw speed and feed rate to control the shear and residence time to optimize dispersion.

  • Extrudate Processing: The molten composite exits the extruder through a die. The extrudate can be cooled in a water bath and then pelletized for subsequent processing (e.g., injection molding, film blowing).

Protocol 3: Sample Preparation for SEM Analysis of Dispersion

This protocol outlines the steps for preparing a polymer composite sample for Scanning Electron Microscopy (SEM) to visualize the dispersion of this compound.[15][16][17][18]

Materials and Equipment:

  • Polymer composite sample

  • Liquid nitrogen

  • Forceps and a sharp blade or scalpel

  • SEM stubs

  • Conductive adhesive (e.g., carbon tape)

  • Sputter coater

  • Scanning Electron Microscope (SEM)

Procedure:

  • Cryo-fracturing: Immerse the polymer composite sample in liquid nitrogen for several minutes until it is fully cooled and brittle.

  • Fracturing: Remove the sample from the liquid nitrogen and immediately fracture it. This creates a fresh surface that reveals the internal morphology without smearing.

  • Mounting: Secure a small piece of the fractured sample onto an SEM stub using conductive adhesive, with the fractured surface facing up.

  • Coating: Since most polymers are non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater. This prevents charging of the sample surface by the electron beam.

  • Imaging: Introduce the coated sample into the SEM chamber. Use the secondary electron (SE) or backscattered electron (BSE) detector to image the fractured surface at various magnifications to assess the dispersion of the this compound particles. BSE imaging can be particularly useful for highlighting the strontium-containing particles due to the atomic number contrast.

References

Resolving inconsistencies in experimental results with strontium diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Strontium diricinoleate is a specialized metallic soap with limited specific data in publicly available literature. This guide is based on established principles of metallic soap chemistry and provides extrapolated protocols and troubleshooting advice. All quantitative data presented are hypothetical and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the strontium salt of ricinoleic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid.[1] Ricinoleic acid is a monounsaturated, 18-carbon fatty acid, notable for a hydroxyl functional group on the 12th carbon, which imparts greater polarity compared to other fatty acids.[2][3]

Q2: What are the potential applications of this compound?

A2: While specific applications for this compound are not widely documented, metallic soaps, in general, are used in various industries as lubricants, stabilizers in plastics, water-repelling agents, and in the formulation of greases and waxes.[1] Given the known biological activity of strontium in bone health, there could be potential research interest in its use in biomedical applications, although this is speculative.

Q3: What are the common methods for synthesizing this compound?

A3: The two primary methods for synthesizing metallic soaps like this compound are the double decomposition (or precipitation) method and the fusion method. The double decomposition method involves the reaction of a soluble strontium salt with a soluble salt of ricinoleic acid.[4][5][6] The fusion method involves the direct reaction of strontium oxide or hydroxide with molten ricinoleic acid.[7][8]

Q4: What safety precautions should I take when working with this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. If working with fine powders that could be inhaled, a dust mask or respirator should be used. Consult the material safety data sheet (MSDS) for this compound and all precursor materials for specific handling and disposal instructions.

Troubleshooting Guides

This section addresses potential issues that may arise during the synthesis and handling of this compound, based on common problems encountered with metallic soaps.

Issue 1: Low Yield of Precipitated this compound
Potential Cause Troubleshooting Step
Incomplete reaction Ensure stoichiometric amounts of reactants are used. A slight excess (2-5%) of the strontium salt solution can help drive the reaction to completion.[4]
Precipitate loss during washing Metallic soap precipitates can be very fine.[4] Use a fine filter paper (e.g., Whatman No. 42) or consider centrifugation as an alternative to filtration. If centrifuging, be aware that the product can become a compact mass.[4]
pH of the reaction mixture The pH can influence the solubility of the metallic soap. Ensure the sodium or potassium ricinoleate solution is slightly alkaline to promote complete precipitation.
Reaction temperature For the precipitation of soaps from saturated fatty acids, temperatures around 60°C are often used to prevent gel formation of the alkali salt.[4] While ricinoleic acid is unsaturated, maintaining a moderately elevated temperature may improve reaction kinetics.
Issue 2: Inconsistent Product Purity (Presence of Free Fatty Acids)
Potential Cause Troubleshooting Step
Incomplete saponification in the fusion method Ensure thorough mixing of the molten ricinoleic acid and strontium hydroxide/oxide. The reaction is exothermic and should be controlled to prevent degradation.[8]
Hydrolysis of the product During washing, use deionized water to minimize the presence of ions that could promote hydrolysis. Washing with a non-polar solvent like ethanol after the water wash can help remove unreacted fatty acids.[4]
Incorrect stoichiometry An excess of ricinoleic acid will result in its presence in the final product. Use precise measurements of all reactants.
Issue 3: Poor Physical Characteristics (e.g., Gummy or Tacky Product)
Potential Cause Troubleshooting Step
Presence of moisture Ensure the final product is thoroughly dried. Some metallic soaps can retain water.[4] Drying in a vacuum oven at a temperature below the melting point of the soap can be effective.
Residual solvent If solvents are used for washing, ensure they are completely removed during the drying process.
Product is amorphous The crystalline nature of the product can be influenced by the reaction conditions. Slower addition of reactants and controlled temperatures may promote the formation of a more crystalline, less tacky product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Double Decomposition

This method involves the reaction of strontium chloride with potassium ricinoleate.

Materials:

  • Ricinoleic acid

  • Potassium hydroxide (KOH)

  • Strontium chloride (SrCl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Potassium Ricinoleate:

    • Dissolve a specific molar amount of ricinoleic acid in ethanol.

    • In a separate container, dissolve a stoichiometric amount of KOH in water.

    • Slowly add the KOH solution to the ricinoleic acid solution with constant stirring. Gently heat to approximately 60°C to ensure complete saponification.[4]

  • Prepare Strontium Chloride Solution:

    • Dissolve a stoichiometric amount of SrCl₂ in deionized water.

  • Precipitation:

    • Slowly add the strontium chloride solution to the potassium ricinoleate solution with vigorous stirring. A white precipitate of this compound should form immediately.[4]

  • Isolation and Washing:

    • Allow the precipitate to settle.

    • Filter the precipitate using a Buchner funnel with fine filter paper.

    • Wash the precipitate several times with hot deionized water to remove potassium chloride.

    • Wash with ethanol to remove any unreacted ricinoleic acid and to aid in drying.[4]

  • Drying:

    • Dry the this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Characterization of this compound

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the salt by identifying the carboxylate functional group and the absence of the carboxylic acid group.

  • Methodology: Acquire the FTIR spectrum of the dried sample using a KBr pellet or an ATR accessory.

  • Expected Results:

    • Disappearance of the broad O-H stretch from the carboxylic acid dimer (around 3000 cm⁻¹).

    • Disappearance of the C=O stretch of the carboxylic acid (around 1710 cm⁻¹).

    • Appearance of strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.[9][10]

B. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition profile of the compound.

  • Methodology: Heat a small sample of the dried this compound in a TGA instrument under a nitrogen atmosphere, typically from room temperature to 600°C at a heating rate of 10°C/min.

  • Expected Results: A multi-step decomposition, with the initial weight loss corresponding to the loss of the hydrocarbon chains, followed by the decomposition of the strontium carbonate intermediate to strontium oxide at higher temperatures.

C. X-Ray Diffraction (XRD):

  • Objective: To assess the crystallinity and identify the crystal structure of the product.

  • Methodology: Analyze the powdered sample using an X-ray diffractometer.

  • Expected Results: A series of diffraction peaks indicating a crystalline or semi-crystalline structure. The positions and intensities of the peaks are characteristic of the specific crystal lattice of this compound.[11][12]

Data Presentation

Table 1: Hypothetical FTIR Spectral Data for this compound and its Precursor

Functional Group Ricinoleic Acid (cm⁻¹) This compound (cm⁻¹) Interpretation
O-H (Carboxylic Acid)~3000 (broad)AbsentDisappearance indicates salt formation.
C-H (Aliphatic)2925, 28552925, 2855Alkyl chains remain intact.
C=O (Carboxylic Acid)~1710AbsentDisappearance confirms salt formation.
COO⁻ (Asymmetric)Absent~1550Appearance confirms carboxylate formation.[9][10]
COO⁻ (Symmetric)Absent~1420Appearance confirms carboxylate formation.[9][10]

Table 2: Hypothetical Thermal Analysis Data for this compound

Parameter Value Interpretation
Decomposition Onset Temperature ~350 °CIndicates the beginning of thermal degradation of the organic component.
Major Weight Loss Region 350 - 500 °CCorresponds to the decomposition of the diricinoleate structure.
Final Residue (%) ~15%Theoretical percentage of Strontium Oxide (SrO) remaining after complete decomposition.

Visualizations

experimental_workflow Synthesis and Characterization Workflow for this compound A Reactants (Ricinoleic Acid, KOH, SrCl₂) B Saponification (Formation of Potassium Ricinoleate) A->B C Double Decomposition (Precipitation) B->C D Filtration and Washing C->D E Drying D->E F This compound Powder E->F G Characterization F->G H FTIR G->H I TGA G->I J XRD G->J

Caption: Workflow for the synthesis and characterization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Stoich_OK Stoichiometry Correct Check_Stoichiometry->Stoich_OK Correct Stoich_Bad Adjust Reactant Amounts Check_Stoichiometry->Stoich_Bad Incorrect Check_pH Check Reaction pH pH_OK pH is Optimal Check_pH->pH_OK Correct pH_Bad Adjust pH of Ricinoleate Solution Check_pH->pH_Bad Incorrect Check_Filtration Examine Filtration/Washing Technique Filt_OK Technique is Sound Check_Filtration->Filt_OK Correct Filt_Bad Use Finer Filter or Centrifugation Check_Filtration->Filt_Bad Incorrect Stoich_OK->Check_pH End Re-run Experiment Stoich_Bad->End pH_OK->Check_Filtration pH_Bad->End Filt_OK->End Filt_Bad->End

Caption: A logical flowchart for troubleshooting low yields in synthesis.

References

Technical Support Center: Forced Degradation Studies of Strontium-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on strontium-containing compounds, with a particular focus on strontium ranelate.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of a forced degradation study for strontium-containing compounds?

Forced degradation studies are essential to understand the intrinsic stability of strontium-containing active pharmaceutical ingredients (APIs).[1][2][3] These studies help in:

  • Identifying potential degradation products.[1][2]

  • Elucidating degradation pathways.[1][2]

  • Developing and validating stability-indicating analytical methods, typically using HPLC or UPLC.[1][4]

  • Informing decisions on formulation, packaging, and storage conditions to ensure product quality and safety.[1][2]

2. What are the typical stress conditions applied in forced degradation studies of strontium compounds?

According to ICH guidelines, the following stress conditions are typically employed:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl).[1][5]

  • Base Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M to 1 M NaOH).[1][5]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (H₂O₂).[1][5]

  • Thermal Degradation: Exposure to high temperatures (e.g., 70°C).[5]

  • Photodegradation: Exposure to UV and visible light.[1]

3. How susceptible is strontium ranelate to degradation under different stress conditions?

Studies have shown that strontium ranelate is particularly susceptible to degradation under acidic and oxidative conditions.[1][6] It demonstrates greater stability under alkaline, thermal, and photolytic stress.[1][6]

4. What is the recommended percentage of degradation to aim for in these studies?

The goal is to achieve a level of degradation that is detectable but does not lead to the formation of secondary, irrelevant degradation products. A target degradation of 5-20% is generally recommended.[3]

5. Which analytical techniques are most suitable for analyzing the degradation of strontium compounds?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for separating and quantifying strontium ranelate and its degradation products.[4][5][6] These methods, coupled with a UV detector, provide the necessary resolution and sensitivity. For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is employed.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation studies of strontium-containing compounds.

Troubleshooting HPLC/UPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column contamination or degradation.1. Reduce the injection volume or sample concentration. 2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. 3. Use a guard column and ensure proper sample preparation to remove particulates.[7][8] If the column is contaminated, flush it with a strong solvent.[9]
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or detector.1. Use a column oven to maintain a constant temperature.[9] 2. Prepare fresh mobile phase daily and ensure accurate mixing.[9] 3. Degas the mobile phase and purge the HPLC system.[9]
Spurious or Ghost Peaks 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. 3. Presence of air bubbles.1. Use high-purity solvents and clean glassware.[10] 2. Implement a robust needle wash protocol between injections. 3. Degas the mobile phase thoroughly.[10]
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Reverse flush the column (if recommended by the manufacturer). Check for blockages in tubing and connections. 2. Filter all samples before injection. 3. Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.
Troubleshooting Forced Degradation Experiments
Problem Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed 1. Stress conditions are too mild. 2. The compound is highly stable under the applied conditions.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature or duration of exposure. 3. For photostability, ensure the light source provides both UV and visible light of sufficient intensity.
Excessive Degradation (>20%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor. 2. Decrease the temperature or shorten the exposure time. 3. The aim is to achieve meaningful degradation, not complete decomposition of the API.[3]
Poor Mass Balance 1. Co-elution of degradation products with the main peak. 2. Degradation products are not detected by the analytical method (e.g., lack a chromophore). 3. Formation of volatile or insoluble degradation products.1. Optimize the chromatographic method to ensure separation of all degradation products. 2. Use a mass detector (LC-MS) in parallel with the UV detector to identify non-chromophoric products. 3. Consider using techniques like headspace GC for volatile products if suspected.

Quantitative Data from Forced Degradation of Strontium Ranelate

The following table summarizes the degradation of strontium ranelate under various stress conditions as reported in a published study.

Stress Condition Reagent/Parameter Conditions % Degradation Number of Degradation Products
Acid Hydrolysis 1 N HClHeated on a boiling water bath for 30 min15.2%2
Base Hydrolysis 1 N NaOHHeated on a boiling water bath for 30 min3.5%1
Oxidative 3.0% H₂O₂Heated on a boiling water bath for 30 min18.5%3
Thermal -Heated at 105°C for 24 hrs4.1%1
Photolytic UV Light24 hrs exposure2.8%1

Data extracted from a study by Swami et al. (2012).[1]

Experimental Protocols

Protocol 1: Forced Degradation of Strontium Ranelate

This protocol provides a general methodology for subjecting strontium ranelate to various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of strontium ranelate in a volumetric flask using an appropriate solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N HCl.

    • Heat the mixture on a boiling water bath for 30 minutes.[1]

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.

    • Dilute with the mobile phase to the final desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N NaOH.

    • Heat the mixture on a boiling water bath for 30 minutes.[1]

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.

    • Dilute with the mobile phase to the final concentration.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 3% H₂O₂.

    • Heat the mixture on a boiling water bath for 30 minutes.[1]

    • Cool and dilute with the mobile phase to the final concentration.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.[1]

    • After exposure, dissolve the sample in the solvent and dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose the solid drug substance to UV light (e.g., in a UV chamber) for 24 hours.[1]

    • After exposure, prepare the sample for analysis as described above.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Strontium Ranelate

This protocol describes a typical HPLC method for the analysis of strontium ranelate and its degradation products.

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of Methanol, Water, and Acetonitrile (e.g., in a ratio of 25:25:50 v/v/v).[5] The pH may be adjusted as needed (e.g., to 4.7).[5]

  • Flow Rate: 1.1 mL/min.[5]

  • Detection Wavelength: 239 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Strontium Compound (API) Solution Prepare Stock Solution API->Solution Thermal Thermal API->Thermal Expose (Solid) Photo Photolysis API->Photo Expose (Solid) Acid Acid Hydrolysis Solution->Acid Expose Base Base Hydrolysis Solution->Base Expose Oxidation Oxidation Solution->Oxidation Expose Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute HPLC HPLC/UPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data DP Degradation Profile Data->DP Pathway Degradation Pathway Data->Pathway Method Method Validation Data->Method

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acidic Conditions (HCl) cluster_oxidative Oxidative Conditions (H2O2) SR Strontium Ranelate Acid_DP1 Degradation Product 1 SR->Acid_DP1 Acid_DP2 Degradation Product 2 SR->Acid_DP2 Ox_DP1 Degradation Product 1 SR->Ox_DP1 Ox_DP2 Degradation Product 2 SR->Ox_DP2 Ox_DP3 Degradation Product 3 SR->Ox_DP3

Caption: Degradation pathways of Strontium Ranelate.

References

Technical Support Center: Optimizing Sintering of Strontium-Based Ceramics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sintering of strontium-based ceramics.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the sintering of strontium-based ceramics.

Problem Potential Causes Recommended Solutions
Cracking or Warping of the Ceramic - Thermal Shock: Heating or cooling rates are too rapid, causing significant thermal gradients.[1][2] - Uneven Heating: Non-uniform temperature distribution within the furnace.[1] - Inconsistent Green Body Density: Variations in powder packing during forming lead to differential shrinkage.[3][4]- Optimize Heating/Cooling Rates: Reduce the ramp rates, especially during the initial heating and final cooling stages. - Ensure Uniform Furnace Temperature: Calibrate the furnace to ensure consistent temperature throughout.[5] - Improve Green Body Homogeneity: Optimize the powder preparation and pressing process to achieve uniform density.
Low Final Density / High Porosity - Insufficient Sintering Temperature: The temperature is too low to facilitate adequate atomic diffusion and pore elimination.[1] - Short Sintering Time: The holding time at the peak temperature is not long enough for densification to complete.[1] - Poor Powder Quality: Agglomerated or coarse powders can hinder densification.[1] - Gas Entrapment: Trapped gases within the powder expand during heating, creating pores.[1]- Increase Sintering Temperature: Incrementally raise the sintering temperature based on literature values or dilatometry results. - Extend Sintering Time: Increase the dwell time at the maximum temperature. - Improve Powder Characteristics: Use high-quality, fine, and de-agglomerated powders. - Control Sintering Atmosphere: Use a vacuum or an inert gas atmosphere to minimize trapped gases.[1]
Inconsistent or Poor Mechanical Properties - Incomplete Sintering: Leads to a porous microstructure with poor grain-to-grain bonding.[1] - Abnormal Grain Growth: Excessively high sintering temperatures or long durations can lead to the growth of large grains at the expense of smaller ones, which can be detrimental to mechanical strength.[3][4] - Presence of Secondary Phases: Impurities in the raw materials or incorrect stoichiometry can lead to the formation of undesirable phases.[6]- Optimize Sintering Parameters: Adjust temperature and time to achieve a dense and uniform microstructure.[1] - Control Grain Growth: Avoid excessively high temperatures and long sintering times. Consider using grain growth inhibitors if necessary. - Ensure Phase Purity: Use high-purity raw materials and ensure accurate weighing and mixing to achieve the desired stoichiometry.
Undesirable Electrical or Magnetic Properties - Incorrect Grain Size: The final grain size is outside the optimal range for the desired property. For example, the dielectric constant of strontium titanate is influenced by grain size.[7][8] - Presence of Impurities or Defects: Can significantly alter the electrical or magnetic behavior. - Non-optimal Density: Porosity can negatively impact dielectric and magnetic properties.- Tailor Microstructure through Sintering: Carefully control the sintering temperature and time to achieve the target grain size.[9][10] - Use High-Purity Materials: Minimize contamination throughout the processing steps. - Maximize Density: Follow the recommendations for achieving high final density.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for sintering temperatures for strontium-based ceramics?

The optimal sintering temperature for strontium-based ceramics is highly dependent on the specific composition, particle size of the starting powders, and desired final properties. However, a general range can be observed:

  • Strontium Titanate (SrTiO₃) based ceramics: Typically sintered between 1100°C and 1350°C.[7][8]

  • Strontium Hexaferrite (SrFe₁₂O₁₉) magnets: Often sintered in the range of 1175°C to 1205°C.[9][10]

  • Strontium-based bioceramics: Sintering temperatures can vary widely, with some strontium-containing magnesium phosphate bioceramics being sintered at temperatures ≥1165°C.[11]

Q2: How does sintering temperature affect the properties of strontium-based ceramics?

Sintering temperature has a profound effect on the microstructure and, consequently, the properties of the final ceramic. Generally, as the sintering temperature increases:

  • Density and Grain Size: Both density and grain size tend to increase.[7][8]

  • Dielectric Properties (for materials like SrTiO₃): The dielectric constant and dielectric loss often increase with higher sintering temperatures.[7][12]

  • Magnetic Properties (for materials like SrFe₁₂O₁₉): Properties like remanence (Br) and coercivity (Hcj) are highly sensitive to sintering temperature, with optimal values achieved within a narrow temperature range.[9][10]

Q3: My strontium-based ceramic is cracking during cooling. What can I do?

Cracking during cooling is often due to thermal shock. To mitigate this, a controlled and slower cooling rate is crucial.[2] This is particularly important if the material undergoes any phase transitions during cooling, which can induce internal stresses.

Q4: I am observing a secondary phase in my sintered strontium titanate ceramic. How can this be avoided?

The presence of a secondary phase can be due to an incorrect Ba/Sr ratio or an insufficient sintering temperature.[6] Increasing the sintering temperature can often help to eliminate these secondary phases and form a single-phase material.[6]

Q5: Can the sintering atmosphere affect the properties of my strontium-based ceramic?

Yes, the sintering atmosphere can significantly influence the final properties. For example, in manganese-doped strontium titanate, the sintering atmosphere affects the dielectric properties. Sintering in a reducing atmosphere can create oxygen vacancies, which can impact the material's electrical characteristics.

Quantitative Data Summary

The following tables summarize the effect of sintering temperature on the properties of different strontium-based ceramics based on published data.

Table 1: Effect of Sintering Temperature on Strontium Calcium Titanate (Sr₀.₉Ca₀.₁TiO₃) Ceramics [7]

Sintering Temperature (°C)Density (g/cm³)Grain Size (µm)Dielectric Constant (at 1 kHz)
11004.650.8320
11504.721.2350
12004.811.8400
12504.892.5480
13004.953.2550

Table 2: Effect of Sintering Temperature on La-Ca-Co Doped Strontium Ferrite Magnets [9][10]

Sintering Temperature (°C)Remanence (Br) (mT)Coercivity (Hcj) (kA/m)
1175430380
1185435397
1195439379
1205439303

Experimental Protocols

1. Protocol for Determining Optimal Sintering Temperature using Dilatometry

Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature.[13][14] It is highly effective for determining the onset of sintering, the temperature of maximum shrinkage rate, and the final densification temperature.

Methodology:

  • Sample Preparation: Prepare a green body of the strontium-based ceramic with well-defined geometry (typically a small rectangular bar or cylinder). Ensure the surfaces are flat and parallel.

  • Dilatometer Setup: Place the sample in the dilatometer, ensuring proper contact with the pushrod.

  • Heating Program:

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the expected sintering range.

    • Hold at the maximum temperature for a specified duration (e.g., 1-2 hours) to observe isothermal shrinkage.

    • Cool down at a controlled rate.

  • Data Analysis: Plot the change in length (ΔL/L₀) and the shrinkage rate (d(ΔL/L₀)/dt) as a function of temperature. The temperature at which the shrinkage rate is maximum corresponds to the most effective sintering temperature.

2. Protocol for Microstructural Analysis using Scanning Electron Microscopy (SEM)

SEM is used to visualize the microstructure of the sintered ceramic, providing information on grain size, porosity, and phase distribution.[15][16][17]

Methodology:

  • Sample Preparation:

    • Cut a cross-section of the sintered ceramic pellet.

    • Mount the sample in an epoxy resin.

    • Grind the surface using successively finer silicon carbide papers.

    • Polish the surface using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm).

    • Thermally etch the polished surface (heat to slightly below the sintering temperature for a short period) to reveal the grain boundaries.

    • Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • SEM Imaging:

    • Place the prepared sample in the SEM chamber.

    • Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications. BSE images are particularly useful for showing contrast between different phases.

  • Image Analysis:

    • Use image analysis software to measure the average grain size and quantify the porosity.

3. Protocol for Mechanical Testing (Three-Point Bending Test)

The three-point bending test is a common method to determine the flexural strength (modulus of rupture) of brittle ceramic materials.[18][19]

Methodology:

  • Sample Preparation: Prepare rectangular bar-shaped samples of the sintered ceramic with specific dimensions (e.g., as per ASTM standards).

  • Test Setup:

    • Place the sample on two support pins with a known span.

    • Apply a load to the center of the sample using a third pin at a constant loading rate until fracture occurs.

  • Data Calculation: The flexural strength (σ) is calculated using the following formula: σ = (3 * F * L) / (2 * w * d²) Where:

    • F = load at fracture

    • L = support span

    • w = width of the sample

    • d = thickness of the sample

Visualizations

Experimental_Workflow cluster_0 Powder Preparation cluster_1 Green Body Formation cluster_2 Sintering Optimization cluster_3 Characterization Raw_Materials Raw Materials Milling Milling & Mixing Raw_Materials->Milling Binder_Addition Binder Addition Milling->Binder_Addition Granulation Granulation Binder_Addition->Granulation Pressing Uniaxial/Isostatic Pressing Granulation->Pressing Dilatometry Dilatometry Analysis Pressing->Dilatometry Sintering Sintering Dilatometry->Sintering SEM Microstructure (SEM) Sintering->SEM Mechanical_Testing Mechanical Properties Sintering->Mechanical_Testing Electrical_Testing Electrical/Magnetic Properties Sintering->Electrical_Testing Final_Ceramic Optimized Ceramic Product SEM->Final_Ceramic Mechanical_Testing->Final_Ceramic Electrical_Testing->Final_Ceramic

Caption: Experimental workflow for optimizing strontium-based ceramics.

Troubleshooting_Flowchart Start Sintering Issue Identified Issue_Type What is the issue? Start->Issue_Type Cracking Cracking / Warping Issue_Type->Cracking Mechanical Integrity Low_Density Low Density / High Porosity Issue_Type->Low_Density Poor Densification Bad_Properties Poor Electrical/Magnetic Properties Issue_Type->Bad_Properties Sub-optimal Properties Cracking_Cause Check Heating/Cooling Rates & Green Body Density Cracking->Cracking_Cause Adjust_Rates Reduce Ramp Rates Cracking_Cause->Adjust_Rates Rapid Rates Improve_Pressing Optimize Powder Pressing Cracking_Cause->Improve_Pressing Uneven Density End Problem Resolved Adjust_Rates->End Improve_Pressing->End Density_Cause Check Sintering Temp/Time & Powder Quality Low_Density->Density_Cause Increase_Temp_Time Increase Temp / Time Density_Cause->Increase_Temp_Time Insufficient Sintering Improve_Powder Use Finer / De-agglomerated Powder Density_Cause->Improve_Powder Poor Powder Increase_Temp_Time->End Improve_Powder->End Properties_Cause Analyze Microstructure (Grain Size, Purity) Bad_Properties->Properties_Cause Adjust_Sintering Tailor Sintering Profile for Optimal Grain Size Properties_Cause->Adjust_Sintering Incorrect Grain Size Check_Raw_Materials Ensure High Purity Raw Materials Properties_Cause->Check_Raw_Materials Impurities Present Adjust_Sintering->End Check_Raw_Materials->End

Caption: Troubleshooting flowchart for common sintering issues.

References

Validation & Comparative

A Comparative Analysis of Strontium Diricinoleate and Calcium Ricinoleate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strontium diricinoleate and calcium ricinoleate, as metallic salts of ricinoleic acid, present distinct physicochemical properties that dictate their utility across various industrial and pharmaceutical applications. While both share a common ricinoleate backbone derived from castor oil, the difference in their divalent cation—strontium versus calcium—fundamentally influences their performance characteristics. This guide provides a comprehensive comparative analysis of these two compounds, drawing upon available data to inform researchers, scientists, and drug development professionals in their material selection and application development.

Physicochemical Properties: A Comparative Overview

A direct, side-by-side experimental comparison of all physicochemical properties for this compound and calcium ricinoleate is not extensively documented in publicly available literature. However, by compiling data on the individual compounds and the parent molecule, ricinoleic acid, we can construct a comparative profile.

PropertyThis compoundCalcium RicinoleateRicinoleic Acid (Parent Molecule)
Molecular Formula C₃₆H₆₆O₆SrC₃₆H₆₆CaO₆[1]C₁₈H₃₄O₃[2]
Molecular Weight ~682.58 g/mol 634.98 g/mol [1]298.46 g/mol [2]
Appearance White powder (estimated)White powder (estimated)[3]Colorless to yellow viscous liquid[4]
Melting Point 130-140 °C (for Strontium Stearate)[5]No data available5.5 °C[4]
Boiling Point No data available416.4 °C at 760 mmHg (estimated)[1][3]245 °C[4]
Solubility in Water Insoluble (similar to other metallic soaps)Insoluble[6]3460 mg/L (at 25 °C)[4]
CAS Number Not clearly defined6865-33-4[1]141-22-0[2]

Synthesis and Production

The synthesis of both this compound and calcium ricinoleate follows a similar chemical pathway, primarily involving the saponification of ricinoleic acid with the corresponding metal hydroxide.

Experimental Protocol: Synthesis of Metal Ricinoleates

Objective: To synthesize this compound and calcium ricinoleate from ricinoleic acid.

Materials:

  • Ricinoleic acid (from hydrolysis of castor oil)[7]

  • Strontium Hydroxide (Sr(OH)₂)

  • Calcium Hydroxide (Ca(OH)₂)

  • Ethanol (or other suitable solvent)

  • Distilled water

Procedure:

  • Dissolution: Dissolve a known quantity of ricinoleic acid in ethanol.

  • Saponification: In a separate vessel, prepare a stoichiometric amount of either strontium hydroxide or calcium hydroxide in water to form a slurry.

  • Reaction: Slowly add the metal hydroxide slurry to the ricinoleic acid solution while stirring continuously. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to facilitate the reaction.

  • Precipitation: The metal ricinoleate will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate and wash it with distilled water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid product in an oven at a controlled temperature to obtain the final this compound or calcium ricinoleate powder.

Logical Flow of Synthesis:

ricinoleic_acid Ricinoleic Acid reaction Saponification Reaction ricinoleic_acid->reaction metal_hydroxide Metal Hydroxide (Sr(OH)₂ or Ca(OH)₂) metal_hydroxide->reaction solvent Solvent (e.g., Ethanol) solvent->reaction precipitation Precipitation of Metal Ricinoleate reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying final_product Final Product (Strontium or Calcium Ricinoleate) drying->final_product

Fig. 1: General Synthesis Workflow

Comparative Performance in Key Applications

While direct comparative studies are limited, an analysis of the properties of strontium and calcium ions allows for an informed discussion of their potential performance differences in various applications.

PVC Heat Stabilizers

Both calcium and strontium-based soaps are used as heat stabilizers for polyvinyl chloride (PVC). They function by neutralizing the hydrogen chloride (HCl) released during PVC degradation at high processing temperatures.[8]

  • Calcium Ricinoleate: It is a well-established component of non-toxic calcium-zinc (Ca/Zn) stabilizer systems, which are alternatives to lead-based stabilizers.[9][10] These systems are often used in applications requiring regulatory approval, such as food packaging.[8]

  • This compound: Strontium compounds, like strontium oxide, have been investigated in stabilizer compositions.[11] The larger ionic radius of strontium compared to calcium could potentially offer different reactivity and long-term stability profiles.

Mechanism of PVC Stabilization:

pvc PVC heat Heat pvc->heat degradation Degradation heat->degradation hcl HCl Release degradation->hcl neutralization Neutralization of HCl hcl->neutralization metal_ricinoleate Metal Ricinoleate (Sr or Ca) metal_ricinoleate->neutralization stabilized_pvc Stabilized PVC neutralization->stabilized_pvc

Fig. 2: PVC Stabilization Pathway
Lubricants and Greases

The long fatty acid chain of ricinoleic acid imparts lubricity. Metallic soaps of ricinoleic acid can be used as thickeners in greases and as additives in lubricants.

  • Calcium Ricinoleate: Calcium-based greases are known for their water resistance.

  • This compound: Strontium soaps may offer advantages in high-temperature applications due to the potential for higher thermal stability, a characteristic seen in other strontium salts.

Pharmaceutical and Biomedical Applications

The choice of cation is critical in biomedical applications due to their distinct biological roles.

  • Calcium: Calcium is an essential mineral for numerous physiological processes, including bone formation and cell signaling.[12][13][14] Calcium ricinoleate is generally considered non-toxic and has been used in topical anti-fungal creams.[7][15]

  • Strontium: Strontium has a chemical similarity to calcium and can substitute for it in biological systems, particularly in bone.[16][17] Strontium ranelate is a drug used to treat osteoporosis as it can stimulate bone formation and inhibit bone resorption.[18][19][20][21] This suggests that this compound could be explored for applications in bone tissue engineering or as a component in dental materials.[16][17][22] A patent has noted the use of strontium edatate with a ricinoleate salt in dentifrices for calculus removal.[23]

Strontium's Dual Action in Bone Metabolism:

strontium Strontium osteoblasts Osteoblasts (Bone-forming cells) strontium->osteoblasts Stimulates osteoclasts Osteoclasts (Bone-resorbing cells) strontium->osteoclasts Inhibits bone_formation Increased Bone Formation osteoblasts->bone_formation bone_resorption Decreased Bone Resorption osteoclasts->bone_resorption

Fig. 3: Strontium's Effect on Bone Cells

Conclusion

While both this compound and calcium ricinoleate share the properties imparted by the ricinoleate anion, such as lubricity and surfactant capabilities, the choice of the metal cation significantly influences their potential applications. Calcium ricinoleate is a well-established, non-toxic component in applications like PVC stabilization and personal care products. This compound, although less characterized, holds promise for specialized applications where the unique biological and thermal properties of strontium can be leveraged, particularly in the fields of medicine, dentistry, and high-performance materials. Further direct comparative studies are warranted to fully elucidate the performance differences and to unlock the full potential of this compound.

References

Efficacy of Strontium Diricinoleate: A Comparative Analysis with Other Metallic Soaps

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of strontium diricinoleate against other metallic soaps like zinc undecylenate, calcium stearate, and magnesium oleate. This guide synthesizes available data on their performance as antifungal and lubricating agents, supported by detailed experimental methodologies and a logical framework for comparison.

Executive Summary

Metallic soaps, salts of fatty acids with metals, are versatile compounds with a wide range of industrial and pharmaceutical applications. This compound, a salt of ricinoleic acid, is of interest for its potential biological and physical properties. This guide provides a comparative overview of its efficacy relative to other common metallic soaps. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established efficacy of prominent metallic soaps and the standard methodologies for their evaluation. This allows for an informed, albeit indirect, assessment of this compound's potential performance.

Data Presentation: Comparative Performance of Metallic Soaps

Due to the lack of direct comparative studies involving this compound, the following table summarizes the known efficacies of zinc undecylenate as an antifungal agent and calcium stearate and magnesium stearate as lubricants. This provides a baseline for understanding the performance of metallic soaps in these applications.

Metallic SoapApplicationPerformance MetricResult
Zinc Undecylenate AntifungalIn vitro and in vivo studiesEffective against various fungi, including those causing athlete's foot and ringworm.[1] Undecylenate salts can be up to four times more effective than undecylenic acid.[1]
Calcium Stearate LubricantWear-resistance in compositesAddition to ultra-high molecular weight polyethylene decreased the wear rate by more than 4 times under dry sliding friction.[2]
Calcium Stearate LubricantPharmaceutical tabletingExhibited insufficient lubrication effects in some pharmaceutical formulations compared to magnesium stearate and sodium stearate.[3]
Magnesium Stearate LubricantPharmaceutical tabletingDisplayed satisfactory lubrication efficiency without negatively impacting tabletability.[3]
Tin, Zinc, and Copper Oleates LubricantAnti-wear testsAll three oleates led to a similar decrease in wear, reducing the wear spot diameter by 20-30% when added to motor and industrial oil.[4] Tin oleate showed the most significant reduction in the friction coefficient.[4]

Experimental Protocols

To facilitate future comparative studies, this section details the standard experimental methodologies for evaluating the antifungal and lubricating properties of metallic soaps.

Antifungal Efficacy Evaluation

A common method to assess the antifungal activity of metallic soaps is the agar well diffusion assay .

Objective: To determine the ability of a compound to inhibit the growth of a specific fungus.

Methodology:

  • Culture Preparation: A lawn of the target fungus (e.g., Candida albicans, Trichophyton rubrum) is prepared by evenly spreading a standardized inoculum over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A known concentration of the metallic soap, dissolved in a suitable solvent, is added to the wells. A negative control (solvent only) and a positive control (a known antifungal agent) are also included.

  • Incubation: The plates are incubated under conditions optimal for fungal growth (e.g., 25-37°C for 24-72 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Another critical method is determining the Minimum Inhibitory Concentration (MIC) .

Objective: To determine the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

  • Serial Dilution: A series of twofold dilutions of the metallic soap are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test fungus.

  • Incubation: The plate is incubated under appropriate conditions.

  • Visual or Spectrophotometric Assessment: The wells are examined for visible turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.

Lubricant Performance Evaluation

The lubricating properties of metallic soaps are often evaluated using a four-ball wear test .

Objective: To determine the wear-preventive and load-carrying properties of a lubricant.

Methodology:

  • Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.

  • Lubricant Application: The test lubricant, a base oil containing a specific concentration of the metallic soap, is added to the cup, immersing the stationary balls.

  • Test Execution: The test is run for a predetermined duration.

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.

  • Coefficient of Friction: The frictional torque is continuously measured during the test, from which the coefficient of friction is calculated. A lower coefficient of friction signifies better lubricity.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms provides a deeper insight into the efficacy of these compounds.

Antifungal Mechanism of Action

The antifungal activity of undecylenic acid, the precursor to zinc undecylenate, is primarily attributed to its ability to disrupt the fungal cell membrane and inhibit morphogenesis.[5][6][7][8][9] It is believed to interfere with fatty acid biosynthesis, which is crucial for maintaining the integrity of the cell membrane.[7] This disruption leads to increased membrane permeability and ultimately cell death.

Antifungal_Mechanism Undecylenic_Acid Undecylenic Acid Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Undecylenic_Acid->Fatty_Acid_Biosynthesis Inhibits Morphogenesis Yeast-to-Hyphae Transition (Morphogenesis) Undecylenic_Acid->Morphogenesis Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Undecylenic_Acid->Membrane_Disruption Fungal_Cell_Membrane Fungal Cell Membrane Fatty_Acid_Biosynthesis->Fungal_Cell_Membrane Maintains Integrity Morphogenesis->Fungal_Cell_Membrane Associated with Active Infection Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Lubrication Mechanism of Action

Metallic soaps function as boundary lubricants by forming a protective film on metal surfaces.[10][11] This film, composed of layers of metallic soap molecules, prevents direct metal-to-metal contact, thereby reducing friction and wear. The long hydrocarbon chains of the fatty acid are non-polar and orient away from the metal surface, while the polar carboxylate end, along with the metal ion, adheres to the surface.

Lubrication_Mechanism cluster_surface1 Metal Surface 1 cluster_surface2 Metal Surface 2 Surface1 Surface2 Metallic_Soap Metallic Soap Molecules Protective_Film Formation of Adsorbed Protective Film Metallic_Soap->Protective_Film Adsorbs onto surfaces Friction_Reduction Reduced Friction Protective_Film->Friction_Reduction Wear_Reduction Reduced Wear Protective_Film->Wear_Reduction

Logical Framework for Comparison

The following diagram illustrates a logical workflow for a comprehensive comparison of this compound with other metallic soaps. This framework highlights the necessary experimental stages, from initial characterization to performance evaluation.

Comparison_Workflow Start Comparative Efficacy Study Synthesis Synthesis & Characterization of Metallic Soaps Start->Synthesis Antifungal Antifungal Efficacy Testing Synthesis->Antifungal Lubricant Lubricant Performance Testing Synthesis->Lubricant MIC MIC Determination Antifungal->MIC Zone Zone of Inhibition Assay Antifungal->Zone Friction Friction & Wear Testing Lubricant->Friction Rheology Rheological Analysis Lubricant->Rheology Data Data Analysis & Comparison MIC->Data Zone->Data Friction->Data Rheology->Data Conclusion Conclusion on Relative Efficacy Data->Conclusion

Conclusion

While direct experimental comparisons are not yet available, this guide provides a foundational understanding of the efficacy of metallic soaps in antifungal and lubrication applications. The established performance of zinc undecylenate and various stearates and oleates serves as a benchmark. The ricinoleic acid backbone of this compound suggests potential for both antimicrobial and lubricating properties, as ricinoleic acid itself has shown such activities.[12][13][14] Future research, following the outlined experimental protocols, is necessary to definitively quantify the efficacy of this compound in comparison to these other metallic soaps. This guide serves as a valuable resource for directing such future investigations.

References

Comparative study of different synthesis routes for strontium diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential synthesis routes for strontium diricinoleate, a compound of interest for various applications, including in the pharmaceutical and materials science sectors. Due to the limited availability of direct literature on the synthesis of pure this compound, this comparison is based on established chemical principles for the formation of metallic salts of fatty acids, drawing parallels from the synthesis of other strontium and ricinoleate compounds. Two primary synthesis methodologies are proposed and evaluated: Direct Neutralization and Metathesis Reaction .

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthesis routes for this compound.

ParameterDirect NeutralizationMetathesis Reaction
Starting Materials Ricinoleic Acid, Strontium HydroxideSodium Ricinoleate (or Ricinoleic Acid & Sodium Hydroxide), Strontium Chloride (or other soluble strontium salt)
Reaction Type Acid-Base NeutralizationDouble Displacement (Precipitation)
Primary Solvent Ethanol/Water mixtures or other polar organic solventsWater
Reaction Temperature Typically elevated (e.g., 60-80 °C) to ensure solubility and reaction rateRoom temperature or slightly elevated
Reaction Time Potentially longer, dependent on the dissolution of strontium hydroxideGenerally rapid, as precipitation is often instantaneous
Theoretical Yield HighHigh
Potential Purity May require more extensive purification to remove unreacted starting materialsHigh purity of the precipitate can be achieved with careful control of stoichiometry
Key Process Steps 1. Dissolution of reactants. 2. Reaction under heating. 3. Cooling and precipitation/crystallization. 4. Filtration and washing. 5. Drying.1. Preparation of aqueous sodium ricinoleate solution. 2. Preparation of aqueous strontium chloride solution. 3. Mixing of the two solutions to induce precipitation. 4. Filtration and washing of the precipitate. 5. Drying.
Potential Impurities Unreacted ricinoleic acid, unreacted strontium hydroxide, strontium carbonate (from atmospheric CO2)Excess sodium or chloride ions, unreacted sodium ricinoleate or strontium chloride if stoichiometry is not precise
Scalability Generally scalable, but may be limited by the solubility of strontium hydroxideHighly scalable and commonly used in industrial soap and salt production

Experimental Protocols

Below are detailed experimental protocols for the two proposed synthesis routes for this compound.

Method 1: Direct Neutralization

This method involves the direct reaction of ricinoleic acid with a strontium base, such as strontium hydroxide, in an appropriate solvent.

Materials:

  • Ricinoleic acid

  • Strontium hydroxide octahydrate

  • Ethanol (95%)

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a reaction vessel, dissolve a specific molar quantity of ricinoleic acid in a minimal amount of 95% ethanol with gentle heating (e.g., 60 °C).

  • In a separate vessel, prepare a slurry of the stoichiometric amount of strontium hydroxide octahydrate (a 2:1 molar ratio of ricinoleic acid to strontium hydroxide) in a mixture of ethanol and deionized water.

  • Slowly add the strontium hydroxide slurry to the heated ricinoleic acid solution with continuous stirring.

  • Maintain the reaction mixture at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. The formation of the strontium salt may be observed as a change in viscosity or the formation of a precipitate.

  • After the reaction period, allow the mixture to cool to room temperature, which should promote further precipitation of the this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Method 2: Metathesis Reaction

This route involves the preparation of a soluble ricinoleate salt, followed by its reaction with a soluble strontium salt to precipitate the desired this compound.

Materials:

  • Ricinoleic acid

  • Sodium hydroxide

  • Strontium chloride hexahydrate

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Sodium Ricinoleate Solution:

    • In a beaker, dissolve a specific molar quantity of ricinoleic acid in a minimal amount of deionized water containing a stoichiometric amount of sodium hydroxide.

    • Gently heat and stir the solution until the ricinoleic acid is completely neutralized and a clear solution of sodium ricinoleate is formed.

  • Preparation of Strontium Chloride Solution:

    • In a separate beaker, dissolve a stoichiometric amount of strontium chloride hexahydrate (a 1:2 molar ratio of strontium chloride to sodium ricinoleate) in deionized water.

  • Precipitation:

    • Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

    • A white precipitate of this compound should form immediately.

  • Isolation and Purification:

    • Continue stirring for a short period (e.g., 30 minutes) to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove any soluble byproducts (sodium chloride).

  • Drying:

    • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualizations

Experimental Workflow Diagrams

Direct_Neutralization_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation ricinoleic_acid Ricinoleic Acid in Ethanol reaction_vessel Reaction at 70-80 °C ricinoleic_acid->reaction_vessel strontium_hydroxide Strontium Hydroxide Slurry strontium_hydroxide->reaction_vessel cooling Cooling & Precipitation reaction_vessel->cooling filtration Filtration cooling->filtration washing Washing with Ethanol filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the Direct Neutralization synthesis of this compound.

Metathesis_Reaction_Workflow cluster_solutions Solution Preparation cluster_precipitation Precipitation cluster_isolation Product Isolation na_ricinoleate Aqueous Sodium Ricinoleate mixing Mixing & Precipitation na_ricinoleate->mixing sr_chloride Aqueous Strontium Chloride sr_chloride->mixing filtration Filtration mixing->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the Metathesis Reaction synthesis of this compound.

Potential Signaling Pathway Involvement

Strontium-containing compounds have been investigated for their role in bone metabolism. While the specific signaling pathways for this compound are not established, it is plausible that the strontium ion could influence pathways similar to other strontium salts, such as strontium ranelate. A potential, simplified pathway involves the activation of the calcium-sensing receptor (CaSR), which can lead to the differentiation of pre-osteoblasts into mature osteoblasts and the inhibition of osteoclast activity, thereby promoting bone formation and reducing bone resorption.

Strontium_Signaling_Pathway cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) Strontium Strontium Ions (Sr²⁺) CaSR_ob Calcium-Sensing Receptor (CaSR) Strontium->CaSR_ob Activates CaSR_oc Calcium-Sensing Receptor (CaSR) Strontium->CaSR_oc Activates Differentiation Osteoblast Differentiation CaSR_ob->Differentiation BoneFormation Increased Bone Formation Differentiation->BoneFormation Apoptosis Osteoclast Apoptosis CaSR_oc->Apoptosis BoneResorption Decreased Bone Resorption Apoptosis->BoneResorption

Caption: A potential signaling pathway for strontium ions in bone metabolism.

Performance Evaluation of Strontium Diricinoleate in Lubricant Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While this guide provides a comprehensive framework for evaluating the performance of strontium diricinoleate in lubricant formulations, a thorough search of publicly available scientific literature and industry publications did not yield specific quantitative performance data (e.g., coefficient of friction, wear scar diameter, thermal stability) for this particular compound. The following sections offer detailed experimental protocols and a comparative overview of common lubricant additives, providing a robust methodology for researchers to conduct their own evaluations and populate the provided data tables.

Introduction to Lubricant Additives

Lubricant formulations are complex mixtures designed to reduce friction, wear, and heat between moving surfaces. The base oil provides the fundamental lubricating film, but it is the additives that impart enhanced performance characteristics. These additives can function as anti-wear agents, friction modifiers, extreme pressure (EP) agents, and thermal stabilizers, among other roles.

Metallic soaps, such as stearates and ricinoleates of various metals (e.g., lithium, calcium, zinc, and strontium), are a prominent class of lubricant additives. They are primarily used as thickeners in greases and as boundary lubricants or friction modifiers in oils. Their performance is dictated by their chemical structure, thermal stability, and interaction with metal surfaces under various load, speed, and temperature conditions.

This guide focuses on the performance evaluation of this compound and provides a comparative context with commonly used alternatives like zinc stearate and lithium complex greases.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound and its alternatives, standardized testing methodologies are crucial. The following are key experimental protocols for evaluating the anti-wear, friction, and thermal stability properties of lubricant formulations.

Anti-Wear and Friction Characteristics: Four-Ball Wear Test (ASTM D4172)

The Four-Ball Wear Test is a widely used method to determine the wear-preventive properties of lubricating fluids under boundary lubrication conditions.[1][2][3][4][5][6]

Methodology:

  • Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.[3][4][5]

  • Sample Preparation: The test lubricant is poured into the cup containing the three stationary balls until they are fully submerged.

  • Test Conditions: The top ball is rotated at a specified speed (typically 1200 or 1800 rpm) under a defined load (e.g., 40 kgf) for a set duration (usually 60 minutes) and at a controlled temperature (e.g., 75°C).[3][4]

  • Data Collection:

    • Wear Scar Diameter (WSD): After the test, the three stationary balls are cleaned, and the diameter of the circular wear scars is measured under a microscope. The average WSD is reported in millimeters (mm). A smaller WSD indicates better anti-wear properties.[1][7]

    • Coefficient of Friction (CoF): The frictional torque is continuously measured during the test, from which the coefficient of friction is calculated.

Four_Ball_Wear_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Clean_Balls Clean Steel Balls Assemble_Apparatus Assemble Test Apparatus Clean_Balls->Assemble_Apparatus Add_Lubricant Add Lubricant Sample Assemble_Apparatus->Add_Lubricant Set_Parameters Set Test Parameters (Load, Speed, Temp) Add_Lubricant->Set_Parameters Run_Test Run Test for Specified Duration Set_Parameters->Run_Test Measure_WSD Measure Wear Scar Diameters (WSD) Run_Test->Measure_WSD Calculate_CoF Record & Calculate Coefficient of Friction (CoF) Run_Test->Calculate_CoF

Four-Ball Wear Test (ASTM D4172) Workflow
Lubricity Evaluation: High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

The HFRR test is another standard method for assessing the lubricity of fluids, particularly diesel fuels, but it is also applicable to other lubricating oils.[7][8][9][10]

Methodology:

  • Apparatus: The HFRR instrument uses a loaded steel ball that oscillates against a stationary steel disk submerged in the test fluid.[8][10]

  • Sample Preparation: A small volume (typically 2 mL) of the test lubricant is placed in a temperature-controlled reservoir.

  • Test Conditions: The steel ball is loaded with a 200-gram mass and reciprocated over the disk with a 1 mm stroke at a frequency of 50 Hz for 75 minutes. The fluid temperature is maintained at 60°C.[8][9]

  • Data Collection:

    • Wear Scar Diameter (WSD): At the end of the test, the wear scar on the ball is measured in two perpendicular directions, and the average is reported in micrometers (µm).[8]

    • Coefficient of Friction (CoF): The friction force is monitored throughout the test to determine the coefficient of friction.

HFRR_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prepare_Specimens Clean Ball and Disk Place_Sample Place Lubricant in Reservoir Prepare_Specimens->Place_Sample Set_Conditions Set Test Conditions (Load, Frequency, Temp) Place_Sample->Set_Conditions Run_Oscillation Run Oscillating Test Set_Conditions->Run_Oscillation Measure_Ball_WSD Measure Wear Scar Diameter on Ball Run_Oscillation->Measure_Ball_WSD Analyze_Friction_Data Analyze Friction Coefficient Data Run_Oscillation->Analyze_Friction_Data

HFRR Test (ASTM D6079) Workflow
Thermal Stability Assessment: Pressure Differential Scanning Calorimetry (PDSC)

PDSC is a technique used to determine the oxidative stability of lubricants. It measures the temperature at which a lubricant begins to oxidize under elevated pressure and temperature.

Methodology:

  • Apparatus: A pressure differential scanning calorimeter is used.

  • Sample Preparation: A small, precisely weighed sample of the lubricant is placed in an aluminum pan.

  • Test Conditions: The sample is heated at a constant rate in a pressurized oxygen atmosphere.

  • Data Collection:

    • Oxidation Induction Time (OIT) / Oxidation Onset Temperature (OOT): The instrument detects the exothermic heat flow that occurs at the onset of oxidation. This point is reported as either the OIT at a specific temperature or the OOT during a temperature ramp. A higher OOT or longer OIT indicates better thermal and oxidative stability.

PDSC_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Weigh_Sample Weigh Lubricant Sample Seal_Pan Seal Sample in Pan Weigh_Sample->Seal_Pan Pressurize_Chamber Pressurize with Oxygen Seal_Pan->Pressurize_Chamber Heat_Sample Heat at a Constant Rate Pressurize_Chamber->Heat_Sample Detect_Exotherm Detect Onset of Oxidation (Exothermic Reaction) Heat_Sample->Detect_Exotherm Determine_OOT Determine Oxidation Onset Temperature (OOT) Detect_Exotherm->Determine_OOT

PDSC Thermal Stability Test Workflow

Comparative Performance of Lubricant Additives

  • Zinc Stearate: Often used as a lubricant and release agent in various industrial applications.[11][12][13][14] It is known for its ability to form a lubricating film between surfaces.[11] In some formulations, it can act as an anti-wear agent.[12]

  • Lithium Soap and Lithium Complex Greases: These are the most common types of grease thickeners, accounting for a significant portion of the global market.[15][16] Simple lithium soaps offer good water resistance and mechanical stability.[15][16] Lithium complex greases have a higher dropping point, allowing them to be used at higher temperatures compared to simple lithium greases.[15][16] Both exhibit good shear stability.[16]

  • Calcium Sulfonate Greases: These are known for their excellent high-temperature performance, water resistance, and inherent extreme pressure and anti-wear properties. They often have a higher dropping point than lithium complex greases.

Data Presentation: Performance Comparison Tables

The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols described above.

Table 1: Four-Ball Wear Test Results (ASTM D4172)

Lubricant FormulationConcentrationAverage Wear Scar Diameter (mm)Average Coefficient of Friction
Base Oil-
Base Oil + this compoundX%
Base Oil + Zinc StearateY%
Commercial Lithium Complex Grease-

Table 2: HFRR Test Results (ASTM D6079)

Lubricant FormulationConcentrationAverage Wear Scar Diameter (µm)Average Coefficient of Friction
Base Oil-
Base Oil + this compoundX%
Base Oil + Zinc StearateY%
Commercial Lithium Complex Grease-

Table 3: Thermal Stability by PDSC

Lubricant FormulationConcentrationOxidation Onset Temperature (°C)
Base Oil-
Base Oil + this compoundX%
Base Oil + Zinc StearateY%
Commercial Lithium Complex Grease-

Conclusion

The comprehensive evaluation of this compound in lubricant formulations requires rigorous testing according to standardized protocols. This guide provides the necessary framework for conducting such an evaluation, including detailed methodologies for assessing anti-wear, friction, and thermal stability properties. While direct comparative data for this compound is currently limited in public literature, the provided protocols and comparative information on established lubricant additives will enable researchers and formulation scientists to conduct a thorough and objective assessment of its performance potential. The use of the structured data tables will facilitate a clear and concise comparison with existing and alternative lubricant technologies.

References

A Comparative Analysis of Strontium Diricinoleate and Strontium Stearate: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metallic soaps, strontium salts of fatty acids play a niche but important role in various industrial and pharmaceutical applications. This guide provides a comparative overview of two such compounds: strontium diricinoleate and strontium stearate. While extensive data is available for strontium stearate, a well-characterized metallic soap, information on this compound is less prevalent in publicly accessible literature. This comparison, therefore, draws upon established data for strontium stearate and infers the likely properties of this compound based on the known characteristics of its parent fatty acid, ricinoleic acid, and the general behavior of similar metallic soaps.

Physicochemical Properties: A Comparative Overview

The fundamental properties of these two strontium salts are dictated by their fatty acid components: stearic acid, a saturated fatty acid, and ricinoleic acid, a monounsaturated, hydroxylated fatty acid. This difference in the organic ligand is expected to significantly influence their physical and chemical characteristics.

Table 1: Comparison of Physicochemical Properties

PropertyStrontium StearateThis compound (Inferred)
Chemical Formula Sr(C₁₈H₃₅O₂)₂[1]Sr(C₁₈H₃₃O₃)₂
Molar Mass 654.56 g/mol [1]678.56 g/mol
Appearance White powder[1][2]Likely a white to off-white powder
Melting Point 130–140 °C (266–284 °F; 403–413 K)[1]Expected to be lower than strontium stearate due to the double bond and hydroxyl group in ricinoleic acid, likely in the range of 90-110 °C
Density 1.11 g/cm³[1]Likely similar to or slightly higher than strontium stearate

Solubility Profile

The solubility of metallic soaps is a critical factor in their application, particularly in formulations. The presence of the hydroxyl group and a double bond in the ricinoleate backbone is anticipated to alter its solubility profile compared to the saturated stearate.

Table 2: Comparative Solubility

SolventStrontium StearateThis compound (Inferred)
Water Insoluble[1]Insoluble
Ethanol Insoluble[1][2]Slightly soluble, particularly with heating, due to the hydroxyl group of ricinoleic acid
Aliphatic Hydrocarbons Soluble (forms gel)[1][2]Likely soluble, may also form gels
Aromatic Hydrocarbons Soluble (forms gel)[1][2]Likely soluble, may also form gels

Thermal Stability

Thermal analysis provides insights into the stability of these compounds at elevated temperatures, which is crucial for processing and storage.

Table 3: Comparative Thermal Stability

ParameterStrontium StearateThis compound (Inferred)
Decomposition Onset Generally stable up to temperatures above its melting point. Decomposition of other metallic stearates often begins around 250-300°C.The hydroxyl group in ricinoleic acid may lead to an earlier onset of decomposition compared to strontium stearate.

Applications: Established and Potential

Strontium stearate has found use in various industries, while the applications of this compound can be inferred from the properties of ricinoleic acid and other strontium compounds.

Strontium Stearate:

  • Grease and Wax Compounding: Acts as a thickening agent and improves the lubricating properties of greases and waxes.[1][2]

  • Polymer Processing: Used as a lubricant and release agent in the processing of plastics.[1]

This compound (Potential):

  • Biomedical and Pharmaceutical Formulations: Strontium itself has bioactive properties, including the ability to enhance bone growth and reduce bone resorption.[3][4][5] The ricinoleic acid component is the primary constituent of castor oil, which has been used in various topical preparations. Therefore, this compound could potentially be explored for use in topical formulations for skin conditions or in biomaterials for dental and orthopedic applications.[3][4][5]

  • Cosmetics: Similar to other metallic soaps, it could function as a thickening agent, emulsifier, or gelling agent in cosmetic preparations.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key characterization experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and phase transition temperatures of this compound and strontium stearate.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

  • TGA Protocol:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative degradation.

    • Record the mass loss as a function of temperature.

  • DSC Protocol:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions to observe the thermal history-independent transitions.

    • Record the heat flow as a function of temperature to identify melting points, crystallization temperatures, and other phase transitions.

Solubility Assay

Objective: To quantitatively determine the solubility of this compound and strontium stearate in various solvents.

Methodology:

  • Equilibrium Solubility Method:

    • Add an excess amount of the strontium salt to a known volume of the selected solvent (e.g., ethanol, toluene) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

  • Quantification:

    • Evaporate the solvent from the supernatant and weigh the residual solid.

    • Alternatively, the concentration of strontium in the supernatant can be determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after appropriate dilution.

    • Calculate the solubility in terms of g/L or mol/L.

Visualizing Synthesis and Comparison Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis of a representative metallic soap and the general workflow for a comparative study.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification stearic_acid Stearic Acid reaction Reaction in Solvent (e.g., Water/Ethanol) stearic_acid->reaction strontium_hydroxide Strontium Hydroxide strontium_hydroxide->reaction heating Heating reaction->heating precipitation Precipitation heating->precipitation water Water precipitation->water filtration Filtration/Centrifugation precipitation->filtration Separation strontium_stearate Strontium Stearate drying Drying strontium_stearate->drying filtration->strontium_stearate pure_product Pure Strontium Stearate drying->pure_product

Caption: Synthesis of Strontium Stearate.

G cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation start Comparative Study Initiation synth_sr_stearate Synthesize/Procure Strontium Stearate start->synth_sr_stearate synth_sr_ricinoleate Synthesize/Procure This compound start->synth_sr_ricinoleate physchem Physicochemical Properties (FTIR, XRD, etc.) synth_sr_stearate->physchem solubility Solubility Assays synth_sr_stearate->solubility thermal Thermal Analysis (TGA/DSC) synth_sr_stearate->thermal application_testing Application-Specific Testing (e.g., Lubrication, Formulation Stability) synth_sr_stearate->application_testing synth_sr_ricinoleate->physchem synth_sr_ricinoleate->solubility synth_sr_ricinoleate->thermal synth_sr_ricinoleate->application_testing data_analysis Data Analysis & Comparison physchem->data_analysis solubility->data_analysis thermal->data_analysis application_testing->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Comparative Study Workflow.

References

A Comparative Guide to the Performance of Strontium Diricinoleate Against Commercial Stabilizers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for benchmarking the performance of strontium diricinoleate. Direct performance data for this compound as a pharmaceutical stabilizer is not widely available in published literature. The information presented herein is based on the known properties of its constituent components—strontium and ricinoleic acid—and is intended to guide researchers in their evaluation against established commercial stabilizers.

Introduction to this compound as a Potential Stabilizer

This compound is a salt of strontium with ricinoleic acid, the primary fatty acid found in castor oil. While specific data on its performance as a pharmaceutical stabilizer is limited, its chemical structure suggests potential utility, particularly as an emulsifying and stabilizing agent. Ricinoleic acid and its derivatives are known for their use as emulsion stabilizers, anti-caking agents, and viscosity-increasing agents in cosmetic and pharmaceutical products. Strontium, a divalent cation, has been investigated for various therapeutic applications, including in dentistry and for bone health[1][2][3]. The combination of these two moieties in this compound could offer unique stabilizing properties.

This guide outlines a prospective benchmarking study to evaluate the performance of this compound against a selection of commonly used commercial stabilizers.

Comparative Performance Framework

To objectively assess the performance of this compound, a direct comparison with established commercial stabilizers is necessary. The following table outlines the key performance parameters and provides a template for summarizing experimental data. For the purpose of this guide, we will compare the hypothetical performance of this compound against three classes of commercial stabilizers: a non-ionic surfactant (Polysorbate 80), a natural polymer (Xanthan Gum), and a synthetic polymer (Carbomer 940).

Table 1: Comparative Performance Data of Stabilizers

Performance ParameterThis compound (Hypothetical)Polysorbate 80Xanthan GumCarbomer 940
Emulsion Stability (Creaming Index after 24h) < 5%< 2%< 10%< 1%
Thermal Stability (Degradation Onset Temp.) > 200°C~150°C~250°C~280°C
Antioxidant Activity (DPPH Scavenging) ModerateLowLowNegligible
Viscosity (1% solution in water, cP) 50 - 200< 101200 - 160030,000 - 40,000
Optimal pH Range 6.0 - 8.06.0 - 8.04.0 - 10.06.0 - 7.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for evaluating the key performance parameters of pharmaceutical stabilizers.

Emulsion Stability Assessment

Objective: To determine the ability of the stabilizer to prevent phase separation (creaming, coalescence) in an oil-in-water (o/w) emulsion.

Methodology:

  • Emulsion Preparation:

    • Prepare a 10% oil-in-water (o/w) emulsion using a standard oil phase (e.g., mineral oil or a relevant drug carrier).

    • Disperse the stabilizer to be tested in the aqueous phase at a concentration of 1% (w/w).

    • Heat both the oil and aqueous phases to 70°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes.

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Stability Testing:

    • Transfer 50 mL of the prepared emulsion into a graduated cylinder and seal.

    • Store the cylinder at ambient temperature (25°C) and under accelerated conditions (40°C).

    • Visually inspect for any signs of phase separation (creaming, cracking, or coalescence) at predetermined time intervals (e.g., 1h, 24h, 7 days, 30 days).

    • Calculate the Creaming Index (CI) as follows: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100

Thermal Stability Analysis

Objective: To determine the thermal degradation profile of the stabilizer.

Methodology:

  • Instrumentation: Utilize a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of the stabilizer into a TGA pan.

  • Analysis:

    • Heat the sample from 25°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of degradation is determined as the temperature at which significant weight loss begins[4][5].

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the potential of the stabilizer to scavenge free radicals.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the stabilizer solution in a suitable solvent.

  • Assay Procedure:

    • Add 1 mL of the stabilizer solution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

    • A control is prepared using the solvent instead of the stabilizer solution.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizing Experimental Workflows and Relationships

Diagrams are essential for clearly communicating complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for stabilizer comparison and a logical relationship diagram for selecting a suitable stabilizer.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Comparison Formulation Formulate Emulsions with This compound & Commercial Stabilizers Emulsion_Test Emulsion Stability (Creaming Index) Formulation->Emulsion_Test Sample_Prep Prepare Samples for Thermal & Antioxidant Tests Thermal_Test Thermal Stability (TGA) Sample_Prep->Thermal_Test Antioxidant_Test Antioxidant Activity (DPPH) Sample_Prep->Antioxidant_Test Data_Collection Collect & Tabulate Data Emulsion_Test->Data_Collection Thermal_Test->Data_Collection Antioxidant_Test->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions on Relative Performance Comparison->Conclusion Stabilizer_Selection Start Define Formulation Requirements Emulsion_Needed Is an emulsion required? Start->Emulsion_Needed Viscosity High Viscosity Needed? Emulsion_Needed->Viscosity Yes Thermal_Stress Subject to Thermal Stress? Emulsion_Needed->Thermal_Stress No Select_Emulsifier Select Potent Emulsifier (e.g., Polysorbate 80, This compound?) Emulsion_Needed->Select_Emulsifier Consider Viscosity->Thermal_Stress Yes Viscosity->Thermal_Stress No Select_Thickener Select Thickening Agent (e.g., Xanthan Gum, Carbomer) Viscosity->Select_Thickener Consider Oxidation_Risk Oxidation-Sensitive API? Thermal_Stress->Oxidation_Risk Yes Thermal_Stress->Oxidation_Risk No Select_Thermally_Stable Prioritize Thermally Stable Stabilizer (e.g., Carbomer, This compound?) Thermal_Stress->Select_Thermally_Stable Consider Select_Antioxidant Consider Stabilizer with Antioxidant Properties (e.g., this compound?) Oxidation_Risk->Select_Antioxidant Consider Final_Selection Final Stabilizer Selection Oxidation_Risk->Final_Selection Yes Oxidation_Risk->Final_Selection No Select_Emulsifier->Final_Selection Select_Thickener->Final_Selection Select_Thermally_Stable->Final_Selection Select_Antioxidant->Final_Selection

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Strontium Diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of strontium diricinoleate. The focus is on establishing a robust cross-validation framework to ensure data integrity, consistency, and reliability across different analytical techniques, a critical requirement in pharmaceutical development and quality control.

Introduction to Cross-Validation

In analytical chemistry, a method is validated to demonstrate its suitability for a specific purpose.[1][2][3][4] Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure they produce comparable and reliable data.[5][6] This is particularly important when transferring methods between laboratories, introducing a new method to replace an old one, or when data from different analytical techniques need to be combined or compared within a study.[7][8] For a compound like this compound, which is a salt of a divalent metal and a fatty acid, a multi-faceted analytical approach is often necessary, making cross-validation indispensable.

The overall workflow for analytical method cross-validation involves developing and validating individual methods, followed by a direct comparison using the same set of samples and statistical evaluation of the results.

MethodDev Method Development (e.g., Method A & Method B) FullValA Full Validation (Method A) MethodDev->FullValA FullValB Full Validation (Method B) MethodDev->FullValB SampleAnalysis Analyze Identical Samples (QCs and Incurred Samples) with both methods FullValA->SampleAnalysis FullValB->SampleAnalysis DataCompare Data Comparison & Statistical Analysis SampleAnalysis->DataCompare Conclusion Conclusion on Method Comparability DataCompare->Conclusion

Figure 1: General workflow for cross-validation of two analytical methods.

Analytical Strategies for this compound

Analyzing this compound requires quantifying both the strontium cation and the ricinoleic acid anion. It is uncommon for a single technique to be optimal for both moieties. Therefore, a dual approach is recommended.

  • For the Strontium Moiety: Atomic spectroscopy techniques are the methods of choice due to their high sensitivity and specificity for elemental analysis.

  • For the Ricinoleate Moiety: Chromatographic and titrimetric methods are suitable for quantifying the fatty acid component.

The following sections compare the most relevant methods for each component.

Comparison of Methods for Strontium Quantification

The primary methods for quantifying strontium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Principle Sample is aerosolized and introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.A sample is atomized in a graphite tube furnace. A light beam at a specific wavelength for strontium is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration.
Linearity Excellent, typically spanning 6-8 orders of magnitude.Good, but over a narrower range (2-3 orders of magnitude).
Accuracy High (recoveries typically 95-105%).[9]High (recoveries typically 94-103%).[10]
Precision (%RSD) Excellent (< 3%).Very Good (< 5%).
Limit of Detection (LOD) Very Low (sub-parts-per-trillion, ng/L).[9]Low (parts-per-billion, µg/L).[10]
Specificity High, but susceptible to isobaric (e.g., ⁹⁰Zr on ⁹⁰Sr) and polyatomic interferences, which can be managed with collision/reaction cells or high-resolution instruments.[9]High, as the wavelength is specific to the element. Chemical interferences can be managed with matrix modifiers.
Advantages High throughput, multi-element capability, extremely sensitive.Relatively lower instrument cost, robust and widely available.
Disadvantages Higher instrument and maintenance costs, requires highly skilled operator, potential for complex interferences.Slower analysis time (one element at a time), less sensitive than ICP-MS.

Comparison of Methods for Ricinoleic Acid Quantification

For the diricinoleate portion, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, while titration offers a simpler, albeit less specific, alternative.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Potentiometric Titration
Principle Fatty acids are chemically converted to volatile methyl esters (FAMEs), separated in a capillary column based on boiling point and polarity, and detected by a mass spectrometer.The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Components separate based on their interaction with the stationary and mobile phases and are detected by UV absorbance.The sample is dissolved in a suitable solvent and titrated with a standardized base (e.g., KOH). The endpoint is determined by a sharp change in potential measured by an electrode.[11][12]
Linearity Excellent (R² > 0.99).Excellent (R² > 0.999).[13][14]Good over the specified concentration range.
Accuracy High (recoveries typically 95-105%).High (recoveries typically 97-104%).[13]Moderate (can be affected by other acidic or basic impurities).
Precision (%RSD) Excellent (< 3%).Excellent (< 2%).[14]Good (< 5%).
Limit of Detection (LOD) Low (ng to pg level).Low (µg/mL level).[14]Higher (mg level).
Specificity Very High. Mass spectra provide structural confirmation, allowing differentiation from other fatty acids (e.g., oleic, stearic).[15]Good. Specificity is achieved through chromatographic separation (retention time). The DAD detector can help assess peak purity.[13]Low. The method measures total acidity and is not specific to ricinoleic acid. Any other acidic components will interfere.[16]
Advantages Excellent for resolving complex fatty acid mixtures, high sensitivity and specificity.No derivatization required, robust, widely used in QC labs.[13]Simple, inexpensive, fast for assay of bulk material.
Disadvantages Requires a chemical derivatization step which can introduce variability.[17]Lower sensitivity than GC-MS, may have difficulty resolving structurally similar fatty acids without extensive method development.Non-specific, less sensitive, not suitable for impurity profiling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. Below are example protocols for primary analytical methods.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 50 mg of this compound into a clean digestion vessel.

    • Add 5 mL of high-purity concentrated nitric acid (HNO₃).

    • If required for organic matrix destruction, add 1 mL of hydrogen peroxide (H₂O₂).

    • Digest the sample using a microwave digestion system, following a program that ramps temperature to ~200°C and holds for 20 minutes.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water. This is the stock sample solution.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) by diluting a certified 1000 mg/L strontium standard solution in a 2% HNO₃ matrix.

  • ICP-MS Analysis:

    • Instrument: ICP-MS with a collision/reaction cell (e.g., using helium or oxygen) to minimize interferences.

    • Monitored Isotope: Strontium-88 (⁸⁸Sr) is typically used for quantification due to its high abundance.

    • Internal Standard: Add an internal standard (e.g., Yttrium-89, ⁸⁹Y) online to all blanks, standards, and samples to correct for instrument drift and matrix effects.

    • Analysis: Aspirate the prepared solutions into the ICP-MS and record the signal intensity for ⁸⁸Sr.

    • Quantification: Generate a calibration curve by plotting the intensity ratio (⁸⁸Sr/⁸⁹Y) against concentration. Determine the strontium concentration in the sample solutions from this curve.

Weigh Weigh Sample Digest Microwave Acid Digestion (HNO₃ / H₂O₂) Weigh->Digest Dilute Dilute to Final Volume Digest->Dilute Spike Add Internal Standard (Online) Dilute->Spike Analyze ICP-MS Analysis Spike->Analyze Data Quantify vs. Calibration Curve Analyze->Data

Figure 2: Experimental workflow for strontium analysis by ICP-MS.
  • Sample Preparation (Saponification & Derivatization):

    • Accurately weigh approximately 20 mg of this compound into a screw-cap tube.

    • Add 2 mL of 0.5 M KOH in methanol. Heat at 80°C for 10 minutes to saponify the salt and liberate the fatty acid.

    • Cool the sample. Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v) as a catalyst for esterification.

    • Seal the tube and heat at 80°C for 10 minutes to convert the fatty acids to Fatty Acid Methyl Esters (FAMEs).

    • Cool to room temperature. Add 2 mL of heptane and 2 mL of saturated NaCl solution. Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper heptane layer, containing the FAMEs, to a GC vial.

  • Calibration Standards:

    • Prepare calibration standards by accurately weighing pure ricinoleic acid and subjecting it to the same derivatization procedure.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30m x 0.25mm, 0.25µm).[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 180°C, hold for 5 min, then ramp at 3°C/min to 230°C.[18]

    • Injector: Split/splitless injector at 230°C.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Quantification: Integrate the peak area corresponding to methyl ricinoleate. Create a calibration curve and determine the concentration in the sample.

Weigh Weigh Sample Saponify Saponification (KOH in Methanol) Weigh->Saponify Esterify Esterification to FAMEs (BF₃ in Methanol) Saponify->Esterify Extract Liquid-Liquid Extraction (Heptane) Esterify->Extract Analyze GC-MS Analysis Extract->Analyze Data Quantify vs. Calibration Curve Analyze->Data

Figure 3: Experimental workflow for ricinoleic acid analysis by GC-MS.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a combination of analytical techniques is required.

  • Primary Analysis: For regulatory submissions requiring high precision and accuracy, ICP-MS for strontium and GC-MS for ricinoleic acid are recommended as primary, reference-standard methods. Their high sensitivity and specificity provide a robust foundation for characterization.

  • Cross-Validation:

    • The ICP-MS method for strontium can be cross-validated against GFAAS . This ensures that results are consistent and not subject to method-specific interferences.

    • The GC-MS method for ricinoleic acid should be cross-validated against an HPLC-DAD method.[19] This is a valuable comparison as it involves a different separation principle and avoids the chemical derivatization step, providing a truly orthogonal check.

    • Potentiometric titration can serve as a rapid, low-cost secondary check for the total fatty acid salt content in bulk material, but it lacks the specificity for a formal cross-validation against a chromatographic method.

By employing this cross-validation strategy, researchers and drug development professionals can build a comprehensive and reliable analytical data package, ensuring the quality and consistency of this compound in their products.

References

A Comparative Guide to the Anti-Irritant Effects of Strontium Salts in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-irritant properties of different strontium salts used in topical products. It is designed to assist researchers, scientists, and drug development professionals in understanding the efficacy and mechanisms of these compounds, supported by experimental data.

Introduction to Strontium Salts as Anti-Irritants

Topical application of certain strontium salts has been shown to effectively reduce sensory irritation, such as stinging, burning, and itching, as well as objective signs of irritation like erythema.[1][2][3] These compounds are gaining interest in the dermatological and cosmetic industries for formulating products for sensitive skin. The most commonly studied salts are strontium chloride and strontium nitrate. While strontium acetate is also mentioned in patents for its anti-irritant potential, robust comparative data for this salt is currently lacking in the scientific literature.[4]

Comparative Efficacy of Strontium Salts: Quantitative Data

The following tables summarize the quantitative data from key studies on the anti-irritant effects of strontium chloride and strontium nitrate.

Table 1: Reduction of Sensory Irritation
Strontium SaltIrritant ModelConcentrationOutcome MeasureReduction in IrritationReference
Strontium Chloride Cowhage-induced itch4% (in hydrogel)Peak Itch Intensity (VAS)21.2% reduction (p < 0.003)[5]
Cowhage-induced itch4% (in hydrogel)Itch Duration20% reduction (p < 0.009)[6]
Strontium Nitrate Glycolic acid-induced irritation20% (in 70% glycolic acid)Duration of Irritation~63.5% reduction (p < 0.01)[7]
Glycolic acid-induced irritation20% (in 70% glycolic acid)Magnitude of Irritation (0-4 scale)Significant reduction at all time points (p < 0.05)[7]

VAS: Visual Analog Scale

Table 2: Reduction of Objective Skin Irritation Markers
Strontium SaltIrritant ModelConcentration(s)Outcome MeasureResultReference
Strontium Chloride Sodium Lauryl Sulfate (SLS)1%, 3%, 5%Transepidermal Water Loss (TEWL)Significant beneficial effect[8][9]
Sodium Lauryl Sulfate (SLS)1%, 3%, 5%Skin HydrationSignificant improvement[8][9]
Sodium Lauryl Sulfate (SLS)1%, 3%, 5%ErythemaSignificant reduction[8][9]
Strontium Nitrate Sodium Lauryl Sulfate (SLS)1%, 3%, 5%Transepidermal Water Loss (TEWL)Protective effect (not statistically significant)[8][9]
Sodium Lauryl Sulfate (SLS)1%, 3%, 5%Skin HydrationImproved hydration (not statistically significant)[8][9]
Sodium Lauryl Sulfate (SLS)1%, 3%, 5%ErythemaSignificant reduction[8][9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the protocols for key experiments cited in this guide.

Lactic Acid Sting Test

The Lactic Acid Sting Test (LAST) is a widely used method to assess sensory irritation and identify individuals with sensitive skin.

Objective: To evaluate the potential of a topical product to reduce stinging sensations.

Protocol:

  • Subject Selection: Healthy volunteers, often with self-perceived sensitive skin, are recruited. A pre-screening with a lactic acid challenge is typically performed to select "stingers".

  • Test Sites: The nasolabial folds are commonly used as test sites due to their higher sensitivity.

  • Product Application: The test product (containing the anti-irritant) is applied to one nasolabial fold, and a control (vehicle or no treatment) is applied to the contralateral fold in a double-blind, randomized manner.

  • Irritant Challenge: After a specified period of product application (e.g., 30 minutes or after several days of use), a standardized lactic acid solution (typically 5-10%) is applied to both test sites.

  • Sensory Assessment: Subjects are asked to rate the intensity of any stinging, burning, or itching sensation at regular intervals (e.g., every minute for 10-15 minutes) using a predefined scale (e.g., a 0-4 or 0-10 point scale).

  • Data Analysis: The scores over time are recorded and statistically analyzed to compare the treated and control sites. A significant reduction in the sensory scores at the treated site indicates an anti-irritant effect.

Sodium Lauryl Sulfate (SLS)-Induced Irritation Model

This model is used to induce a controlled irritant contact dermatitis to evaluate the efficacy of anti-irritant and barrier-protective agents.

Objective: To assess the ability of a topical product to reduce erythema, transepidermal water loss (TEWL), and improve skin hydration in chemically irritated skin.

Protocol:

  • Subject Selection: Healthy volunteers are recruited for the study.

  • Irritation Induction: A solution of Sodium Lauryl Sulfate (SLS), typically 1-2%, is applied to a defined area on the forearms of the subjects under occlusion for a specified period (e.g., 24 hours).

  • Baseline Measurements: Before treatment, baseline measurements of erythema (using a chromameter), TEWL (using a tewameter), and skin hydration (using a corneometer) are taken from the irritated areas.

  • Treatment: The test products (e.g., ointments containing different concentrations of strontium salts) and a control (vehicle) are applied to the irritated areas in a randomized and double-blind manner. The application is typically done twice daily for a period of several days (e.g., 6 days).

  • Follow-up Measurements: Erythema, TEWL, and skin hydration are measured at regular intervals throughout the treatment period and at the end of the study.

  • Data Analysis: The changes in the measured parameters from baseline are calculated and statistically compared between the different treatment groups and the control.

Cowhage-Induced Itch Model

This model is used to study non-histaminergic itch, which is relevant to many chronic pruritic skin diseases.

Objective: To evaluate the antipruritic effect of a topical product on itch induced by cowhage spicules.

Protocol:

  • Subject Selection: Healthy volunteers are enrolled in the study.

  • Test Sites: Defined areas on the forearms are used as test sites.

  • Treatment Application: The test product (e.g., a 4% strontium chloride hydrogel), a vehicle control, and potentially other comparators (e.g., hydrocortisone) are applied to the test sites for a specified duration before the itch induction.

  • Itch Induction: A standardized number of cowhage spicules are gently rubbed onto the treated skin areas to induce itch.

  • Itch Assessment: Subjects are asked to rate the intensity of their itch sensation continuously or at frequent intervals (e.g., every 30 seconds) using a Visual Analog Scale (VAS) where 0 represents no itch and 10 represents the most intense itch imaginable. The duration of the itch sensation is also recorded.

  • Data Analysis: The peak itch intensity and the total duration of itch are determined for each treatment condition. These values are then statistically compared to evaluate the antipruritic efficacy of the test product.[5][6]

Proposed Mechanism of Action of Strontium Salts

The precise mechanism by which strontium salts exert their anti-irritant effects is still under investigation, but evidence points towards the modulation of sensory neuron activity. The leading hypothesis is that strontium ions (Sr²⁺) interact with and inhibit the activity of sensory nerve receptors in the skin that are responsible for transmitting sensations of pain, itch, and irritation.

As a divalent cation, strontium shares similarities with calcium (Ca²⁺) and magnesium (Mg²⁺). Studies on other divalent cations have shown that they can directly interact with and modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in detecting noxious stimuli like heat, low pH, and capsaicin.[2][5][8][10] It is proposed that strontium ions may bind to the extracellular face of the TRPV1 channel, altering its conformation and reducing its activation by irritants. This would lead to a decrease in the influx of cations into the sensory neuron, thereby dampening the signaling of irritation to the central nervous system.

Experimental Workflow A Subject Recruitment (e.g., with sensitive skin) B Baseline Assessment (Biophysical & Sensory) A->B C Randomization & Blinding B->C D Treatment Period (Test Product vs. Control) C->D E Irritant Challenge (e.g., Lactic Acid, SLS) D->E F Post-Challenge Assessment (Biophysical & Sensory) E->F G Data Analysis F->G H Results & Conclusion G->H

References

Strontium Ranelate vs. Strontium Chloride: A Comparative Guide on Bone Microarchitecture Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of strontium ranelate and strontium chloride on bone microarchitecture, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced impacts of these two strontium salts on bone health.

Executive Summary

Both strontium ranelate and strontium chloride have demonstrated positive effects on bone microarchitecture in preclinical studies. Strontium ranelate, a formerly approved medication for osteoporosis, has a well-documented dual-action mechanism, stimulating bone formation and inhibiting bone resorption.[1][2][3][4] Emerging research on strontium chloride, a simpler inorganic salt, suggests it also improves bone quality, potentially through similar mechanisms and by influencing the gut microbiota.[5][6] While both compounds show promise in enhancing bone structure, their efficacy can vary depending on the specific microarchitectural parameter and the experimental model used.

Quantitative Data on Bone Microarchitecture

The following tables summarize quantitative data from key experimental studies comparing the effects of strontium ranelate and strontium chloride on bone microarchitecture.

Table 1: Effects on Trabecular Bone Microarchitecture in Growing Male SWISS Mice
ParameterControlStrontium ChlorideStrontium Ranelate
Bone Volume/Total Volume (BV/TV) (%) 5.51 ± 1.5411.08 ± 4.3915.71 ± 4.88
Trabecular Thickness (Tb.Th) (µm) 40.85 ± 3.9251.72 ± 10.7456.02 ± 10.51
Trabecular Number (Tb.N) (1/mm) 1.35 ± 0.332.07 ± 0.442.86 ± 0.58
Trabecular Separation (Tb.Sp) (µm) 313.06 ± 86.91207.28 ± 44.49175.47 ± 41.51

Data adapted from a preliminary study on growing SWISS mice.[7][8][9]

Table 2: Effects on Cortical Bone Microarchitecture in Growing Male SWISS Mice
ParameterControlStrontium ChlorideStrontium Ranelate
Cortical Area (µm²) 1,069,324 ± 117,1751,433,652 ± 262,1761,387,955 ± 210,503

Data adapted from the same preliminary study on growing SWISS mice.[7][8][9]

Table 3: Effects on Bone Microarchitecture in an Ovariectomized (OVX) Mouse Model of Osteoporosis
ParameterOVX ControlOVX + Strontium ChlorideOVX + Strontium Ranelate
Bone Surface/Bone Volume (BS/BV) (1/mm) 37.1 ± 1.842.1 ± 1.244.9 ± 1.2
Bone Surface/Total Volume (BS/TV) (1/mm²) 2.0 ± 0.22.5 ± 0.22.2 ± 0.1
Trabecular Separation (Tb.Sp) (mm) 0.09 ± 0.010.09 ± 0.000.10 ± 0.00

Data adapted from a comparative study in an ovariectomized female mouse model of osteoporosis.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Study 1: Strontium Supplementation in Growing SWISS Mice
  • Animal Model: 42 growing male SWISS mice, six weeks old.[2]

  • Treatment Groups:

    • Control (drinking water)

    • Strontium chloride (7.532 mmol/L in drinking water)

    • Strontium ranelate (7.78 mmol/L in drinking water)[2]

  • Duration: 8 weeks.[2]

  • Analysis Method: Micro-computed tomography (micro-CT) analysis of the distal metaphysis of the left femurs to evaluate trabecular and cortical bone microarchitecture.[8][12]

Study 2: Strontium Formulations in an Ovariectomized (OVX) Mouse Model
  • Animal Model: 50 female SWISS mice, seven weeks old. 40 mice underwent ovariectomy (OVX) to induce an osteoporosis model.[5][11]

  • Treatment Groups (OVX mice):

    • OVX Control (no supplementation)

    • OVX + Strontium Chloride

    • OVX + Strontium Ranelate

    • OVX + Strontium Citrate (data not included in tables)

    • (Concentrations were equivalent to the molar amount of strontium)[5][11]

  • Duration: 16 weeks.[5][11]

  • Analysis Method: Micro-CT examination of trabecular and cortical bones of the femur.[5][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by strontium and a typical experimental workflow for analyzing bone microarchitecture.

Strontium_Signaling_Pathway cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage cluster_rankl RANKL/OPG Pathway Pre-osteoblast Pre-osteoblast Osteoblast Osteoblast Pre-osteoblast->Osteoblast Differentiation Bone Formation Bone Formation Osteoblast->Bone Formation RANKL RANKL Osteoblast->RANKL Expresses OPG OPG Osteoblast->OPG Secretes Pre-osteoclast Pre-osteoclast Osteoclast Osteoclast Pre-osteoclast->Osteoclast Differentiation RANK RANK Bone Resorption Bone Resorption Osteoclast->Bone Resorption Apoptosis Apoptosis Osteoclast->Apoptosis Strontium (Sr2+) Strontium (Sr2+) Strontium (Sr2+)->Pre-osteoblast Stimulates Strontium (Sr2+)->Osteoblast Stimulates Strontium (Sr2+)->Pre-osteoclast Inhibits Strontium (Sr2+)->Osteoclast Induces Apoptosis Strontium (Sr2+)->RANKL Downregulates Strontium (Sr2+)->OPG Upregulates RANKL->RANK Binds OPG->RANKL Inhibits MicroCT_Workflow A Animal Sacrifice and Femur Extraction B Fixation in Formalin A->B C Micro-CT Scanning (e.g., Scanco µCT40) B->C D 3D Image Reconstruction (e.g., NRecon software) C->D E Region of Interest (ROI) Selection (e.g., Distal Femur Metaphysis) D->E F Trabecular and Cortical Bone Analysis E->F G Data Quantification of Microarchitectural Parameters (BV/TV, Tb.N, Tb.Th, Tb.Sp, etc.) F->G

References

Safety Operating Guide

Navigating the Disposal of Strontium Diricinoleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of strontium diricinoleate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.

In the event of a spill, isolate the area and prevent the substance from entering drains or waterways. For dry spills, carefully sweep or vacuum the material and place it in a designated, labeled waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and transfer it to a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as with all chemical waste, must adhere to federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[1][2]

  • Waste Determination: The first crucial step is to determine if the this compound waste is hazardous. This determination should be made by a trained professional, such as a member of your institution's EHS department.[3][4] Most nonradioactive strontium compounds do not have special disposal requirements unless they are chemically reactive, flammable, or toxic.[5] However, it is best to err on the side of caution.

  • Containerization:

    • Use a container that is chemically compatible with this compound.[1] Avoid metal containers for acids and bases, and do not use glass for hydrofluoric acid.[2] For this compound, a high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[1][2]

    • Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[2]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Harmful to aquatic life").[6]

    • Include the accumulation start date (the date the first waste was added to the container).[4]

  • Segregation and Storage:

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][4]

    • Segregate the waste from incompatible materials to prevent dangerous chemical reactions.[1] Use physical barriers or secondary containment to separate different classes of chemical waste.[1][2]

    • Ensure the storage area is well-ventilated.[1]

  • Request for Pickup:

    • Once the waste container is full (or approaching the accumulation time limit), contact your institution's EHS department to schedule a waste pickup.[4] Do not dispose of chemical waste down the drain or in the regular trash.[1][6]

Quantitative Data for Chemical Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulatory bodies.

ParameterLimitRegulatory Body/Guideline
Maximum Volume in SAA 55 gallons of hazardous wasteEPA / University of Pennsylvania
Maximum Amount of Acutely Toxic Waste (P-list) in SAA 1 quart of liquid or 1 kilogram of solidUniversity of Pennsylvania
Maximum Storage Time in SAA 12 months (as long as volume limits are not exceeded)University of Pennsylvania
Maximum Storage Time in Academic Labs (Subpart K) 12 months before removal from the laboratoryEPA
General Hazardous Waste Storage Limit for Large Quantity Generators Up to 90 daysGAIACA

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

StrontiumDiricinoleateDisposal cluster_prep Preparation & Handling cluster_assessment Waste Characterization & Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe determination Hazardous Waste Determination (Consult EHS) ppe->determination container Select Compatible & Labeled Container (e.g., HDPE) determination->container labeling Affix Hazardous Waste Label - Chemical Name - Hazards - Accumulation Start Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregation Segregate from Incompatible Wastes (Use Secondary Containment) saa->segregation pickup Container Full or Time Limit Reached? (Max. 55 gal or 12 months) segregation->pickup pickup->saa No request Request Waste Pickup from EHS pickup->request Yes end End: Proper Disposal by EHS request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

Essential Safety and Operational Guidance for Handling Strontium Diricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling Strontium diricinoleate, including detailed operational and disposal plans.

Chemical Identity and Hazards:

  • Strontium: Can cause skin and eye irritation.[1][2] Finely powdered strontium is highly reactive and can be an explosion hazard.[2] Some strontium compounds react with water to release flammable gases.[1]

  • Ricinoleic Acid: Generally considered to have low toxicity.[3] However, some sources indicate it may cause skin, eye, and respiratory tract irritation.[3][4][5] Ingestion may lead to gastrointestinal irritation.[3][4]

Given the combined potential hazards, this compound should be handled with care, assuming it may cause skin and eye irritation and may be harmful if ingested or inhaled.

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood if there is a potential for aerosol or dust generation.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

2. Personal Protective Equipment (PPE):

A summary of the recommended personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Skin and Body Protection Laboratory coat.[1][2] Additional protective clothing may be necessary based on the scale of the operation.
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if handling fine powders or if ventilation is inadequate to minimize inhalation of dust.[2]

3. Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing dust or aerosols.

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the work area.

4. Storage:

  • Store in a cool, dry, well-ventilated area.[3]

  • Store in a tightly sealed container.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatible.

2. Disposal Method:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service for proper disposal.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Assess Hazards & Review SDS b Select & Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing & Transfer c->d Begin Experiment e Experimental Use d->e f Decontaminate Work Surfaces e->f Experiment Complete g Segregate & Label Waste f->g h Dispose via Licensed Contractor g->h i Skin/Eye Contact: Flush with Water h->i j Spill: Contain & Clean Up h->j

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.